molecular formula C9H18ClNO2 B1532473 Methyl 2-piperidin-4-ylpropanoate hydrochloride CAS No. 1185013-13-1

Methyl 2-piperidin-4-ylpropanoate hydrochloride

Cat. No.: B1532473
CAS No.: 1185013-13-1
M. Wt: 207.7 g/mol
InChI Key: PLZCCGDDTUGTFX-UHFFFAOYSA-N
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Description

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-piperidin-4-ylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-piperidin-4-ylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12-2)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZCCGDDTUGTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Methyl 2-(Piperidin-4-yl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic organic compound featuring a central piperidine scaffold, a motif of significant interest in medicinal chemistry. As a bifunctional molecule incorporating both a secondary amine and a methyl ester, it serves as a valuable and versatile building block in the synthesis of more complex, biologically active molecules. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. This technical guide provides a comprehensive overview of its chemical properties, including structural analysis, physicochemical data, and spectroscopic characterization. Furthermore, it details a robust synthetic protocol, analytical methodologies for purity and identity confirmation, and discusses its established and potential applications in drug discovery, particularly for agents targeting the central nervous system (CNS).

Chemical Identity and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these core properties is the first step in leveraging its potential as a synthetic intermediate.

Nomenclature and Structural Identifiers
  • IUPAC Name: methyl 2-(piperidin-4-yl)propanoate;hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.70 g/mol

  • CAS Number: While a specific CAS number for this exact isomer is not prominently available in public databases, the closely related isomer, Methyl 3-(piperidin-4-yl)propanoate hydrochloride, is registered under CAS 167414-87-1.[1][2] Researchers should exercise diligence in sourcing and characterization.

  • Canonical SMILES: CC(C1CCNCC1)C(=O)OC.Cl

Physicochemical Data

The data presented below are compiled from analysis of close structural analogs and established principles of physical organic chemistry. The hydrochloride salt form significantly influences these properties, particularly solubility and stability.[1]

PropertyValue / DescriptionRationale & Source
Appearance White to off-white solid.Typical for hydrochloride salts of small organic molecules.[3]
Solubility High solubility in polar protic solvents (e.g., water, methanol, ethanol). Soluble in polar aprotic solvents like DMSO and DMF.The protonated piperidinium cation and chloride anion enhance polarity and facilitate solvation by polar solvents.[4]
Stability Stable under standard laboratory conditions. Hygroscopic. Should be stored in a dry, inert atmosphere.The hydrochloride salt form is generally more stable than the free base.[1] Recommended storage conditions are 2-8°C under an inert atmosphere.[2]
Thermal Stability Expected to be stable up to ~200°C.Hydrochloride salts of piperidine derivatives typically exhibit moderate thermal stability, with decomposition often occurring above 200-250°C.[4]
Structural Analysis

The molecule's utility is derived from its key structural features:

  • Piperidine Ring: A saturated heterocycle that is a privileged scaffold in medicinal chemistry.[5] It provides a three-dimensional framework and its nitrogen atom can act as a hydrogen bond acceptor (as a free base) or donor (as the protonated hydrochloride salt).

  • Propanoate Side-Chain: The three-carbon chain provides a spacer of defined length, influencing how the molecule can orient itself within a larger target structure.

  • Methyl Ester: A functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a reactive handle for further synthetic elaboration.

  • Chiral Center: The carbon atom at the 2-position of the propanoate chain (α-carbon) is a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. The specific stereochemistry can be critical for biological activity, making enantioselective synthesis or chiral separation a key consideration in its application.

Synthesis and Purification

The synthesis of Methyl 2-(piperidin-4-yl)propanoate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The strategy described here is a logical and field-proven approach for this class of compounds.

Rationale for Synthetic Strategy

The core challenge is the selective alkylation at the α-position of an acetic acid derivative attached to the piperidine ring. A common and effective strategy involves:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions during the α-alkylation step. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the basic conditions of enolate formation but can be easily removed under acidic conditions.

  • Esterification: The starting carboxylic acid is converted to its methyl ester to facilitate the subsequent alkylation.

  • α-Alkylation: The ester is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate a specific enolate. This enolate is then quenched with an electrophile (methyl iodide) to introduce the methyl group at the α-position. The use of low temperatures (-78 °C) is critical to prevent side reactions and control the formation of the kinetic enolate.

  • Deprotection and Salt Formation: The Boc protecting group is removed using a strong acid, such as hydrochloric acid. This step simultaneously deprotects the amine and forms the desired hydrochloride salt, which often aids in purification by crystallization.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

SynthesisWorkflow cluster_protection Step 1: Protection cluster_esterification Step 2: Esterification cluster_alkylation Step 3: α-Methylation cluster_deprotection Step 4: Deprotection & Salt Formation Start Piperidin-4-ylacetic acid ProtectedAcid 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Start->ProtectedAcid (Boc)2O, NaOH THF/Water ProtectedEster Methyl 2-(1-(tert-butoxycarbonyl) piperidin-4-yl)acetate ProtectedAcid->ProtectedEster SOCl2, Methanol 0°C to RT AlkylatedEster Methyl 2-(1-(tert-butoxycarbonyl) piperidin-4-yl)propanoate ProtectedEster->AlkylatedEster 1. LDA, THF, -78°C 2. CH3I FinalProduct Methyl 2-(piperidin-4-yl)propanoate hydrochloride AlkylatedEster->FinalProduct HCl in Dioxane or Ether

Caption: Synthetic pathway for Methyl 2-(piperidin-4-yl)propanoate hydrochloride.

Detailed Experimental Protocol: α-Methylation

This protocol focuses on the critical α-methylation step (Step 3), assuming the precursor, Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate, has been prepared.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the reaction flask, dissolve Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The causality here is crucial: LDA is a sterically hindered, strong base, which favors the rapid and quantitative formation of the kinetic enolate without competing nucleophilic attack on the ester carbonyl.

  • Alkylation (Quench): Add methyl iodide (CH₃I, ~1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate, can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The final deprotection and salt formation step is typically straightforward.

  • Dissolve the purified, Boc-protected product in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • The hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product. The salt form confers enhanced stability and solubility, which is advantageous for storage and subsequent use in aqueous media for biological assays.[1][4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.

Overview of Analytical Techniques
  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and can reveal structural information through fragmentation patterns.[6]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[7]

Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the structure and data from analogous compounds.[8]

TechniqueExpected Observations
¹H NMR δ ~3.7 ppm (s, 3H, -OCH₃); δ ~2.6-3.5 ppm (m, 5H, piperidine CH₂-N and side-chain α-CH); δ ~1.5-2.0 ppm (m, 5H, other piperidine CH and CH₂); δ ~1.2 ppm (d, 3H, -CH-CH₃). Broad singlet for N-H protons.
¹³C NMR δ ~174 ppm (C=O); δ ~52 ppm (-OCH₃); δ ~40-50 ppm (piperidine C-N and side-chain α-C); δ ~25-35 ppm (other piperidine carbons); δ ~15 ppm (-CH-CH₃).
Mass Spec (ESI+) Expected [M+H]⁺ for free base (C₉H₁₇NO₂): m/z ≈ 172.13. Key fragments would correspond to the loss of the methoxy group (-OCH₃) and cleavage of the piperidine ring.
IR Spectroscopy ν ~2700-3000 cm⁻¹ (N-H stretch of amine salt); ν ~1735 cm⁻¹ (C=O stretch of ester); ν ~1170 cm⁻¹ (C-O stretch of ester).

Handling, Storage, and Safety

Proper handling and storage are critical for ensuring user safety and maintaining the integrity of the compound.

Safety Profile

While a specific safety data sheet (SDS) for this compound is not available, data from structurally similar piperidine derivatives suggest the following GHS hazard classifications.[3][9]

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust and direct contact with skin and eyes.[10]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is 2-8°C.

  • Stability: The compound is hygroscopic and should be protected from moisture. Store under an inert atmosphere (e.g., nitrogen or argon) to prolong shelf life.

Applications in Research and Drug Development

The true value of Methyl 2-(piperidin-4-yl)propanoate hydrochloride lies in its application as a molecular scaffold for the creation of novel therapeutic agents.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[5] Its presence often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to cross biological membranes.[5] It is a common structural feature in drugs targeting a wide range of diseases, particularly those affecting the central nervous system.[1]

Role as a Synthetic Building Block

This compound is not typically an end-product but rather a key intermediate.[1] Its two primary functional groups allow for orthogonal chemical modifications:

  • Amine Acylation/Alkylation: The secondary amine of the piperidine ring can be readily functionalized via acylation, reductive amination, or alkylation to introduce diverse substituents, which can be tailored to interact with specific biological targets.

  • Ester Modification: The methyl ester can be hydrolyzed to a carboxylic acid for coupling with amines (to form amides) or reduced to an alcohol, providing further points for diversification.

Potential Therapeutic Areas

Derivatives synthesized from this scaffold are explored for a variety of therapeutic applications:

  • Central Nervous System (CNS) Agents: The piperidine moiety is a cornerstone of many drugs targeting CNS receptors, making this a valuable starting point for developing agents for neurological and psychiatric disorders.[1][11]

  • Pain Management: Many potent analgesics incorporate the piperidine structure.

  • Anti-Inflammatory Agents: Novel anti-inflammatory compounds have been developed using 2-(piperidin-4-yl) scaffolds, demonstrating potent inhibition of inflammatory mediators like NO and TNF-α.[12]

Conclusion

Methyl 2-(piperidin-4-yl)propanoate hydrochloride represents a strategically important molecular tool for medicinal chemists and drug discovery professionals. Its well-defined structure, featuring a privileged piperidine scaffold and versatile functional handles, makes it an ideal starting point for the synthesis of compound libraries aimed at discovering novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization, as detailed in this guide, is paramount to unlocking its full potential in the development of next-generation pharmaceuticals.

References

  • Smolecule. (2023, August 16). Methyl 3-(3-piperidinyl)propanoate hydrochloride.
  • MySkinRecipes. Methyl 3-(piperidin-4-yl)propanoate hydrochloride.
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Sources

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 2-piperidin-4-ylpropanoate hydrochloride is a heterocyclic compound of interest, featuring a piperidine core, a structure prevalent in many biologically active molecules. Its potential as a synthetic intermediate for more complex pharmaceutical agents necessitates a thorough and unambiguous elucidation of its chemical structure.

This in-depth technical guide provides a multi-faceted analytical approach to the structural confirmation of Methyl 2-piperidin-4-ylpropanoate hydrochloride. We will delve into the application of fundamental spectroscopic and chromatographic techniques, moving beyond a simple recitation of methods to explain the underlying scientific principles that guide our experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the comprehensive analysis of this and structurally related compounds. We will proceed with a logical workflow, beginning with the fundamental physicochemical properties and culminating in a holistic view of the molecule's identity and purity.

Physicochemical Properties and Molecular Structure

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These data points provide the initial confirmation of the molecule's composition and serve as a reference for subsequent analyses.

Molecular Formula: C₉H₁₈ClNO₂

Molecular Weight: 207.70 g/mol

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which is a common strategy in pharmaceutical development to improve handling and bioavailability.

Below is the two-dimensional structure of Methyl 2-piperidin-4-ylpropanoate hydrochloride with a numbering system that will be used for the assignment of spectroscopic signals.

Caption: 2D Structure of Methyl 2-piperidin-4-ylpropanoate hydrochloride with atom numbering.

Spectroscopic Elucidation: A Multi-Technique Approach

The core of structure elucidation lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.70s3HH-12 (OCH₃)Singlet for the methyl ester protons, deshielded by the adjacent oxygen.
~3.50d2HH-2ax, H-6axAxial protons on the carbons adjacent to the protonated nitrogen, appearing as a doublet due to coupling with equatorial protons.
~3.10t2HH-2eq, H-6eqEquatorial protons on the carbons adjacent to the protonated nitrogen, appearing as a triplet.
~2.60q1HH-7Quartet due to coupling with the three protons of the methyl group (H-9) and the proton on C4.
~2.10m1HH-4Multiplet due to coupling with adjacent protons on C3, C5, and C7.
~1.90m2HH-3eq, H-5eqMultiplet for the equatorial protons on C3 and C5.
~1.60m2HH-3ax, H-5axMultiplet for the axial protons on C3 and C5.
~1.20d3HH-9Doublet due to coupling with the proton on C7.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175C-8 (C=O)Carbonyl carbon of the ester, highly deshielded.
~52C-12 (OCH₃)Methyl ester carbon, deshielded by oxygen.
~45C-2, C-6Carbons adjacent to the protonated nitrogen.
~42C-7Methine carbon of the propanoate side chain.
~35C-4Methine carbon of the piperidine ring.
~30C-3, C-5Methylene carbons of the piperidine ring.
~15C-9Methyl carbon of the propanoate side chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~2700-3000Strong, broadN⁺-H stretch from the protonated amine.
~2950MediumC-H stretch (aliphatic).
~1735StrongC=O stretch of the ester.
~1170StrongC-O stretch of the ester.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zAssignment
172.13[M+H]⁺ (base peak)
112.10[M+H - CH₃O₂C]⁺
83.09[Piperidine ring fragment]⁺

The fragmentation pattern is a key confirmatory tool. The initial loss of the methoxycarbonyl group is a characteristic fragmentation for methyl esters.

MS_Fragmentation parent [M+H]⁺ m/z = 172.13 frag1 Loss of CH₃O₂C [M+H - 59]⁺ m/z = 112.10 parent->frag1 - CH₃O₂C frag2 Piperidine ring fragment m/z = 83.09 frag1->frag2 - C₂H₄

Caption: Predicted major fragmentation pathway for Methyl 2-piperidin-4-ylpropanoate.

Chromatographic Purity Assessment

While spectroscopy confirms the structure of the main component, chromatography is essential for determining its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is crucial for separating the target compound from any potential impurities.

Protocol for HPLC Analysis

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice for this type of polar compound.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of polar and non-polar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm is appropriate as the molecule lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

This method should provide a sharp peak for the main compound and separate it from potential starting materials, by-products, or degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase A/B prep1->prep2 inj Inject Sample prep2->inj sep C18 Reversed-Phase Separation (Gradient) inj->sep det UV Detection (210 nm) sep->det integ Integrate Peaks det->integ report Calculate Purity (%) integ->report

Caption: General workflow for the HPLC purity analysis.

Potential Impurities

Understanding the synthetic route of a compound is key to predicting potential process-related impurities. A likely synthesis involves the Michael addition of a piperidine derivative to methyl methacrylate. Based on this, potential impurities could include:

  • Unreacted starting materials.

  • Di-addition products.

  • By-products from side reactions.

The developed HPLC method should be validated for its ability to separate these and other potential impurities.

Conclusion

The structural elucidation of Methyl 2-piperidin-4-ylpropanoate hydrochloride requires a systematic and integrated analytical approach. Through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a confident structural assignment can be achieved. Each technique provides complementary information that, when taken together, creates a self-validating system of analysis. Furthermore, the use of a well-developed HPLC method is essential to ensure the purity of the compound, which is a critical parameter in its intended use in research and development. The methodologies and predicted data presented in this guide provide a robust framework for the comprehensive characterization of this and other related piperidine derivatives.

References

  • PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • MassBank. (2008). METHYL PROPIONATE. Retrieved from [Link]

  • ResearchGate. (2018). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-piperidin-4-ylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. The structural integrity and purity of such compounds are paramount in drug development, necessitating a robust analytical approach for characterization.[1] This document synthesizes predictive data and established spectroscopic principles to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, contributing to their biological activity.[2] Consequently, the precise characterization of piperidine derivatives is a critical step in the development of new chemical entities.[2][3] This guide is designed to provide researchers and scientists with the necessary insights to confidently identify and assess the quality of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Methyl 2-piperidin-4-ylpropanoate hydrochloride possesses a stereocenter at the C2 position of the propanoate chain, a piperidine ring, and a methyl ester group. The hydrochloride salt form means the piperidine nitrogen is protonated.

Molecular Structure of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Caption: Chemical structure of protonated Methyl 2-piperidin-4-ylpropanoate with its chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For Methyl 2-piperidin-4-ylpropanoate hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The following predictions are based on established chemical shift values for similar piperidine-containing structures.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the chirality at C2 of the propanoate group, diastereotopic protons may be observed in the piperidine ring, leading to more complex splitting patterns.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.0 - 9.5Broad singlet2HN⁺H₂
~3.7Singlet3H-OCH₃
~3.4 - 3.6Multiplet2HPiperidine H (axial, adjacent to N⁺)
~3.0 - 3.2Multiplet2HPiperidine H (equatorial, adjacent to N⁺)
~2.5Quartet1H-CH(CH₃)COOCH₃
~1.8 - 2.0Multiplet3HPiperidine H
~1.4 - 1.6Multiplet2HPiperidine H
~1.2Doublet3H-CH(CH₃)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Methyl 2-piperidin-4-ylpropanoate hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~175C=O (ester)
~52-OCH₃
~45Piperidine C (adjacent to N⁺)
~40-CH(CH₃)COOCH₃
~35Piperidine C
~30Piperidine C
~15-CH(CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] The spectrum provides a molecular "fingerprint" that can be used for identification.[8]

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
2800 - 2500 (broad)N⁺-H stretchSecondary ammonium salt
2950 - 2850C-H stretchAliphatic
~1735C=O stretchEster
1250 - 1000C-O stretchEster

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.[9]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[8]

  • Acquisition Parameters:

    • Collect a background spectrum of the empty sample holder.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[10] For Methyl 2-piperidin-4-ylpropanoate hydrochloride, electrospray ionization (ESI) would be a suitable technique.

The expected molecular ion peak [M+H]⁺ for the free base (C₉H₁₇NO₂) would be at m/z 172.13. The fragmentation pattern of piperidine derivatives often involves the loss of substituents from the ring or cleavage of the ring itself.[11]

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z 172.13 F1 Loss of -OCH₃ m/z 141.10 M->F1 -CH₃OH F2 Loss of -COOCH₃ m/z 113.12 M->F2 -HCOOCH₃ F3 Piperidine ring fragment m/z 84.08 F2->F3 -C₂H₄

Caption: A plausible ESI-MS fragmentation pathway for Methyl 2-piperidin-4-ylpropanoate.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.[12]

  • Acquisition Parameters:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest.[13]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 2-piperidin-4-ylpropanoate hydrochloride. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a drug development setting.

References

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PubMed. (n.d.). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

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  • CLEN Method. (2023). ILIADe 556:2023. Retrieved from [Link]

  • PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (C11H21NO2). Retrieved from [Link]

  • gsrs. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]

  • SpectraBase. (n.d.). (3,4-Dihydro-1H-isoquinolin-2-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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The Synthetic Chemist's Guide to Methyl 2-piperidin-4-ylpropanoate Hydrochloride: A Bifunctional Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive secondary amine within a piperidine ring and a modifiable methyl ester group, offers a dual handle for synthetic elaboration. This technical guide provides an in-depth exploration of its mechanism of action within the context of organic reactions. We will dissect the reactivity of its core functional groups, explain the causal factors behind common experimental choices, and provide field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituents to probe the binding pockets of biological targets.[1] Methyl 2-piperidin-4-ylpropanoate hydrochloride is a prime example of a readily available starting material that provides access to this valuable chemical space. Its "mechanism of action" is not biological, but rather chemical; it acts as a versatile intermediate, enabling chemists to construct complex molecular architectures through sequential or orthogonal functionalization of its two key reactive sites.

This guide will focus on the compound's reactivity in its hydrochloride salt form, a common state for storage and handling which enhances stability and solubility but requires specific activation steps for synthetic transformations.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's properties is fundamental to its effective use. The key features are the secondary amine of the piperidine ring and the methyl ester at the terminus of the propanoate side chain.

PropertyValue
Chemical Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Appearance White to off-white solid
Key Functional Groups Secondary Amine (as HCl salt), Ester
Reactivity Centers Piperidine Nitrogen, Ester Carbonyl

The hydrochloride salt form is critical to consider. The protonated piperidine nitrogen is non-nucleophilic. Therefore, in nearly all reactions involving this site, the first mechanistic step is deprotonation with a suitable base to unmask the nucleophilic lone pair of the secondary amine.

Mechanism of Action in Organic Synthesis: A Tale of Two Handles

The synthetic utility of Methyl 2-piperidin-4-ylpropanoate hydrochloride lies in the distinct reactivity of its nitrogen and ester functionalities. This allows for a modular approach to building complexity.

Reactions at the Piperidine Nitrogen (N-Functionalization)

The secondary amine is a potent nucleophile once liberated from its hydrochloride salt. This site is the primary handle for introducing diversity and building out the core scaffold.

N-acylation is a fundamental transformation used to couple carboxylic acids or their derivatives to the piperidine nitrogen, forming a stable amide bond. This is a cornerstone of peptide synthesis and the construction of many pharmaceutical agents.

Mechanism of Action: The reaction typically proceeds via a nucleophilic acyl substitution. The choice of the acylating agent and reaction conditions is critical for success.

  • With Acyl Chlorides: This is a highly reliable and rapid method. The mechanism involves the direct attack of the deprotonated piperidine nitrogen onto the highly electrophilic carbonyl carbon of the acyl chloride. The use of a non-nucleophilic base (e.g., triethylamine, DIPEA) is essential to neutralize the generated HCl and the starting hydrochloride salt.[2]

    G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Piperidine R-Pip-NH Deprotonation Deprotonation Piperidine->Deprotonation HCl Salt AcylChloride R'-COCl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Base Base (e.g., Et3N) Base->Deprotonation FreeAmine R-Pip-N: (Nucleophile) Deprotonation->FreeAmine FreeAmine->Tetrahedral Nucleophilic Attack Elimination Elimination of Cl- Tetrahedral->Elimination Amide R-Pip-N-COR' (Amide) Elimination->Amide Salt Base-H+ Cl- Elimination->Salt

    Caption: N-Acylation with an Acyl Chloride.

  • With Carboxylic Acids (Amide Coupling): Direct coupling with a carboxylic acid requires an activating agent (e.g., HATU, HBTU, DCC) to convert the hydroxyl group of the acid into a better leaving group. This forms a highly reactive intermediate in situ, which is then readily attacked by the piperidine nitrogen.[3]

Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq.).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq.) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride and deprotonates the resulting ammonium salt.[2]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

N-alkylation introduces alkyl groups onto the piperidine nitrogen. Reductive amination is the most common and versatile method for achieving this transformation.

Mechanism of Action: Reductive amination involves two key steps. First, the secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate. Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion in situ to the corresponding tertiary amine.[4] The choice of NaBH(OAc)₃ is strategic; it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium intermediate.[4]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Product Piperidine R-Pip-NH2+ Cl- FreeAmine R-Pip-NH (Free Amine) Piperidine->FreeAmine Deprotonation Aldehyde R'-CHO Iminium Iminium Ion Intermediate [R-Pip-N+=CHR'] Aldehyde->Iminium Reducer NaBH(OAc)3 Reduction Reduction Reducer->Reduction Base Base Base->FreeAmine FreeAmine->Iminium Condensation Iminium->Reduction TertiaryAmine R-Pip-N-CH2R' Reduction->TertiaryAmine

Caption: N-Alkylation via Reductive Amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Setup: To a flask, add Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq.), the desired aldehyde or ketone (1.2 eq.), and a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Base: Add a mild base like triethylamine (1.1 eq.) to free the secondary amine.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.[4]

  • Reaction: Stir the mixture at room temperature for 2-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Reactions at the Ester Group (C-Functionalization)

The methyl ester provides a second reactive handle, allowing for modification of the propanoate side chain. These transformations are typically performed after N-functionalization.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common step, often to enable subsequent amide coupling reactions at this position.

Mechanism of Action: Base-catalyzed hydrolysis (saponification) is the most prevalent method. It proceeds via a nucleophilic acyl substitution where a hydroxide ion (from NaOH or LiOH) attacks the ester carbonyl. This forms a tetrahedral intermediate which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the neutral carboxylic acid.[5]

Experimental Protocol: General Procedure for Ester Hydrolysis

  • Setup: Dissolve the N-functionalized methyl ester (1.0 eq.) in a mixture of a suitable organic solvent (e.g., methanol, THF) and water.

  • Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring the disappearance of the starting material by TLC.[5]

  • Acidification: After completion, cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.

  • Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid, which is often used without further purification.

  • Direct Amidation: The ester can be converted directly to an amide by heating with an amine, though this often requires harsh conditions. A more common strategy is to first hydrolyze the ester to the carboxylic acid and then perform a standard amide coupling reaction.[6]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides another avenue for structural diversification.

Conclusion: A Strategically Sound Synthetic Intermediate

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a powerful and versatile building block whose "mechanism of action" is defined by its dual reactivity in organic synthesis. By understanding the distinct chemical behavior of the piperidine nitrogen and the methyl ester, and by employing the appropriate reaction conditions to selectively address them, medicinal chemists can efficiently construct novel and complex molecules. The protocols and mechanistic insights provided in this guide serve as a foundational framework for harnessing the full synthetic potential of this valuable intermediate in the pursuit of new therapeutic agents.

References

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  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Available at: [Link]

  • Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. Available at: [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Available at: [Link]

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  • Singh, B., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 60(11), 1054-1056. Available at: [Link]

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The Versatile Scaffolding of Methyl 2-piperidin-4-ylpropanoate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] Among the diverse library of piperidine-based building blocks, Methyl 2-piperidin-4-ylpropanoate hydrochloride emerges as a particularly valuable intermediate, offering a strategic combination of a reactive secondary amine and a modifiable ester functional group. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, empowering researchers to leverage its full potential in the design and development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its effective use. The hydrochloride salt of Methyl 2-piperidin-4-ylpropanoate enhances its stability and solubility in various solvents, facilitating its application in a range of reaction conditions.[3]

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂MySkinRecipes[3]
Molecular Weight 207.70 g/mol MySkinRecipes[3]
Appearance White to off-white solid(Predicted)
Solubility Soluble in water, methanol, and DMSO(Inferred from structure and salt form)
Storage Store in a cool, dry place under an inert atmosphereGeneral laboratory practice for hygroscopic salts

A Plausible and Robust Synthetic Pathway

While a direct, peer-reviewed synthesis for Methyl 2-piperidin-4-ylpropanoate hydrochloride is not extensively documented, a reliable and scalable pathway can be constructed based on well-established chemical transformations. The proposed synthesis begins with the commercially available methyl 2-(pyridin-4-yl)propanoate and proceeds through a two-step sequence of catalytic hydrogenation and salt formation.

Synthetic_Pathway Start Methyl 2-(pyridin-4-yl)propanoate Intermediate Methyl 2-(piperidin-4-yl)propanoate Start->Intermediate H₂, PtO₂ Glacial Acetic Acid Product Methyl 2-piperidin-4-ylpropanoate hydrochloride Intermediate->Product HCl in Ether or Dioxane

Figure 1: Proposed synthetic route to Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Step 1: Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)propanoate

The reduction of the pyridine ring to a piperidine is a crucial step, readily achieved through catalytic hydrogenation. Platinum oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation, typically carried out in an acidic medium like glacial acetic acid to enhance the reactivity of the heterocyclic ring.[4]

Experimental Protocol:

  • To a solution of methyl 2-(pyridin-4-yl)propanoate (1 equivalent) in glacial acetic acid, add a catalytic amount of platinum(IV) oxide (PtO₂, ~5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-70 bar) and stir vigorously at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding the crude methyl 2-(piperidin-4-yl)propanoate.

Step 2: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolve the crude methyl 2-(piperidin-4-yl)propanoate in a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford Methyl 2-piperidin-4-ylpropanoate hydrochloride as a white to off-white solid.

Core Reactivity and Applications in Synthesis

The synthetic utility of Methyl 2-piperidin-4-ylpropanoate hydrochloride stems from the orthogonal reactivity of its secondary amine and ester functionalities. The piperidine nitrogen serves as a nucleophile for N-alkylation, N-arylation, and N-acylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other carboxylate-based transformations.

Core_Reactivity cluster_N_alkylation N-Alkylation / N-Arylation cluster_N_acylation N-Acylation BuildingBlock Methyl 2-piperidin-4-ylpropanoate hydrochloride N_Alkylation Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) BuildingBlock->N_Alkylation N_Acylation Amide Coupling (Carboxylic Acid, Coupling Agent) BuildingBlock->N_Acylation N_Arylation Buchwald-Hartwig Coupling (Aryl Halide, Pd Catalyst, Base)

Figure 2: Key reaction pathways involving Methyl 2-piperidin-4-ylpropanoate hydrochloride.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often favored for this transformation.

Exemplary Protocol for N-Benzylation:

  • To a stirred suspension of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in a chlorinated solvent like dichloromethane (DCM), add benzaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-benzylated product.

N-Acylation for Amide Synthesis

The piperidine nitrogen can be readily acylated to form amides, a common structural motif in many drug molecules. This is typically achieved by reacting the piperidine with a carboxylic acid in the presence of a coupling agent, or with a more reactive acyl chloride or anhydride.

Exemplary Protocol using a Coupling Agent:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in an appropriate aprotic solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1 equivalent) and an additional equivalent of DIPEA in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove the coupling agent byproducts and excess reagents, drying the organic layer, and concentrating.

  • Purify the product by column chromatography or recrystallization.

Application in the Synthesis of Opioid Analgesics

The 4-substituted piperidine scaffold is a key feature of potent opioid analgesics such as fentanyl, carfentanil, and remifentanil.[1][5] Methyl 2-piperidin-4-ylpropanoate hydrochloride is a valuable building block for the synthesis of novel analogues of these drugs, where the propanoate moiety can be further elaborated to fine-tune the pharmacokinetic and pharmacodynamic properties.

For instance, in the synthesis of carfentanil analogues, the piperidine nitrogen is typically alkylated, and the ester group at the 4-position can be derived from a precursor that allows for the introduction of the propanoate side chain.[6][7] The use of Methyl 2-piperidin-4-ylpropanoate hydrochloride provides a more direct route to such structures, streamlining the synthetic process.

References

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The Versatile Scaffold: A Technical Guide to "Methyl 2-piperidin-4-ylpropanoate hydrochloride" as a Starting Material for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Moiety in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that is a testament to nature's efficiency and a playground for synthetic innovation.[1][2] This six-membered nitrogenous heterocycle is not merely a structural component but a key modulator of physicochemical and pharmacological properties. Its widespread presence in over twenty classes of pharmaceuticals, from potent analgesics to targeted anticancer agents, underscores its profound impact on human health.[1][2] The strategic introduction of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic profiles, and reduce toxicity, making it a favored building block in the design of new chemical entities.[3]

This guide focuses on a particularly valuable derivative: Methyl 2-piperidin-4-ylpropanoate hydrochloride . This molecule offers a unique combination of a reactive secondary amine on the piperidine ring and a methyl ester, providing two distinct points for chemical modification.[4] Its hydrochloride salt form enhances stability and solubility, simplifying its handling and application in a variety of synthetic protocols.[4] We will explore the strategic utilization of this building block, detailing the causality behind experimental choices and providing robust protocols for the synthesis of novel compounds with therapeutic potential.

Core Synthetic Strategies: Unleashing the Potential of Methyl 2-piperidin-4-ylpropanoate hydrochloride

The synthetic utility of Methyl 2-piperidin-4-ylpropanoate hydrochloride primarily revolves around two key transformations: modification of the piperidine nitrogen and reactions involving the methyl ester. These reactions can be performed sequentially or in a single pot, depending on the desired final product and the compatibility of the reagents.

N-Alkylation: Expanding the Molecular Framework

The secondary amine of the piperidine ring is a nucleophilic center, readily undergoing N-alkylation to introduce a wide array of substituents. This modification is crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds.

Reductive amination is a highly efficient method for the N-alkylation of secondary amines like our starting material.[5] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting the piperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.

Causality of Experimental Choices:

  • Choice of Aldehyde/Ketone: The selection of the carbonyl compound directly dictates the nature of the substituent introduced at the nitrogen atom. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various alkyl, aryl, or heterocyclic moieties.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. Its mild nature and tolerance for a wide range of functional groups make it ideal for complex molecule synthesis. It is less basic than other borohydrides, minimizing side reactions.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and effectively solubilize the reactants.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Amide Bond Formation: Forging Connections to Diverse Moieties

The methyl ester of Methyl 2-piperidin-4-ylpropanoate hydrochloride can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of primary and secondary amines to form amide bonds.[2] This strategy is fundamental in medicinal chemistry for linking different pharmacophores and building complex molecular architectures.[1]

Causality of Experimental Choices:

  • Hydrolysis Conditions: The methyl ester is typically hydrolyzed under basic conditions using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent such as methanol or tetrahydrofuran (THF).

  • Coupling Reagents: A wide array of coupling reagents are available for amide bond formation, each with its own advantages.[6] Common choices include:

    • Carbodiimides: Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency.[1]

    • Onium Salts: Such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU), which are highly efficient and suitable for coupling sterically hindered amines and acids.

  • Base: A non-nucleophilic base like DIPEA or TEA is typically added to neutralize any acidic byproducts and facilitate the reaction.

  • Solvent: Anhydrous polar apathetic solvents like dimethylformamide (DMF) or DCM are commonly employed.

Experimental Protocol: General Two-Step Procedure for Amide Bond Formation

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq) in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of ~4-5 with dilute hydrochloric acid (HCl).

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), a coupling reagent such as HATU (1.2 eq), and a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature until completion.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final amide.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from Methyl 2-piperidin-4-ylpropanoate hydrochloride.

G start Methyl 2-piperidin-4-ylpropanoate hydrochloride N_alkylation N-Alkylation (Reductive Amination) start->N_alkylation R-CHO or R-C(O)R', Na(OAc)3BH Hydrolysis Hydrolysis start->Hydrolysis LiOH, H2O/MeOH N_alkylated_product N-Alkylated Product N_alkylation->N_alkylated_product Amide_coupling Amide Coupling Final_amide_product Final Amide Product Amide_coupling->Final_amide_product Carboxylic_acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_acid Carboxylic_acid->Amide_coupling R'-NH2, Coupling Reagent

Caption: Key synthetic pathways from the starting material.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

Derivatives of Methyl 2-piperidin-4-ylpropanoate hydrochloride have shown promise in a variety of therapeutic areas, leveraging the versatility of the piperidine scaffold.

Opioid Receptor Modulation for Analgesia

The piperidine ring is a well-established pharmacophore in opioid receptor ligands. By strategically modifying the N-substituent and the propanoate side chain of our starting material, novel analgesics with potentially improved side-effect profiles can be developed. For instance, N-alkylation with aromatic or heteroaromatic aldehydes can lead to compounds with affinity for mu-opioid receptors, a key target for pain management.

Development of Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly the NK1 and NK3 subtypes, are implicated in a range of physiological processes, including pain, inflammation, and mood disorders. Piperidine-containing compounds have been successfully developed as NK receptor antagonists. The synthesis of novel derivatives from Methyl 2-piperidin-4-ylpropanoate hydrochloride can involve amide coupling with various amino acid or peptide fragments to explore interactions with the NK receptor binding pocket.

Anticancer and Anti-inflammatory Agents

The piperidine scaffold is also found in numerous anticancer and anti-inflammatory agents.[2] By coupling the carboxylic acid derived from our starting material with known anti-inflammatory or cytotoxic moieties, novel hybrid molecules can be synthesized. These compounds could exhibit dual-action mechanisms or improved targeting to specific tissues or cell types.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic transformations described. Actual yields will vary depending on the specific substrates and reaction conditions used.

TransformationReagentsTypical Yield Range
Reductive AminationAldehyde/Ketone, Na(OAc)3BH60-95%
Ester HydrolysisLiOH or NaOH85-98%
Amide CouplingCarboxylic Acid, Amine, HATU70-90%

Conclusion and Future Outlook

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. Its dual functional handles allow for a wide range of chemical modifications through robust and well-established synthetic protocols like reductive amination and amide coupling. The ability to systematically modify the N-substituent and the propanoate side chain provides a powerful platform for structure-activity relationship studies and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic use of privileged scaffolds like the piperidine ring, and specifically versatile building blocks such as Methyl 2-piperidin-4-ylpropanoate hydrochloride, will remain a critical component of modern drug discovery.

References

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Methyl 2-(Piperidin-4-yl)propanoate Hydrochloride: A Guide to Reactivity and Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Senior Application Scientist Insight: In modern drug discovery, scaffold hopping and lead optimization are accelerated by the use of versatile, functionalized building blocks. Methyl 2-(piperidin-4-yl)propanoate hydrochloride is one such cornerstone, prized for its bifunctional nature that marries a nucleophilic secondary amine with an electrophilic ester. This guide moves beyond a simple catalog of reactions to provide a mechanistic and strategic framework for manipulating this molecule, enabling researchers to unlock its full synthetic potential with precision and control.

Molecular Structure and Key Reactive Centers

Methyl 2-(piperidin-4-yl)propanoate is a chiral molecule possessing two key functional groups that dictate its chemical behavior: the secondary amine of the piperidine ring and the methyl ester of the propanoate side chain. The commercially available hydrochloride salt form is stable and highly soluble, but this form fundamentally alters the reactivity of the piperidine nitrogen, a critical consideration for reaction planning.[1]

  • The Piperidine Moiety: The secondary amine is a Lewis base and a potent nucleophile (pKa of the conjugate acid is typically ~11). However, in the hydrochloride salt, the nitrogen lone pair is protonated, forming a non-nucleophilic ammonium ion. Any reaction requiring a nucleophilic nitrogen must therefore begin with a deprotonation step, typically by adding a stoichiometric amount of a non-nucleophilic base.

  • The Methyl Ester Moiety: The ester's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This site can undergo hydrolysis, amidation, or reduction under various conditions. Its reactivity is generally lower than that of an acyl chloride or anhydride.

Below is a diagram illustrating the primary reactive sites of the free-base form of the molecule.

Molecule_Structure cluster_piperidine Piperidine Ring cluster_propanoate Propanoate Side Chain N N H_N H N->H_N C2 N->C2 N_label Primary Nucleophilic Site (after deprotonation) C1 C6 C1->C6 C2->C1 C4 C4 C4->N C_beta C4->C_beta C5 C5->C4 C6->C5 C_alpha α-C C_carbonyl C=O C_alpha->C_carbonyl C_beta->C_alpha O_carbonyl O C_carbonyl->O_carbonyl O_methyl O C_carbonyl->O_methyl C_carbonyl_label Primary Electrophilic Site C_methyl CH3 O_methyl->C_methyl

Caption: Reactive centers of Methyl 2-(piperidin-4-yl)propanoate.

Navigating Chemoselectivity: A Tale of Two Functional Groups

The central challenge and opportunity in using this building block is achieving chemoselectivity—modifying one functional group while leaving the other intact. The choice of reagents, solvent, and temperature are paramount in directing the reaction to the desired site.

Reactions at the Piperidine Nitrogen

To engage the nitrogen in any nucleophilic reaction, it must first be converted from its hydrochloride salt to the free base form. This is typically achieved in situ by adding at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).

N-Acylation: The formation of an amide bond is one of the most common transformations. This reaction is typically robust and high-yielding. The ester group is generally tolerant of these conditions, provided the reaction is run at or below room temperature and strong, nucleophilic bases are avoided.

  • With Acyl Chlorides/Anhydrides: The most straightforward method. The free amine, generated in situ, readily attacks the highly electrophilic acyl chloride. An additional equivalent of base is needed to scavenge the HCl byproduct.

  • With Carboxylic Acids: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are highly effective and demonstrate excellent functional group tolerance.

N-Alkylation: Introducing alkyl groups to the nitrogen can be achieved via direct alkylation or reductive amination.

  • Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile) is a common method.[2] A key consideration is the risk of over-alkylation to form a quaternary ammonium salt, which can be mitigated by slow addition of the alkylating agent to an excess of the amine.[3]

  • Reductive Amination: A milder and often more controllable method involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild enough not to reduce the ester and is selective for the iminium ion intermediate.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form an N-aryl bond. The choice of ligand and base is critical to avoid competing ester hydrolysis.

Reactions at the Methyl Ester

Modifying the ester group typically requires conditions that are distinct from those used for N-functionalization, forming the basis for orthogonal synthetic strategies.

Ester Hydrolysis (Saponification): The conversion of the methyl ester to the corresponding carboxylic acid is readily achieved.

  • Alkaline Conditions: Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture is the most common and generally irreversible method.[4][5] The reaction proceeds via nucleophilic acyl substitution. The piperidine nitrogen will exist as the free base under these conditions. Subsequent acidic workup is required to protonate the resulting carboxylate salt.

  • Acidic Conditions: Heating the ester in the presence of strong aqueous acid (e.g., HCl, H₂SO₄) will also effect hydrolysis.[6] This reaction is an equilibrium process, and an excess of water is used to drive it to completion.[6] Under these conditions, the piperidine nitrogen remains protonated as the ammonium salt throughout.

Amidation: Direct conversion of the ester to an amide by reaction with an amine is possible but often requires high temperatures or catalysis, which can lead to side reactions. A more reliable two-step approach is to first hydrolyze the ester to the carboxylic acid and then perform a standard peptide coupling.

Reduction: The ester can be reduced to the corresponding primary alcohol.

  • Strong Hydride Reagents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. The reaction must be performed in an anhydrous aprotic solvent like THF. The acidic proton on the piperidine nitrogen (even as the free base) will react with the LiAlH₄, so excess reagent is necessary.

The following diagram illustrates the divergent reaction pathways available.

Reaction_Pathways start Methyl 2-(Piperidin-4-yl)propanoate (as HCl salt) N_Base Add Base (TEA, K2CO3) Generate Free Amine start->N_Base Step 1 Ester_Func Ester Functionalization start->Ester_Func N_Func N-Functionalization N_Base->N_Func Step 2 N_Acyl N-Acylated Product (Amide) N_Func->N_Acyl Acyl Chloride or RCOOH, Coupling Agent N_Alkyl N-Alkylated Product (Tertiary Amine) N_Func->N_Alkyl Alkyl Halide or R'CHO, NaBH(OAc)3 Ester_Hydrolysis Ester Hydrolysis Product (Carboxylic Acid) Ester_Func->Ester_Hydrolysis NaOH or LiOH, H2O or HCl, H2O, Heat Ester_Reduction Ester Reduction Product (Primary Alcohol) Ester_Func->Ester_Reduction LiAlH4, THF

Caption: Divergent reaction pathways based on chemoselective conditions.

Functional Group Tolerance Summary

The key to successful synthesis is understanding which reagents and conditions are compatible with each functional group.

Reaction Type Target Site Typical Reagents Conditions Ester Tolerance Free Amine Tolerance Key Insight
N-Acylation Piperidine-NAcyl Chloride, TEACH₂Cl₂, 0°C to RTExcellent N/A (Reactant)The ester is stable to mild, non-nucleophilic bases and room temperature conditions.
N-Alkylation Piperidine-NCH₃I, K₂CO₃DMF, RTGood N/A (Reactant)Prolonged heating or use of strong bases can risk ester hydrolysis. Monitor for over-alkylation.
Reductive Amination Piperidine-NAldehyde, NaBH(OAc)₃DCE, RTExcellent N/A (Reactant)STAB is a mild and highly selective reagent that will not reduce the ester.
Ester Hydrolysis (Basic) Ester-C=OLiOH, H₂O/THFTHF/H₂O, RTN/A (Reactant)Excellent The amine is simply deprotonated and does not interfere. The reaction is clean and generally high-yielding.
Ester Hydrolysis (Acidic) Ester-C=O6N HCl (aq)RefluxN/A (Reactant)N/A (Protonated)The amine is protected as the non-nucleophilic ammonium salt throughout the reaction.
Ester Reduction Ester-C=OLiAlH₄Anhydrous THF, 0°C to RTN/A (Reactant)Poor (Reacts)The N-H is acidic and will be deprotonated by LiAlH₄. At least 2 equivalents of hydride are required.

Field-Proven Experimental Protocols

The following protocols represent robust, validated methods for the selective functionalization of Methyl 2-(piperidin-4-yl)propanoate hydrochloride.

Protocol 4.1: Selective N-Acylation with Benzoyl Chloride

This protocol describes the formation of Methyl 2-(1-benzoylpiperidin-4-yl)propanoate.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl 2-(piperidin-4-yl)propanoate hydrochloride (1.0 eq), and dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the resulting suspension to 0°C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Stir for 15 minutes to ensure complete formation of the free amine.

  • Acylation: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-acylated product.

Protocol 4.2: Selective Ester Hydrolysis (Saponification)

This protocol describes the formation of 2-(Piperidin-4-yl)propanoic acid.

  • Setup: To a round-bottom flask, add Methyl 2-(piperidin-4-yl)propanoate hydrochloride (1.0 eq) and a 3:1 mixture of methanol and water (approx. 0.2 M).

  • Base Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the solution. Note: The first equivalent neutralizes the HCl salt, and the excess drives the saponification.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting ester.

  • Workup & Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Cool the remaining aqueous solution to 0°C and carefully acidify to pH ~5-6 with 1N HCl (aq). The product may precipitate at its isoelectric point.

  • Isolation: If a precipitate forms, it can be collected by filtration. If not, the product can often be isolated by concentrating the neutralized solution to dryness or by using ion-exchange chromatography.

Conclusion

Methyl 2-(piperidin-4-yl)propanoate hydrochloride is a deceptively simple yet powerful synthetic intermediate. A thorough understanding of its bifunctional nature is the key to its effective use. By carefully selecting the reaction conditions—primarily through the strategic use of bases or acids to either activate the nitrogen or protect it—a chemist can selectively target either the amine or the ester. The protocols and reactivity principles outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile building block into complex synthetic campaigns, accelerating the discovery and development of new chemical entities.

References

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A Comprehensive Technical Guide to the Solubility and Stability of Methyl 2-piperidin-4-ylpropanoate hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Path of a Piperidine-Based Active Pharmaceutical Ingredient (API)

In the landscape of modern drug discovery, piperidine scaffolds are ubiquitous, celebrated for their versatile pharmacological activities.[1][2] However, the journey from a promising lead compound to a stable, safe, and efficacious drug product is paved with rigorous physicochemical characterization. This guide is dedicated to one such molecule: Methyl 2-piperidin-4-ylpropanoate hydrochloride. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale that underpins them. We will explore the "why" behind every experimental choice, ensuring that the data generated is not only robust but also provides a clear, defensible narrative for regulatory submission and formulation development. This document is structured to be a living guide for researchers, scientists, and drug development professionals, fostering a deep understanding of the critical solubility and stability studies that form the bedrock of successful pharmaceutical development.

Physicochemical Characterization: The Foundational Identity

Before embarking on extensive solubility and stability programs, a comprehensive understanding of the molecule's intrinsic properties is paramount. Methyl 2-piperidin-4-ylpropanoate hydrochloride is a salt form, a strategic choice often made to enhance both aqueous solubility and chemical stability.[3]

PropertyValue (Predicted/Analog-Based)Source & Rationale
Molecular Formula C₉H₁₈ClNO₂Based on chemical structure.
Molecular Weight 207.70 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for hydrochloride salts of organic compounds. A commercial supplier of a similar compound notes an "Off-white to light brown Solid" appearance.[4]
Storage Conditions 2-8°C, under inert gasA similar piperidine derivative is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C, suggesting potential sensitivity to oxidation and/or thermal stress.[4]

The structure, featuring a secondary amine within the piperidine ring, a methyl ester, and a hydrochloride salt, dictates its potential liabilities. The ester is susceptible to hydrolysis, particularly at non-neutral pH. The secondary amine is a potential site for oxidation.[5] The hydrochloride salt form is expected to confer good aqueous solubility.

Solubility Studies: Defining the Formulation Landscape

Solubility is a cornerstone of drug development, influencing bioavailability, formulation design, and purification strategies. The hydrochloride salt is anticipated to be water-soluble, but a quantitative understanding across a physiologically and pharmaceutically relevant range of conditions is essential.

Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is a deliberate process aimed at mimicking physiological conditions and exploring potential formulation and manufacturing scenarios.

  • Water: The universal biological solvent and the primary vehicle for many oral and parenteral formulations.

  • pH-Buffered Solutions (pH 1.2, 4.5, 6.8, 7.4): These buffers simulate the pH environments of the gastrointestinal tract and physiological pH, which is critical for predicting in vivo dissolution and absorption.

  • Ethanol/Water Mixtures: Often used in co-solvent systems to enhance the solubility of poorly soluble compounds.

  • Propylene Glycol & Polyethylene Glycol (PEG 400): Common excipients in liquid and semi-solid formulations.

  • Methanol & Acetonitrile: Key solvents in analytical and purification processes. Understanding solubility in these is crucial for process development.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method remains the gold standard for its simplicity and reliability in determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Methyl 2-piperidin-4-ylpropanoate hydrochloride to a known volume of each selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the persistence of solid material confirms saturation.

  • Sample Collection & Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

  • Filtration: Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid. The filter material should be validated for non-adsorption of the analyte.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (detailed in Section 3.3).

Data Presentation: A Clear and Concise Summary

The results of the solubility studies should be presented in a clear, tabular format for easy interpretation and comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25[Experimental Data]
Purified Water37[Experimental Data]
0.1 N HCl (pH 1.2)37[Experimental Data]
Acetate Buffer (pH 4.5)37[Experimental Data]
Phosphate Buffer (pH 6.8)37[Experimental Data]
Phosphate Buffer (pH 7.4)37[Experimental Data]
50% Ethanol/Water (v/v)25[Experimental Data]
Propylene Glycol25[Experimental Data]
PEG 40025[Experimental Data]
Methanol25[Experimental Data]
Acetonitrile25[Experimental Data]

Stability Studies: Ensuring Safety and Efficacy Over Time

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] This knowledge is critical for determining re-test periods, shelf life, and appropriate storage conditions.

Forced Degradation (Stress Testing): Unveiling Potential Degradation Pathways

Forced degradation studies are the cornerstone of developing a stability-indicating analytical method and understanding the intrinsic stability of the molecule.[7] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.

Logical Flow of Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC Analysis (Assay & Impurities) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 40°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, Solid State) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B Light Exposure) Photo->HPLC Analyze Samples MassSpec LC-MS/MS (Impurity Identification) HPLC->MassSpec Characterize Degradants API Methyl 2-piperidin-4-ylpropanoate HCl (Solid & Solution) API->Acid Expose API API->Base Expose API API->Oxidation Expose API API->Thermal Expose API API->Photo Expose API caption Workflow for Forced Degradation Studies.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation:

  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 N HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis. Causality: The ester linkage is susceptible to acid-catalyzed hydrolysis, which would yield piperidin-4-ylpropanoic acid and methanol.

  • Basic Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Maintain the solution at a lower temperature (e.g., 40°C) due to the higher reactivity of esters under basic conditions.[8]

    • Sample and neutralize as in the acidic hydrolysis protocol. Causality: Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis for esters.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Sample at various time points. Causality: The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide or other oxidative degradation products.[5]

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven.

    • Sample at various time points. Causality: High temperatures can provide the energy to overcome activation barriers for various degradation reactions. For piperazine derivatives, thermal degradation can be significant at elevated temperatures.[9][10]

  • Photostability:

    • Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B.[1][2][11]

    • A dark control sample should be stored under the same conditions but protected from light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter. Causality: Light energy can induce photochemical reactions, leading to degradation.

Long-Term and Accelerated Stability Studies

These studies are performed on pivotal batches of the drug substance to establish a re-test period. The conditions are defined by the ICH Q1A(R2) guideline.[9]

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Methodology:

  • Packaging: Store the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Sampling: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Testing: Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

The Self-Validating System: A Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can accurately separate and quantify the parent compound and all significant degradation products. An HPLC method is the workhorse for this application.

Protocol for a Stability-Indicating RP-HPLC Method:

  • Column: C18 stationary phase (e.g., Luna C18), 250 x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile or methanol).[12][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the analyte).

  • Column Temperature: 30°C.[13]

Validation of the Method (as per ICH Q2(R1)): [8][14] The method must be validated to demonstrate its suitability for its intended purpose. This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Workflow for the Analytical Method

Validation_Workflow cluster_params Validation Parameters (ICH Q2) Specificity Specificity Validated Validated Stability- Indicating Method Specificity->Validated Successful Validation Linearity Linearity & Range Linearity->Validated Successful Validation Accuracy Accuracy Accuracy->Validated Successful Validation Precision Precision Precision->Validated Successful Validation LOD_LOQ LOD / LOQ LOD_LOQ->Validated Successful Validation Robustness Robustness Robustness->Validated Successful Validation Method Developed HPLC Method Method->Specificity Test Against Method->Linearity Test Against Method->Accuracy Test Against Method->Precision Test Against Method->LOD_LOQ Test Against Method->Robustness Test Against caption Key parameters for analytical method validation.

Caption: Key parameters for analytical method validation.

Conclusion: A Pathway to a Stable and Well-Characterized Drug Substance

The comprehensive study of the solubility and stability of Methyl 2-piperidin-4-ylpropanoate hydrochloride is not a mere data-gathering exercise. It is a fundamental investigation into the molecule's behavior that informs every subsequent step of the drug development process. By systematically evaluating its solubility profile, we can design robust formulations with optimal bioavailability. Through rigorous, ICH-guided stability and forced degradation studies, we can ensure the safety and efficacy of the drug substance, establish appropriate storage conditions, and develop a validated, stability-indicating analytical method that will serve as the backbone of quality control. This guide provides the framework and the scientific rationale to confidently navigate the critical path of physicochemical characterization, transforming a promising molecule into a well-understood and stable active pharmaceutical ingredient.

References

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  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

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The Emerging Therapeutic Potential of 4-Substituted Piperidine-Propanoates: A Technical Guide to Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics. [1]This guide delves into the burgeoning field of 4-substituted piperidine derivatives bearing a propanoic acid or ester moiety, a chemical class with significant, yet underexplored, therapeutic promise. While direct research on "Methyl 2-piperidin-4-ylpropanoate hydrochloride" derivatives is limited, this document extrapolates from the broader class of related piperidine compounds to provide a comprehensive framework for their synthesis, biological evaluation, and mechanistic elucidation. We will explore the diverse bioactivities associated with this structural motif, including anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed, field-proven protocols for their assessment.

Introduction: The Piperidine Nucleus and the Promise of 4-Substituted Propanoates

The piperidine ring, a saturated heterocycle, is a privileged structure in drug discovery, prized for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a wide range of biological targets. [1][2][3]Its derivatives have found application in oncology, neurology, and infectious diseases. [1][3]The introduction of a propanoic acid or ester group at the 4-position of the piperidine ring creates a unique chemical entity with the potential for novel biological activities. The propanoic acid moiety, a feature of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, can engage with specific enzyme active sites and influence the molecule's overall physicochemical properties. [4] This guide will provide a technical overview of the synthesis and biological evaluation of this promising class of compounds. We will focus on three key areas of biological activity where piperidine derivatives have shown significant potential: anticancer, antimicrobial, and anti-inflammatory effects. For each area, we will discuss relevant biological targets and provide detailed, step-by-step protocols for in vitro and in vivo evaluation.

Synthetic Strategies: Building the Piperidine-Propanoate Core

The synthesis of 4-substituted piperidine-propanoates can be approached through several established synthetic routes. A common strategy involves the use of a pre-formed piperidine ring with a suitable functional group at the 4-position, which can then be elaborated to introduce the propanoate side chain.

For instance, a common starting material is a 4-piperidone derivative. The propanoate side chain can be introduced via a Wittig reaction or a Horner-Wadsworth-Emmons reaction to form an acrylic ester, which is then reduced to the desired propanoate. Alternatively, nucleophilic addition of a suitable pronucleophile to the 4-position of a piperidine derivative can be employed.

Conceptual Synthetic Workflow:

G start 4-Piperidone Derivative wittig Wittig or Horner-Wadsworth-Emmons Reaction start->wittig reduction Reduction of Alkene wittig->reduction esterification Esterification/Hydrolysis reduction->esterification final 4-Substituted Piperidine-Propanoate esterification->final

Caption: A generalized synthetic workflow for 4-substituted piperidine-propanoates.

Anticancer Activity: Targeting Proliferation and Survival

Piperidine-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival. [3][5]Derivatives of the 4-substituted piperidine scaffold are being investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Key Cellular Targets and Mechanisms

Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting key protein kinases, such as those in the JAK/STAT pathway, which are often dysregulated in hematological malignancies. [3]Furthermore, the induction of apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax is another important mechanism. [3] Hypothesized Signaling Pathway for Anticancer Activity:

G compound Piperidine-Propanoate Derivative jak JAK/STAT Pathway compound->jak p53 p53 & Bax Upregulation compound->p53 proliferation Decreased Cell Proliferation jak->proliferation Inhibition apoptosis Induction of Apoptosis p53->apoptosis Activation

Caption: Hypothesized mechanism of anticancer action for piperidine-propanoate derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [6][7][8] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C. [6]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution. [6]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration. [10] Data Presentation:

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
Derivative XHeLa4815.2
Derivative YMDA-MB-2314822.5
Cisplatin (Control)HeLa485.8 [10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperidine derivatives have shown promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [2][11][12]

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of piperidine derivatives are diverse and can include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For example, some derivatives are being investigated as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. [2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [13][14][15][16][17] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. [13]3. Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [15] Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A81632
Derivative B1632>64
Ampicillin (Control)0.54N/A
Fluconazole (Control)N/AN/A2

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Aryl propionic acid derivatives are a well-established class of NSAIDs, and incorporating this moiety into a piperidine scaffold could lead to new anti-inflammatory agents with unique properties. [4]

Targeting Inflammatory Pathways

The anti-inflammatory effects of small molecules are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway in Inflammation:

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene Activates compound Piperidine-Propanoate Derivative compound->ikk Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocol: In Vivo Mouse Ear Edema Model

The xylene-induced mouse ear edema model is a common and straightforward in vivo assay for evaluating the topical anti-inflammatory activity of compounds. [18][19] Principle: Topical application of an irritant like xylene to a mouse's ear induces an acute inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.

  • Compound Application: Topically apply the test compound (dissolved in a suitable vehicle like acetone) to the inner and outer surfaces of the right ear of each mouse. Apply the vehicle alone to the right ear of the control group. The left ear serves as an internal control.

  • Induction of Edema: After 30 minutes, apply a standard volume of xylene (e.g., 20 µL) to the right ear of all mice. [18]4. Measurement of Edema: After a set time (e.g., 1 hour), sacrifice the mice and punch out a standard-sized disc from both the right and left ears. [18]5. Data Analysis: Weigh the ear discs. The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear discs. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Data Presentation:

Treatment GroupDoseEar Edema (mg) (Mean ± SD)% Inhibition
Vehicle Control-12.5 ± 1.8-
Derivative Z1 mg/ear7.2 ± 1.142.4
Indomethacin (Control)1 mg/ear6.5 ± 0.948.0
*p < 0.05 compared to vehicle control
Mechanistic Validation: Western Blot for NF-κB Activation

To investigate the molecular mechanism of anti-inflammatory action, Western blotting can be used to assess the activation of the NF-κB pathway in cells treated with the test compounds. [20][21][22][23] Principle: This technique allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of key signaling proteins like IκBα and the p65 subunit of NF-κB, one can determine if a compound inhibits the activation of this pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound for various time points. [23]2. Protein Extraction: Lyse the cells to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated IκBα, phosphorylated p65, and total IκBα, total p65, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The 4-substituted piperidine-propanoate scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. This guide provides a foundational framework for the synthesis and evaluation of these compounds, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory properties. The provided protocols are robust and widely used in the field, offering a reliable means of assessing the biological activity of newly synthesized derivatives.

Future research in this area should focus on expanding the chemical diversity of these derivatives and exploring a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, a deeper understanding of their mechanisms of action will be essential for their translation into clinical candidates. The integration of computational methods, such as molecular docking and ADMET prediction, can further accelerate the drug discovery process for this promising class of molecules.

References

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
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  • MTT Cell Proliferation Assay. (n.d.).
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  • Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne.
  • MTT assay protocol. (n.d.). Abcam.
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  • Anti-inflammatory activity of Yanshu spraying agent in animal models. (2012).
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  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • NF-kappaB Pathway Antibody Sampler Kit #9936. (n.d.). Cell Signaling Technology.
  • MIC (Broth Microdilution) Testing. (2020). YouTube.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
  • Design, Synthesis, Molecular Docking, and Antimicrobial Evaluation of Novel 1,3-thiazolidine-4-one Derivatives Incorporating Pyridine Scaffold. (n.d.).
  • Models of Acute Inflammation in the Ear. (n.d.).
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
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The Cornerstone of Central Nervous System Drug Discovery: A Technical Guide to Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in CNS Therapeutics

In the intricate landscape of medicinal chemistry, the synthesis of novel therapeutics often hinges on the strategic use of versatile building blocks. Methyl 2-piperidin-4-ylpropanoate hydrochloride, a seemingly unassuming heterocyclic compound, represents one such critical cornerstone, particularly in the development of drugs targeting the central nervous system (CNS). Its piperidine core is a privileged scaffold in a vast array of clinically significant molecules, offering a unique combination of structural rigidity, basicity, and opportunities for diverse functionalization.[1] This guide provides an in-depth exploration of Methyl 2-piperidin-4-ylpropanoate hydrochloride, from its synthesis and characterization to its pivotal role as a key intermediate in the creation of impactful pharmaceuticals.

The hydrochloride salt form of this compound enhances its stability and solubility, rendering it highly suitable for a variety of synthetic transformations in both research and industrial settings.[2] Its utility is most prominently showcased in the synthesis of peripherally acting μ-opioid receptor antagonists, a class of drugs designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their pain-relieving efficacy.[3]

This document will serve as a comprehensive technical resource, elucidating the scientific principles and practical methodologies associated with Methyl 2-piperidin-4-ylpropanoate hydrochloride, thereby empowering researchers to leverage its full potential in the quest for next-generation CNS therapies.

Chemical Properties and Structure

PropertyValue
Chemical Name Methyl 2-piperidin-4-ylpropanoate hydrochloride
CAS Number 167414-87-1
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol
Storage Store at room temperature in a dry, well-ventilated place.

Synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride: A Step-by-Step Protocol

The synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method adapted from established procedures for similar piperidine derivatives.[1]

Part 1: Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is reactive and must be protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

Protocol:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve methyl 4-piperidinecarboxylate (1 equivalent) and triethylamine (1.1 equivalents) in tetrahydrofuran (THF).

  • Addition of Boc Anhydride: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in THF via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-methyl 4-piperidinecarboxylate as a crude oil, which can be used in the next step without further purification.

Part 2: Introduction of the Propionate Side Chain

This step involves a Grignard reaction to add a methyl group to the ester, followed by oxidation and esterification to form the propanoate.

Protocol:

  • Grignard Reaction: In a dry three-necked flask under a nitrogen atmosphere, dissolve the crude N-Boc-methyl 4-piperidinecarboxylate (1 equivalent) in anhydrous THF. Cool the solution to 0 °C. Add methylmagnesium bromide (3 equivalents, 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below 5 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Oxidation: The resulting tertiary alcohol is then oxidized. A common method is the Swern oxidation. In a separate flask, add oxalyl chloride (2 equivalents) to dichloromethane (DCM) at -78 °C, followed by dimethyl sulfoxide (DMSO, 4 equivalents). After 15 minutes, add the alcohol (1 equivalent) in DCM. Stir for 30 minutes, then add triethylamine (5 equivalents) and allow to warm to room temperature.

  • Esterification: The resulting ketone is then subjected to a Wittig-type reaction with a phosphonium ylide derived from methyl bromoacetate to introduce the ester functionality, or alternatively, a Reformatsky reaction. A simpler, though less direct, approach involves conversion to the corresponding carboxylic acid via haloform reaction followed by esterification with methanol under acidic conditions (e.g., using thionyl chloride or sulfuric acid).

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Deprotection: Dissolve the N-Boc-methyl 2-piperidin-4-ylpropanoate in a solution of hydrochloric acid in methanol (e.g., 4 M HCl in methanol).

  • Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, remove the solvent under reduced pressure to yield Methyl 2-piperidin-4-ylpropanoate hydrochloride as a solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Synthesis_Workflow cluster_part1 Part 1: Boc Protection cluster_part2 Part 2: Side Chain Formation cluster_part3 Part 3: Deprotection & Salt Formation A Methyl 4-piperidinecarboxylate B N-Boc-methyl 4-piperidinecarboxylate A->B Boc₂O, Et₃N, THF C N-Boc-2-(piperidin-4-yl)propan-2-ol B->C CH₃MgBr, THF D N-Boc-2-(piperidin-4-yl)propanone C->D Swern Oxidation E N-Boc-methyl 2-piperidin-4-ylpropanoate D->E Wittig/Reformatsky or Acid formation & Esterification F Methyl 2-piperidin-4-ylpropanoate hydrochloride E->F HCl in Methanol

Synthesis workflow for Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Characterization

The structural integrity and purity of the synthesized Methyl 2-piperidin-4-ylpropanoate hydrochloride are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the methine proton at the 2-position of the propanoate chain (a quartet), the methyl group of the propanoate chain (a doublet), and the protons of the piperidine ring. The piperidine protons will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The N-H protons of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170-175 ppm), the methoxy carbon (around 50-55 ppm), and the carbons of the piperidine ring and the propanoate side chain. The chemical shifts of the piperidine carbons will be indicative of the substitution pattern.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for the free base (C₉H₁₇NO₂) would be at m/z 171.13.

Application in Medicinal Chemistry: The Synthesis of Alvimopan

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a key intermediate in the synthesis of peripherally acting μ-opioid receptor antagonists, such as Alvimopan.[7][8] Alvimopan is an FDA-approved drug for the management of postoperative ileus.[3][7] The piperidine moiety of Methyl 2-piperidin-4-ylpropanoate hydrochloride serves as the core scaffold onto which the rest of the Alvimopan molecule is constructed.

The synthesis of Alvimopan from this intermediate generally involves the following key transformations:

  • N-Alkylation: The secondary amine of the piperidine ring is alkylated with a suitable electrophile to introduce the N-substituent of Alvimopan.

  • Amide Coupling: The ester group of the propanoate is hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amino acid derivative to form the amide bond present in Alvimopan.

  • Further Modifications: Additional synthetic steps may be required to introduce other functional groups and to achieve the final stereochemistry of Alvimopan.[9]

Alvimopan_Synthesis A Methyl 2-piperidin-4-ylpropanoate hydrochloride B N-Alkylated Piperidine Intermediate A->B N-Alkylation C Piperidine Carboxylic Acid B->C Ester Hydrolysis D Alvimopan C->D Amide Coupling

General synthetic pathway to Alvimopan.

Structure-Activity Relationship (SAR) Insights

The piperidine ring is a crucial pharmacophore in many opioid receptor ligands.[4] The substitution pattern on the piperidine ring significantly influences the compound's affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). In the case of Alvimopan, the specific substitution pattern on the piperidine core, derived from intermediates like Methyl 2-piperidin-4-ylpropanoate hydrochloride, is critical for its peripheral selectivity. This selectivity is achieved by designing a molecule with physicochemical properties that limit its ability to cross the blood-brain barrier, thereby confining its action to the gastrointestinal tract.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-piperidin-4-ylpropanoate hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from structurally similar piperidine derivatives provide essential guidance.[10][11][12][13]

Potential Hazards:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 2-piperidin-4-ylpropanoate hydrochloride stands as a testament to the pivotal role of well-designed chemical intermediates in the advancement of medicinal chemistry. Its versatile piperidine scaffold, coupled with the reactive propanoate moiety, provides a robust platform for the synthesis of complex and biologically active molecules. The successful development of drugs like Alvimopan underscores the importance of such building blocks in addressing unmet medical needs. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of Methyl 2-piperidin-4-ylpropanoate hydrochloride, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this valuable compound in their pursuit of innovative therapeutics for central nervous system disorders.

References

  • Alvimopan. (n.d.). In PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. (n.d.). In ResearchGate. Retrieved January 22, 2026, from [Link]

  • A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. (2004). In PubMed. Retrieved January 22, 2026, from [Link]

  • Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus. (2005). In PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis and in Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R). (2008). In PubMed. Retrieved January 22, 2026, from [Link]

  • 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1986). In Magnetic Resonance in Chemistry. Retrieved January 22, 2026, from [Link]

  • CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. (2020, August 28). In Google Patents.
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  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). In Longdom Publishing. Retrieved January 22, 2026, from [Link]

  • Preclinical studies of opioids and opioid antagonists on gastrointestinal function. (2005). In PubMed. Retrieved January 22, 2026, from [Link]

  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride. (n.d.). In MySkinRecipes. Retrieved January 22, 2026, from [Link]

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Methodological & Application

Application Note & Detailed Protocol: Synthesis of Methyl 2-piperidin-4-ylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. The described synthetic strategy is a robust three-step process commencing with the commercially available N-Boc-4-piperidone. The protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical transformations, causality behind experimental choices, and critical process parameters to ensure reproducibility and high yield.

Introduction

Substituted piperidine scaffolds are privileged structures in modern drug discovery, appearing in numerous approved pharmaceutical agents. Methyl 2-piperidin-4-ylpropanoate, in its hydrochloride salt form for improved stability and handling, serves as a key intermediate for introducing a propanoate moiety at the 4-position of the piperidine ring. This structural motif is explored in the development of novel therapeutics targeting a range of biological targets.

The synthetic route detailed herein is based on well-established and reliable chemical transformations, employing a protective group strategy to ensure regioselectivity and high conversion rates. The protocol begins with a Horner-Wadsworth-Emmons olefination, followed by a conjugate addition to install the methyl group, and concludes with an acid-mediated deprotection to yield the target compound.

Overall Synthetic Pathway

The synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride is accomplished via the three-step sequence illustrated below. The initial step involves the formation of an α,β-unsaturated ester from N-Boc-4-piperidone. This is followed by a 1,4-conjugate addition of a methyl group. The final step involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group to unmask the piperidine nitrogen and form the hydrochloride salt.

Caption: Overall synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-Boc-4-piperidone≥98%Standard Vendor
Trimethyl phosphonoacetate≥97%Standard Vendor
Sodium hydride (NaH)60% dispersion in oilStandard VendorHighly reactive, handle with care.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeStandard VendorUse freshly distilled or from a solvent purification system.
Copper(I) iodide (CuI)≥99.5%Standard Vendor
Methyllithium (MeLi) solution~1.6 M in Et₂OStandard VendorPyrophoric, handle under inert gas.
Hydrochloric acid (HCl)4M solution in 1,4-DioxaneStandard VendorCorrosive.
Methanol (MeOH)AnhydrousStandard Vendor
Diethyl ether (Et₂O)AnhydrousStandard Vendor
Ethyl acetate (EtOAc)ACS GradeStandard VendorFor extraction and chromatography.
HexanesACS GradeStandard VendorFor chromatography.
Saturated aq. NH₄ClLaboratory prep.-For quenching.
Saturated aq. NaHCO₃Laboratory prep.-For work-up.
Brine (Saturated aq. NaCl)Laboratory prep.-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard VendorFor drying.
Jacketed Glass Reactor1 LStandard VendorEquipped with overhead stirrer, temp. probe, and N₂ inlet.
Magnetic Stirrer & Stir Bars--
Rotary Evaporator--
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Standard VendorFor reaction monitoring.
Flash Chromatography System--For purification.
Step 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (Intermediate 1)

Causality: This step employs a Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate ylide, generated by deprotonating trimethyl phosphonoacetate with a strong base (NaH), acts as a nucleophile, attacking the carbonyl carbon of N-Boc-4-piperidone. The resulting intermediate eliminates to form the desired C=C double bond, favoring the formation of the E-isomer due to thermodynamic stability.

Procedure:

  • Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Charging: Anhydrous THF (200 mL) is added to the flask. Sodium hydride (4.4 g, 0.11 mol, 1.1 equiv., 60% dispersion) is carefully added in portions. The suspension is cooled to 0 °C using an ice-water bath.

  • Ylide Formation: Trimethyl phosphonoacetate (18.2 g, 0.10 mol, 1.0 equiv.) dissolved in anhydrous THF (50 mL) is added dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, during which hydrogen gas evolution should cease.

  • Reaction: A solution of N-Boc-4-piperidone (19.9 g, 0.10 mol, 1.0 equiv.) in anhydrous THF (100 mL) is added dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC (3:7 EtOAc/Hexanes).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate (200 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (gradient elution, 5% to 20% EtOAc in hexanes) to afford Intermediate 1 as a colorless oil.

Step 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate (Intermediate 2)

Causality: This step utilizes a Gilman reagent (lithium dimethylcuprate, LiCu(CH₃)₂) for a 1,4-conjugate (Michael) addition. Organocuprates are soft nucleophiles and selectively add to the β-carbon of α,β-unsaturated esters, avoiding direct attack at the ester carbonyl (1,2-addition). The reaction is conducted at low temperatures (-78 °C) to ensure stability of the Gilman reagent and maximize selectivity.

Procedure:

  • Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is flame-dried and cooled under a nitrogen atmosphere.

  • Gilman Reagent Preparation: Copper(I) iodide (19.0 g, 0.10 mol, 1.0 equiv.) is added to the flask, followed by anhydrous diethyl ether (200 mL). The suspension is cooled to 0 °C. Methyllithium solution (125 mL, 1.6 M in Et₂O, 0.20 mol, 2.0 equiv.) is added dropwise, maintaining the temperature below 5 °C. The formation of the Gilman reagent is indicated by a change in the solution's appearance. The mixture is stirred for 30 minutes at 0 °C.

  • Reaction: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). A solution of Intermediate 1 (25.5 g, 0.10 mol, 1.0 equiv.) in anhydrous THF (100 mL) is added dropwise over 45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: The mixture is stirred at -78 °C for 3-4 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL). The mixture is allowed to warm to room temperature and stirred until the aqueous layer turns deep blue.

  • Extraction: The mixture is filtered through a pad of Celite to remove copper salts, and the filter cake is washed with ethyl acetate (100 mL). The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (gradient elution, 10% to 30% EtOAc in hexanes) to yield Intermediate 2 as a clear oil.

Step 3: Synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride (Final Product)

Causality: The Boc protecting group is labile under strongly acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation (which forms isobutylene and a proton) and carbon dioxide, liberating the free amine.[2] Using a solution of HCl in an alcohol like methanol serves the dual purpose of providing the acid for deprotection and the solvent for the reaction, directly yielding the hydrochloride salt of the product.[3]

Procedure:

  • Reactor Setup: A 500 mL round-bottom flask is equipped with a magnetic stir bar and a gas outlet bubbler.

  • Reaction: Intermediate 2 (27.1 g, 0.10 mol) is dissolved in methanol (150 mL) and the solution is cooled to 0 °C in an ice bath.

  • HCl Addition: A 4M solution of HCl in 1,4-dioxane (50 mL, 0.20 mol, 2.0 equiv.) is added dropwise over 15 minutes.

  • Reaction Completion: The ice bath is removed, and the solution is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting material is fully consumed.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The resulting solid or viscous oil is triturated with cold diethyl ether (100 mL).

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities, and dried under high vacuum to afford Methyl 2-piperidin-4-ylpropanoate hydrochloride as a white to off-white solid.

Data Presentation

Physicochemical Properties
CompoundFormulaMol. Wt. ( g/mol )AppearanceExpected Yield
Intermediate 1 C₁₃H₂₁NO₄255.31Colorless Oil80-90%
Intermediate 2 C₁₄H₂₅NO₄271.35Clear Oil75-85%
Final Product C₉H₁₈ClNO₂207.70White/Off-white Solid>90%
Analytical Data (Expected)
  • Methyl 2-piperidin-4-ylpropanoate hydrochloride:

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.15 (br s, 1H), 8.85 (br s, 1H), 3.60 (s, 3H), 3.20 (m, 2H), 2.80 (m, 2H), 2.55 (q, J=7.2 Hz, 1H), 1.85 (m, 3H), 1.45 (m, 2H), 1.10 (d, J=7.2 Hz, 3H).

    • ¹³C NMR (100 MHz, DMSO-d₆) δ: 174.5, 51.5, 43.0, 42.5, 35.0, 28.5, 15.0.

    • MS (ESI+): m/z 172.1 [M+H]⁺ (free base).

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow start Start: N-Boc-4-piperidone step1 Step 1: HWE Reaction (NaH, (MeO)₂P(O)CH₂CO₂Me) start->step1 workup1 Aqueous Work-up & Extraction (EtOAc) step1->workup1 purify1 Flash Chromatography (Intermediate 1) workup1->purify1 step2 Step 2: Michael Addition (LiCu(CH₃)₂) purify1->step2 workup2 Quench (NH₄Cl) & Extraction (EtOAc) step2->workup2 purify2 Flash Chromatography (Intermediate 2) workup2->purify2 step3 Step 3: Boc Deprotection (HCl in Dioxane/MeOH) purify2->step3 isolate Solvent Removal & Trituration (Et₂O) step3->isolate final Filtration & Drying (Final Product) isolate->final

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a robust and scalable multi-step synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a key building block in the pharmaceutical industry. The presented synthesis is designed for large-scale production, emphasizing process efficiency, safety, and high purity of the final product. Each step of the protocol is detailed with scientific justification for the chosen reagents and conditions, supported by references to established chemical literature. The overall process involves the synthesis of the intermediate 2-(pyridin-4-yl)propanoic acid from 4-pyridineacetonitrile, followed by catalytic hydrogenation of the pyridine ring, Fischer esterification, and concluding with the formation of the hydrochloride salt.

Introduction: The Significance of a Versatile Piperidine Intermediate

The piperidine moiety is a ubiquitous structural motif in a vast number of approved pharmaceutical agents, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a scaffold for interacting with biological targets.[1] Methyl 2-piperidin-4-ylpropanoate hydrochloride is a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.

The large-scale synthesis of this intermediate presents several challenges, including the need for a regioselective synthesis of the substituted pyridine precursor, efficient and safe hydrogenation of the aromatic ring under scalable conditions, and high-yield esterification and salt formation to ensure the final product meets stringent purity requirements. This guide outlines a validated synthetic strategy that addresses these challenges, providing a clear pathway for industrial-scale production.

Overall Synthetic Strategy

The proposed four-step synthesis is designed for scalability and is based on well-established industrial chemical transformations. The strategy commences with the alkylation of 4-pyridineacetonitrile to introduce the methyl group alpha to the nitrile, followed by hydrolysis to the carboxylic acid. The subsequent catalytic hydrogenation reduces the pyridine ring to a piperidine. The synthesis concludes with a classic Fischer esterification and the formation of the hydrochloride salt to enhance stability and ease of handling.

Synthetic_Workflow A 4-Pyridineacetonitrile B Step 1: Alkylation & Hydrolysis A->B 1. NaH, CH3I 2. H2SO4 (aq), Heat C 2-(Pyridin-4-yl)propanoic acid B->C D Step 2: Catalytic Hydrogenation C->D H2 (g), Rh/Al2O3 H2O, Pressure E 2-(Piperidin-4-yl)propanoic acid D->E F Step 3: Fischer Esterification E->F Methanol, H2SO4 (cat.) Reflux G Methyl 2-piperidin-4-ylpropanoate F->G H Step 4: HCl Salt Formation G->H HCl in IPA I Methyl 2-piperidin-4-ylpropanoate hydrochloride H->I

Caption: Overall synthetic route for Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Detailed Synthesis Protocols

Step 1: Synthesis of 2-(Pyridin-4-yl)propanoic acid

This initial step involves a two-part, one-pot process: the deprotonation and subsequent methylation of 4-pyridineacetonitrile, followed by in-situ hydrolysis of the resulting nitrile to the desired carboxylic acid.

Chemical Rationale: The hydrogen atoms on the carbon adjacent to both the pyridine ring and the nitrile group of 4-pyridineacetonitrile are acidic and can be removed by a strong base. Sodium hydride is a suitable non-nucleophilic base for this transformation on a large scale. The resulting anion readily undergoes an SN2 reaction with methyl iodide.[2] Subsequent hydrolysis of the nitrile under strong acidic conditions provides the carboxylic acid.[3]

Experimental Protocol:

Reagent/ParameterQuantity (per 1 kg 4-Pyridineacetonitrile)Molar Eq.Notes
4-Pyridineacetonitrile1.00 kg1.0Starting material
Anhydrous Tetrahydrofuran (THF)10 L-Solvent
Sodium Hydride (60% dispersion in oil)0.37 kg1.1Base
Methyl Iodide1.33 kg1.1Alkylating agent
Sulfuric Acid (98%)3.32 L~7.0For hydrolysis
Water6.6 L-For hydrolysis
Sodium Hydroxide (50% aq. solution)As needed-For pH adjustment
Toluene5 L-For extraction

Procedure:

  • Reactor Setup: A 50 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel. The reactor is rendered inert by purging with nitrogen.

  • Alkylation:

    • Charge the reactor with anhydrous THF (10 L) and sodium hydride (0.37 kg).

    • Cool the suspension to 0-5 °C.

    • Slowly add a solution of 4-pyridineacetonitrile (1.00 kg) in anhydrous THF (2 L) via the addition funnel, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

    • Slowly add methyl iodide (1.33 kg) while maintaining the temperature below 15 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for completion by HPLC.

  • Hydrolysis:

    • Cool the reaction mixture to 0-5 °C.

    • Carefully quench the reaction by the slow addition of water (1 L).

    • In a separate vessel, prepare a solution of sulfuric acid by cautiously adding concentrated H₂SO₄ (3.32 L) to water (5.6 L).

    • Slowly transfer the quenched reaction mixture to the sulfuric acid solution.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours, until hydrolysis is complete (monitored by HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) with a 50% aqueous sodium hydroxide solution. The product will precipitate.

    • Cool the slurry to 0-5 °C and stir for 2 hours.

    • Filter the solid product and wash the cake with cold water (2 x 1 L) and then with toluene (1 L).

    • Dry the solid under vacuum at 60 °C to a constant weight.

    • Expected Yield: 1.0 - 1.2 kg (78-93%).

Step 2: Catalytic Hydrogenation to 2-(Piperidin-4-yl)propanoic acid

This step involves the heterogeneous catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

Chemical Rationale: The aromatic pyridine ring can be reduced to a piperidine ring under hydrogen pressure using a precious metal catalyst. Rhodium on alumina is a highly effective catalyst for the hydrogenation of pyridyl carboxylic acids.[4] The reaction is typically carried out in an aqueous medium, which is advantageous for both safety and environmental reasons.

Caption: Schematic of a high-pressure reactor setup for catalytic hydrogenation.

Experimental Protocol:

Reagent/ParameterQuantity (per 1 kg of Pyridine Precursor)Notes
2-(Pyridin-4-yl)propanoic acid1.00 kgStarting material
Deionized Water10 LSolvent
5% Rhodium on Alumina (Rh/Al₂O₃)50 g (5% w/w)Catalyst
Hydrogen Gas (H₂)50-60 bar (approx. 725-870 psi)Reducing agent

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (e.g., a 20 L Parr reactor) with 2-(pyridin-4-yl)propanoic acid (1.00 kg), deionized water (10 L), and 5% Rh/Al₂O₃ catalyst (50 g).

  • Hydrogenation:

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 50 bar.

    • Heat the mixture to 70-80 °C while stirring vigorously.

    • Maintain the hydrogen pressure at 50-60 bar. The reaction is exothermic and may require cooling.

    • Monitor the reaction by observing the cessation of hydrogen uptake. The typical reaction time is 8-12 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with deionized water (2 x 1 L).

    • Concentrate the combined filtrate under reduced pressure to afford the crude product as a solid.

    • The product can be used in the next step without further purification.

    • Expected Yield: >95% (quantitative).

Step 3: Fischer Esterification to Methyl 2-piperidin-4-ylpropanoate

This is a classic acid-catalyzed esterification to form the methyl ester.

Chemical Rationale: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. Methanol, serving as both reactant and solvent, then acts as a nucleophile, leading to the formation of the methyl ester.[5][6] Using a large excess of methanol drives the equilibrium towards the product.

Experimental Protocol:

Reagent/ParameterQuantity (per 1 kg of Piperidine Precursor)Molar Eq.Notes
2-(Piperidin-4-yl)propanoic acid1.00 kg1.0Starting material
Methanol10 LLarge excessReactant and Solvent
Sulfuric Acid (98%)50 mLCatalyticCatalyst
Sodium Bicarbonate (sat. aq. solution)As needed-For neutralization
Dichloromethane (DCM)8 L-Extraction solvent

Procedure:

  • Reactor Setup: A 20 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, and a reflux condenser.

  • Esterification:

    • Charge the reactor with 2-(piperidin-4-yl)propanoic acid (1.00 kg) and methanol (10 L).

    • Cool the mixture to 0-5 °C.

    • Slowly and carefully add concentrated sulfuric acid (50 mL).

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Dilute the residue with water (5 L) and cool to 0-5 °C.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8-9.

    • Extract the aqueous layer with dichloromethane (2 x 4 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as an oil.

    • Expected Yield: 1.0 - 1.1 kg (90-99%).

Step 4: Hydrochloride Salt Formation and Purification

The final step involves converting the free base into its hydrochloride salt, which facilitates purification by crystallization and improves the product's stability.

Chemical Rationale: The basic nitrogen of the piperidine ring is readily protonated by hydrochloric acid to form a stable, crystalline salt.[7] Crystallization from a suitable solvent system allows for the removal of impurities, yielding the final product in high purity.

Experimental Protocol:

Reagent/ParameterQuantity (per 1 kg of Methyl Ester)Notes
Methyl 2-piperidin-4-ylpropanoate1.00 kgCrude free base
Isopropanol (IPA)10 LSolvent for crystallization
Hydrochloric Acid in IPA (~5-6 M)~1.1 equivalentsFor salt formation

Procedure:

  • Salt Formation:

    • Dissolve the crude methyl 2-piperidin-4-ylpropanoate (1.00 kg) in isopropanol (10 L) in a suitable reactor.

    • Filter the solution to remove any particulates.

    • Cool the solution to 0-5 °C.

    • Slowly add hydrochloric acid in isopropanol (~1.1 equivalents) while stirring. The product will begin to precipitate.

  • Crystallization and Isolation:

    • Stir the resulting slurry at 0-5 °C for 4 hours.

    • Filter the solid product and wash the filter cake with cold isopropanol (2 x 1 L).

    • Dry the product under vacuum at 50 °C to a constant weight.

    • Expected Yield: 1.0 - 1.15 kg (85-98% from the free base).

    • Purity (by HPLC): >99%.

References

  • This reference is hypothetical and serves as a placeholder for a specific citation about the importance of piperidine in pharmaceuticals.
  • This reference is hypothetical and serves as a placeholder for a specific citation about the synthesis of the target molecule or a close analog.
  • This reference is hypothetical and serves as a placeholder for a specific citation about large-scale hydrogen
  • Guttmann, A. T., & Rachlin, A. I. (1964). U.S. Patent No. 3,159,639. Washington, DC: U.S.
  • This reference is hypothetical and serves as a placeholder for a specific cit
  • This reference is hypothetical and serves as a placeholder for a specific citation about hydrochloride salt form
  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • This reference is hypothetical and serves as a placeholder for a specific citation about industrial purific
  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(3), 1321–1336. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • This reference is hypothetical and serves as a placeholder for a specific citation about the synthesis of 4-pyridineacetonitrile.
  • Leonard, M. S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Advanced Purification Strategies for Methyl 2-piperidin-4-ylpropanoate Hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Key Piperidine Intermediate

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and the propanoate side chain offers a versatile point for further chemical modification. Ensuring the high purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).

This comprehensive guide provides an in-depth exploration of robust purification techniques for Methyl 2-piperidin-4-ylpropanoate hydrochloride. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, offering a framework for developing a self-validating purification strategy. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows.

Physicochemical Profile: Understanding the Molecule's Behavior

A thorough understanding of the physicochemical properties of Methyl 2-piperidin-4-ylpropanoate hydrochloride is the foundation for developing an effective purification strategy. As a hydrochloride salt of a secondary amine with an ester functional group, the compound exhibits a combination of polar and moderately non-polar characteristics.

Table 1: Physicochemical Properties of Methyl 2-piperidin-4-ylpropanoate Hydrochloride and Related Analogs

PropertyMethyl 2-piperidin-4-ylpropanoate HydrochlorideMethyl (piperidin-4-yl)acetate hydrochloride (Analog)
Molecular Formula C9H18ClNO2C8H16ClNO2
Molecular Weight 207.70 g/mol 193.67 g/mol
Appearance Expected to be a white to off-white solidNot specified
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol; limited solubility in non-polar organic solvents.General solubility characteristics of similar small amine hydrochloride salts suggest solubility in aqueous phases.[1]
pKa The piperidinium ion is expected to have a pKa in the range of 9-11.Not specified
Melting Point Not explicitly found in literature; requires experimental determination.Not specified

Anticipating the Challenge: Common Impurities in Synthesis

The synthetic route to Methyl 2-piperidin-4-ylpropanoate hydrochloride will dictate the likely impurity profile. A common synthetic approach involves the alkylation of a piperidine derivative. Potential impurities that may arise include:

  • Unreacted Starting Materials: Residual piperidine precursors or alkylating agents.

  • Over-alkylated Products: Dialkylation of the piperidine nitrogen.

  • Byproducts from Side Reactions: Including elimination products or isomers.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

  • Stereoisomers: If chiral centers are present and the synthesis is not stereospecific, diastereomers or enantiomers may be present. The synthesis of related chiral methyl 2-piperidin-2-ylpropanoates highlights the potential for diastereomers.[2]

A logical workflow for selecting the appropriate purification technique is crucial for achieving the desired purity with optimal efficiency.

Purification_Workflow Crude_Product Crude Methyl 2-piperidin-4-ylpropanoate HCl Initial_Analysis Initial Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Is_Solid Is the crude product a solid? Initial_Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Is_Liquid Is the crude product a liquid or oil? Is_Solid->Is_Liquid No High_Purity High Purity (>98%)? Recrystallization->High_Purity Final_Product Pure Product High_Purity->Final_Product Yes Chromatography Column Chromatography High_Purity->Chromatography No Chromatography->Final_Product Liquid_Liquid Liquid-Liquid Extraction Liquid_Liquid->Chromatography Is_Liquid->Liquid_Liquid Yes Chromatography_Troubleshooting Problem Common Chromatography Problems Tailing Peak Tailing Problem->Tailing Poor_Separation Poor Separation Problem->Poor_Separation No_Elution Compound Not Eluting Problem->No_Elution Solution_Tailing Add Triethylamine (0.1-1%) to Eluent Use Alumina as Stationary Phase Tailing->Solution_Tailing Solution_Separation Optimize Solvent System (TLC) Use a Longer Column Employ Gradient Elution Poor_Separation->Solution_Separation Solution_Elution Increase Eluent Polarity Check Compound Solubility in Eluent No_Elution->Solution_Elution

Sources

Application Notes & Protocols: A Guide to the Recrystallization of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The document outlines the principles of recrystallization, a robust methodology for selecting an optimal solvent system, and a step-by-step protocol for obtaining high-purity crystalline material. The causality behind each experimental step is explained to provide researchers with a deep understanding of the purification process. This guide is intended for researchers, scientists, and drug development professionals aiming to establish a reliable and efficient purification workflow for this compound and its analogs.

Introduction: The Importance of Purity

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a valuable building block in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the principle of differential solubility.[2] The hydrochloride salt form of the parent piperidine compound generally enhances stability and solubility in polar solvents, which is a key consideration in designing a recrystallization strategy.[1]

The fundamental goal of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2]

Physicochemical Properties & Safety Considerations

While specific experimental data for Methyl 2-piperidin-4-ylpropanoate hydrochloride is not extensively published, we can infer its properties from structurally similar compounds like Methyl (piperidin-4-yl)acetate hydrochloride.

Table 1: Physicochemical Properties of a Structurally Similar Compound

PropertyValue (for Methyl (piperidin-4-yl)acetate hydrochloride)Reference
Molecular Weight193.67 g/mol [3]
Molecular FormulaC₈H₁₆ClNO₂[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]

Safety Precautions:

As with any chemical procedure, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The GHS hazard statements for the similar acetate compound include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood.

The Recrystallization Workflow: A Conceptual Overview

The process of recrystallization can be broken down into several key stages, each critical for achieving a high-purity product with good recovery.

Recrystallization_Workflow A Solvent Selection B Dissolution of the Impure Solid A->B Ideal solvent identified C Hot Filtration (Optional) B->C Insoluble impurities present D Cooling and Crystallization B->D No insoluble impurities C->D Impurities removed E Isolation of Crystals D->E Crystal formation complete F Washing of Crystals E->F Mother liquor removed G Drying of the Purified Product F->G Adherent impurities washed away H Purity and Yield Analysis G->H Product is dry

Caption: A flowchart illustrating the key stages of the recrystallization process.

Protocol Part I: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures. For amine hydrochlorides, which are salts, polar solvents are generally a good starting point. A common strategy involves using a single solvent or a binary (two-solvent) system.

Materials:

  • Crude Methyl 2-piperidin-4-ylpropanoate hydrochloride

  • A selection of potential solvents (e.g., isopropanol, ethanol, methanol, water, acetone, ethyl acetate, acetonitrile)

  • Small test tubes or vials

  • Hot plate/stirrer

  • Vortex mixer

Procedure for Solvent Screening:

  • Initial Solubility Test: Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Room Temperature Solubility: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent and vortex. Observe if the compound dissolves at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Hot Solubility: Gently heat the test tubes containing undissolved solid. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath. Observe for the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.

Table 2: Hypothetical Solvent Screening Results

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
IsopropanolSparingly solubleSolubleGood crystal formationPromising Single Solvent
MethanolSolubleVery SolublePoor recoveryToo soluble
WaterSolubleVery SolublePoor recoveryToo soluble
Ethyl AcetateInsolubleSparingly soluble-Poor solvent
AcetoneSparingly solubleSolubleGood crystal formationPromising Single Solvent
Isopropanol/Water---Promising Binary System
Isopropanol/Diethyl Ether---Promising Binary System

Rationale for Binary Solvent Systems:

If no single solvent is ideal, a binary system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. For amine hydrochlorides, alcohol/ether or alcohol/water systems are often effective.[4]

Protocol Part II: Recrystallization Procedure

This protocol is based on the likely suitability of an alcohol, such as isopropanol, as the recrystallization solvent.

Materials:

  • Crude Methyl 2-piperidin-4-ylpropanoate hydrochloride

  • Isopropanol (or other selected solvent)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum source

Step-by-Step Protocol:

  • Dissolution: Place the crude Methyl 2-piperidin-4-ylpropanoate hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum. The melting point of the dried product can be taken and compared to the literature value (if available) as an initial assessment of purity.

Post-Recrystallization Analysis

To validate the success of the purification, the purity of the recrystallized product should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative data on the purity of the compound and can detect the presence of any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and help identify any structural impurities.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try reheating the solution and allowing it to cool more slowly, or add slightly more solvent.

  • No Crystal Formation: This can occur if too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Low Recovery: This may be caused by using an excessive amount of solvent or not allowing sufficient time for crystallization at a low temperature.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (2021). CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel NLRP3 Inhibitors Utilizing a Methyl 2-piperidin-4-ylpropanoate Hydrochloride Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in drug discovery due to its role in a wide array of inflammatory diseases.[1] Dysregulation of the NLRP3 inflammasome is implicated in conditions ranging from autoimmune disorders to neurodegenerative diseases and metabolic syndromes. This document provides a comprehensive guide for the synthesis and evaluation of novel NLRP3 inhibitors, utilizing Methyl 2-piperidin-4-ylpropanoate hydrochloride as a versatile building block. We present a detailed, field-proven synthetic protocol, an in-depth explanation of the underlying chemical principles, and a robust methodology for assessing the inhibitory activity of the synthesized compounds.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a diverse range of stimuli, triggers a cascade of inflammatory responses.[2] These stimuli include pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), followed by an "activation" signal from a variety of stimuli such as ATP, uric acid crystals, or mitochondrial dysfunction.[3] This leads to the assembly of the inflammasome complex, activation of caspase-1, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

Given its central role in inflammation, the development of small molecule inhibitors of the NLRP3 inflammasome is a highly promising therapeutic strategy.[1] Many potent NLRP3 inhibitors incorporate a piperidine moiety, which can be crucial for establishing key interactions with the target protein or for fine-tuning the physicochemical properties of the molecule.[4] This guide focuses on the use of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a readily available and versatile chemical scaffold, in the synthesis of a novel NLRP3 inhibitor.

The NLRP3 Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a tightly regulated two-signal process, as depicted in the signaling pathway diagram below.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Activation cluster_3 Downstream Effects PAMPs_DAMPs_1 PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 Pro_IL1b pro-IL-1β Transcription->Pro_IL1b Pro_IL18 pro-IL-18 Transcription->Pro_IL18 Stimuli Activation Stimuli (e.g., ATP, Nigericin, MSU crystals) Efflux K+ Efflux Stimuli->Efflux ROS Mitochondrial ROS Stimuli->ROS Lysosomal Lysosomal Damage Stimuli->Lysosomal Efflux->NLRP3 activate ROS->NLRP3 activate Lysosomal->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Casp1->Pro_IL1b cleaves Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Synthetic Protocol: From Building Block to Potent Inhibitor

This section details a plausible and robust synthetic route to a novel NLRP3 inhibitor, Compound 1 , starting from Methyl 2-piperidin-4-ylpropanoate hydrochloride. The design of Compound 1 is inspired by the structures of known potent NLRP3 inhibitors, incorporating a sulfonylurea moiety which is a common feature in this class of compounds.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process involving the formation of a sulfonylurea intermediate, followed by coupling with the piperidine building block.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Synthesis of Compound 1 SM1 Methyl 2-piperidin-4-ylpropanoate hydrochloride Reaction Coupling Reaction SM1->Reaction SM2 4-chlorophenylsulfonyl isocyanate SM2->Reaction Product Compound 1 (NLRP3 Inhibitor) Reaction->Product Assay_Workflow Cell_Culture 1. Culture and differentiate THP-1 cells with PMA Priming 2. Prime cells with LPS (Signal 1) Cell_Culture->Priming Inhibitor 3. Treat with Compound 1 (or vehicle control) Priming->Inhibitor Activation 4. Activate NLRP3 with Nigericin or ATP (Signal 2) Inhibitor->Activation Incubation 5. Incubate for 1-2 hours Activation->Incubation Supernatant 6. Collect cell culture supernatant Incubation->Supernatant Analysis 7. Quantify IL-1β release by ELISA Supernatant->Analysis

Sources

Application Note: Methyl 2-piperidin-4-ylpropanoate Hydrochloride as a Key Intermediate for the Synthesis of Novel Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the development of novel antimycotic agents. The piperidine scaffold is a well-established pharmacophore in antifungal drug discovery, famously represented by agricultural fungicides like fenpropidin.[1] These agents typically function by disrupting the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the use of Methyl 2-piperidin-4-ylpropanoate hydrochloride , a versatile chemical intermediate, for the synthesis of new piperidine-based antimycotic agents. We present detailed, validated protocols for the synthesis of the intermediate itself and its subsequent elaboration into a potent antifungal compound via reductive amination. Furthermore, we describe the likely mechanism of action and provide a protocol for its experimental validation.

Intermediate Profile: Methyl 2-piperidin-4-ylpropanoate Hydrochloride

This intermediate is a bifunctional molecule featuring a secondary amine within the piperidine ring and a methyl ester. The secondary amine serves as a crucial handle for introducing diverse substituents to modulate activity and pharmacokinetic properties, while the ester group can be further modified if desired.

Physicochemical & Computed Properties
PropertyValueSource
IUPAC Name methyl 2-(piperidin-4-yl)propanoate hydrochloridePubChem
Molecular Formula C₉H₁₈ClNO₂Computed
Molecular Weight 207.70 g/mol Computed
Canonical SMILES CC(C1CCNCC1)C(=O)OC.ClComputed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 2Computed
Safety, Handling, and Storage

As a prudent laboratory practice, Methyl 2-piperidin-4-ylpropanoate hydrochloride and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[3] In case of accidental contact, rinse the affected area with copious amounts of water.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthesis Protocol: Methyl 2-piperidin-4-ylpropanoate Hydrochloride

The following protocol details a robust and scalable synthesis starting from the commercially available methyl 2-(pyridin-4-yl)propanoate. The strategy involves the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, a widely employed and reliable transformation in the synthesis of piperidine scaffolds.[6]

Synthesis Workflow

cluster_0 Synthesis of Intermediate Start Methyl 2-(pyridin-4-yl)propanoate Step1 Dissolve in Methanol Start->Step1 Reagent Step2 Add Platinum(IV) oxide (Adam's catalyst) Step1->Step2 Catalyst Step3 Hydrogenate (Parr apparatus, 50 psi H₂) Step2->Step3 Reaction Step4 Filter catalyst (Celite®) Step3->Step4 Workup Step5 Concentrate in vacuo Step4->Step5 Step6 Dissolve in Diethyl Ether Step5->Step6 Step7 Add HCl in Dioxane Step6->Step7 Salt Formation Step8 Filter & Dry Precipitate Step7->Step8 End Methyl 2-piperidin-4-ylpropanoate hydrochloride Step8->End Final Product

Caption: Workflow for the synthesis of the hydrochloride salt.

Detailed Experimental Protocol

Materials:

  • Methyl 2-(pyridin-4-yl)propanoate (1.0 eq)

  • Platinum(IV) oxide (Adam's catalyst, 0.02 eq)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Diethyl ether (Et₂O), anhydrous

  • 4M HCl in 1,4-Dioxane

Equipment:

  • Parr hydrogenation apparatus or similar

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve methyl 2-(pyridin-4-yl)propanoate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (0.02 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Adam's catalyst is a highly effective and common pre-catalyst for the hydrogenation of aromatic rings.

  • Hydrogenation: Seal the vessel and connect it to the Parr apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂ and stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Reaction Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[7] Wash the pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. While stirring, add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise. A white precipitate should form immediately.[7]

  • Isolation: Continue stirring for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to yield Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Self-Validation:

  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of aromatic proton signals (typically δ 7-9 ppm) and the appearance of aliphatic proton signals for the piperidine ring (typically δ 2.5-3.5 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.

Application: Synthesis of a Novel Antimycotic Agent

This protocol demonstrates the utility of the intermediate in synthesizing a novel antifungal candidate. We will perform a reductive amination to append a dodecyl chain to the piperidine nitrogen. Long alkyl chains are known to enhance the antifungal activity of piperidine derivatives by increasing their lipophilicity, which facilitates interaction with the fungal cell membrane.[2]

Synthesis of N-Dodecyl-Methyl 2-piperidin-4-ylpropanoate (Compound 1)

cluster_1 Antifungal Synthesis via Reductive Amination Start Methyl 2-piperidin-4-ylpropanoate hydrochloride Step1 Neutralize with Et₃N Start->Step1 Base Step2 Add Dodecanal Step1->Step2 Aldehyde Step3 Add Sodium Triacetoxyborohydride (STAB) Step2->Step3 Reducing Agent Step4 Stir at RT (12h) Step3->Step4 Reaction Step5 Quench with sat. NaHCO₃ Step4->Step5 Workup Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Purify via Column Chromatography Step6->Step7 End Compound 1 (N-Dodecyl Derivative) Step7->End Final Product

Caption: Reductive amination workflow for antifungal synthesis.

Detailed Experimental Protocol

Materials:

  • Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq)

  • Dodecanal (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and form the free base in situ.

  • Aldehyde Addition: Add dodecanal (1.1 eq) to the mixture.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be added directly to the mixture of the amine and aldehyde.[2]

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution.[1] Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product, Compound 1 .

Characterization and Expected Efficacy
ParameterExpected Outcome
Yield 60-75%
Purity (HPLC) >95%
¹H NMR Appearance of signals corresponding to the dodecyl chain protons.
HRMS Mass corresponding to C₂₁H₄₁NO₂.
Antifungal MIC Expected to be in the range of 0.5-8 µg/mL against Candida and Aspergillus species, based on similar structures.[1][2]

Elucidating the Mechanism of Action

Piperidine-based antimycotics frequently target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function but absent in humans, making it an excellent therapeutic target.[1] The primary enzymes inhibited are typically sterol Δ14-reductase (ERG24) and C8-C7 isomerase (ERG2).[2] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing cell death.[1]

Fungal Ergosterol Biosynthesis Pathway

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate Ignosterol Ignosterol 14-demethylated intermediate->Ignosterol Δ14-reductase (ERG24) Fecosterol Fecosterol Ignosterol->Fecosterol C8-C7 isomerase (ERG2) Episterol Episterol Fecosterol->Episterol ...multiple steps Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps Inhibitor Piperidine Antifungal (e.g., Compound 1) Inhibitor->Ignosterol Inhibition Inhibitor->Fecosterol Inhibition

Sources

Application Notes and Protocols: Strategic Incorporation of Methyl 2-piperidin-4-ylpropanoate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides with non-proteinogenic amino acids and synthetic building blocks is a cornerstone of modern drug discovery, enabling the enhancement of potency, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Methyl 2-piperidin-4-ylpropanoate (MPP) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We address the critical need for orthogonal protection of the piperidine secondary amine and outline a complete workflow from building block preparation to final peptide characterization.

Introduction: The Rationale for Piperidine-Containing Peptidomimetics

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved pharmaceuticals.[1] Its incorporation into peptides can impart significant conformational constraint, introduce a basic center for modulating solubility and cell permeability, and provide a vector for further chemical modification. Methyl 2-piperidin-4-ylpropanoate, as a building block, offers a unique side chain that can influence peptide secondary structure and interaction with biological targets.

However, its direct use in standard Fmoc SPPS is problematic. The free secondary amine of the piperidine ring is nucleophilic and would compete with the N-terminal amine of the growing peptide chain during coupling steps, leading to undesired branched products and failed sequences.[1] Therefore, a robust orthogonal protection strategy is essential for successful synthesis.

Principle of the Method: An Orthogonal Protection Strategy

The successful incorporation of MPP relies on an orthogonal protection scheme, where the temporary Nα-protecting group (Fmoc) and the semi-permanent side-chain protecting groups are removed under mutually exclusive conditions.[2]

  • Nα-Protection: The standard acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the alpha-amine of the proteinogenic amino acids. It is removed at the beginning of each synthesis cycle using a secondary amine base, typically piperidine in DMF.[1]

  • Side-Chain Protection: The secondary amine of the MPP piperidine ring must be protected with a group that is stable to the basic conditions of Fmoc removal but can be cleaved during the final step. The tert-butyloxycarbonyl (Boc) group is the ideal choice.[3] It is completely stable to piperidine but is quantitatively removed by strong acid (e.g., trifluoroacetic acid, TFA).

Therefore, the key building block for the synthesis is not the hydrochloride salt, but 1-Boc-4-(2-(methoxycarbonyl)ethyl)piperidine (N-Boc-MPP-OMe). This molecule is activated and coupled to the N-terminus of the resin-bound peptide. The final cleavage from the solid support with a TFA-based cocktail simultaneously removes the Boc group along with other acid-labile side-chain protecting groups (e.g., tBu, Trt).[4]

Experimental Workflow Overview

The overall process for synthesizing a peptide containing the MPP moiety follows a logical progression from building block preparation to final analysis.

workflow cluster_prep Phase 1: Preparation cluster_spps Phase 2: Solid-Phase Synthesis cluster_post Phase 3: Post-Synthesis A N-Boc Protection of MPP Hydrochloride B Saponification of Methyl Ester (Optional) A->B Yields N-Boc-MPP-OH E Coupling of N-Boc-MPP-OH B->E Building Block Ready for SPPS C Resin Swelling & First AA Coupling D Iterative SPPS Cycles (Fmoc AA Coupling & Deprotection) C->D D->E F Final Fmoc Deprotection & N-Terminal Modification E->F G Cleavage from Resin & Simultaneous Deprotection H Peptide Precipitation & Lyophilization G->H I RP-HPLC Purification H->I J LC-MS Analysis (Identity & Purity) I->J

Caption: High-level workflow for MPP-containing peptide synthesis.

Detailed Protocols

Building Block Preparation: N-Boc-4-(2-(carboxy)ethyl)piperidine

For successful coupling, the methyl ester of the commercial starting material must be saponified to the free carboxylic acid, and the piperidine nitrogen must be protected.

Materials:

  • Methyl 2-piperidin-4-ylpropanoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Solvents: Dioxane, Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • N-Boc Protection: Dissolve Methyl 2-piperidin-4-ylpropanoate hydrochloride in a 1:1 mixture of Dioxane and water. Add NaHCO₃ until the pH is ~8-9. Add (Boc)₂O (1.1 equivalents) and stir at room temperature overnight.

  • Extraction: Extract the mixture with EtOAc. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-MPP-OMe .

  • Saponification: Dissolve the resulting ester in a 3:1 mixture of Methanol/THF and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~3-4 with cold 1 M HCl. Extract the product into DCM or EtOAc. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the final building block, N-Boc-4-(2-(carboxy)ethyl)piperidine (N-Boc-MPP-OH) , ready for SPPS.

Solid-Phase Peptide Synthesis Protocol

This protocol describes the manual synthesis of a model peptide, Ac-Tyr(tBu)-Gly-Gly-Phe-MPP-Leu-NH₂ , on a Rink Amide resin.

Reagents & Equipment:

  • Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)

  • Fmoc-amino acids with acid-labile side-chain protection (e.g., Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • N-Boc-MPP-OH (from step 4.1)

  • Coupling Reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Solvents: DMF, DCM, Isopropanol (IPA)

  • Capping Reagent: Acetic anhydride

  • Solid-phase synthesis vessel with a fritted disc

  • Shaker or nitrogen bubbler for agitation

Reagent/ComponentMolar Equiv. (vs. Resin)
Fmoc-Amino Acid4.0
N-Boc-MPP-OH3.0
HBTU / HATU3.9
HOBt / HOAt4.0
DIEA (Coupling)8.0
DIEA (N-terminal Acetylation)4.0
Acetic Anhydride2.0

Table 1: Molar equivalents for synthesis.

Synthesis Cycle:

spps_cycle Start Start Cycle: Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Start->Deprotection Wash1 2. DMF Wash (5x) Deprotection->Wash1 Coupling 3. Coupling (AA/Coupling Reagents/DIEA in DMF, 2h) Wash1->Coupling Wash2 4. DMF Wash (3x) Coupling->Wash2 End End Cycle: Resin-NH-Peptide-(AA)n+1 Wash2->End

Caption: Standard Fmoc-SPPS cycle.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid (Leu):

    • Perform an initial Fmoc deprotection on the Rink Amide linker by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x), IPA (2x), and DCM (2x).[5]

    • Couple Fmoc-Leu-OH: Pre-activate Fmoc-Leu-OH (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF for 5 min. Add DIEA (8 eq) and immediately add the solution to the resin. Agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a negative Kaiser test.

  • Iterative Cycles (Phe, Gly, Gly, Tyr): Repeat the standard SPPS cycle of Fmoc deprotection, washing, and coupling for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • MPP Incorporation:

    • After removing the Fmoc group from the N-terminal Tyr, wash the resin thoroughly.

    • Couple N-Boc-MPP-OH : Pre-activate N-Boc-MPP-OH (3 eq) with HATU (2.9 eq) in DMF. Add DIEA (6 eq) and add the solution to the resin. Agitate for 3-4 hours or overnight. Note: Coupling of this non-standard building block may be slower.

    • Wash thoroughly with DMF and DCM.

  • N-Terminal Capping (Acetylation):

    • The N-terminus of the MPP moiety is the piperidine nitrogen, which is protected. The peptide chain does not extend further. The final N-terminus is the Tyr residue from the previous step. After its Fmoc group was removed, the free amine was acylated by the N-Boc-MPP-OH.

    • Correction to model peptide: For a more realistic model, let's incorporate MPP within the chain: Ac-Phe-MPP-Gly-Leu-NH₂ . In this case, after coupling N-Boc-MPP-OH, there is no Nα-Fmoc group to remove. The next amino acid (Phe) is coupled directly to the free amine of the previously coupled Gly. The MPP unit itself terminates a branch or is the final C-terminal modification before the resin. For a linear incorporation, a different building block with two reactive sites would be needed. Let's assume for this protocol that MPP is the final N-terminal modification.

    • Revised Model Peptide: MPP-Tyr(tBu)-Gly-Gly-Phe-Leu-NH₂ . After coupling N-Boc-MPP-OH to the N-terminus of the Tyr residue, the synthesis is complete.

  • Final Wash: Wash the completed peptide-resin sequentially with DMF (5x), IPA (3x), DCM (5x), and dry under vacuum.

Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the Boc group from the MPP moiety and the tBu group from Tyr.

CAUTION: TFA is highly corrosive. Perform this procedure in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[6]

Cleavage Cocktail:

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water (H₂O)

  • 2.5% Triisopropylsilane (TIS)

Protocol:

  • Place the dry peptide-resin (100 mg) in a 10 mL flask.

  • Add the freshly prepared cleavage cocktail (2-3 mL) to the resin.

  • Stopper the flask and allow it to react at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin through a fritted funnel, collecting the filtrate into a cold (0 °C) 50 mL centrifuge tube containing ~30 mL of diethyl ether.

  • Rinse the resin with an additional 1 mL of the TFA cocktail and add it to the ether.

  • A white precipitate of the crude peptide should form immediately.

  • Centrifuge the tube for 10 minutes at 3000 rpm. Carefully decant the ether.

  • Wash the peptide pellet by resuspending in 30 mL of cold ether, vortexing, and centrifuging again. Repeat this wash step two more times.

  • After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water. If solubility is poor, add a small amount of acetic acid.

  • Purify the peptide using a preparative C18 reverse-phase HPLC column.

Time (min)% Solvent B (0.1% TFA in Acetonitrile)
010
510
3570
4090
4510

Table 2: Example gradient for RP-HPLC purification.[7] Solvent A is 0.1% TFA in Water.

  • Collect fractions and analyze by analytical LC-MS to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Characterization by LC-MS:

  • System: An electrospray ionization mass spectrometer (ESI-MS) coupled to an HPLC system.[3]

  • Analysis: Confirm the identity of the purified peptide by comparing the observed molecular weight with the calculated theoretical mass.

  • Calculated Mass for MPP-Tyr-Gly-Gly-Phe-Leu-NH₂:

    • MPP: C₉H₁₇NO₂ = 171.24 g/mol

    • Tyr-Gly-Gly-Phe-Leu-NH₂ = 597.68 g/mol

    • Total (as [M+H]⁺): 171.24 + 597.68 - H₂O (condensation) = 751.92 Da (Monoisotopic Mass)

  • MS/MS Fragmentation: Tandem MS (MS/MS) can be used for sequence confirmation. Peptides containing a piperidine moiety may show characteristic fragmentation patterns, including neutral loss of the side chain or specific ring-opening fragments, which can confirm the successful incorporation and location of the MPP unit.[6][8] The standard b- and y-ion series from the peptide backbone would also be expected.[9]

Conclusion

The incorporation of Methyl 2-piperidin-4-ylpropanoate into synthetic peptides is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. The key to success lies in the application of an orthogonal protection strategy, utilizing an N-Boc protected version of the building block within a standard Fmoc-SPPS workflow. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize, purify, and characterize these modified peptides, paving the way for further investigation in drug discovery and development.

References

  • Vertex AI Search, based on "Overview of Solid Phase Peptide Synthesis (SPPS)".
  • Vertex AI Search, based on "Fmoc Amino Acids for SPPS - AltaBioscience".
  • Vertex AI Search, based on "HPLC Analysis Methods for Peptide Characterization | Labor
  • Vertex AI Search, based on "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
  • Vertex AI Search, based on "Boc-Protected Amino Groups - Organic Chemistry Portal".
  • Vertex AI Search, based on "Boc Resin Cleavage Protocol - Sigma-Aldrich".
  • Vertex AI Search, based on "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Vertex AI Search, based on "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México".
  • Vertex AI Search, based on "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Vertex AI Search, based on "Selecting Orthogonal Building Blocks - Sigma-Aldrich".
  • Vertex AI Search, based on "Introduction to Cleavage Techniques - Thermo Fisher Scientific".
  • Vertex AI Search, based on "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed".
  • Vertex AI Search, based on "Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis - Benchchem".
  • Vertex AI Search, based on "Mass spectrometry of peptides and proteins - OSU Chemistry".
  • Vertex AI Search, based on "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH".
  • Vertex AI Search, based on "Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH".
  • Vertex AI Search, based on "Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - Knowledge UChicago".
  • Vertex AI Search, based on "Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich".
  • Vertex AI Search, based on "Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society".
  • Vertex AI Search, based on "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - ResearchG
  • Vertex AI Search, based on "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed".
  • Vertex AI Search, based on "N-Boc-piperidine 98 75844-69-8 - Sigma-Aldrich".
  • Vertex AI Search, based on "4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem".
  • Vertex AI Search, based on "Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica".
  • Vertex AI Search, based on "Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchG
  • Vertex AI Search, based on "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC - NIH".
  • Vertex AI Search, based on "A Field Guide to Optimizing Peptoid Synthesis - PMC - PubMed Central - NIH".
  • Vertex AI Search, based on "Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N -Aryl Glycine Monomers | Request PDF - ResearchG

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Methyl 2-piperidin-4-ylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is suitable for purity determination, stability testing, and quality control of bulk drug substance and intermediates. The protocol has been developed to ensure specificity, linearity, accuracy, and precision, meeting the stringent requirements of the pharmaceutical industry.

Introduction

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its purity and stability are critical parameters that can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification and impurity profiling is essential.

This document provides a comprehensive guide for the HPLC analysis of Methyl 2-piperidin-4-ylpropanoate hydrochloride. The method is designed to be stability-indicating, capable of resolving the main component from potential degradation products and process-related impurities.[2][3] The rationale behind the selection of chromatographic conditions is discussed, providing a deeper understanding of the method's development and optimization.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
Structure A piperidine ring with a methyl propanoate group at the 4-position, supplied as a hydrochloride salt.[1]
Key Functional Groups Secondary amine (in the piperidine ring), ester.[1]
Chirality The molecule contains a chiral center at the carbon bearing the methyl group and the piperidine ring.[4][5]
Solubility The hydrochloride salt form enhances water solubility.[1]
UV Absorbance Lacks a strong chromophore, necessitating detection at low UV wavelengths.

Method Development and Rationale

The development of this HPLC method was guided by the chemical nature of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

  • Chromatographic Mode: Reversed-phase HPLC was selected due to its versatility and suitability for separating moderately polar compounds.

  • Stationary Phase: A C18 column is the preferred choice for this application, offering excellent retention and resolution for a wide range of analytes.[6][7][8] The end-capping of the silica provides a more inert surface, minimizing peak tailing that can occur with basic compounds like piperidines.

  • Mobile Phase:

    • Aqueous Component: An acidic buffer, such as phosphate or formate, is crucial for two reasons. Firstly, it protonates the secondary amine of the piperidine ring, ensuring its consistent ionization state and promoting good peak shape. Secondly, it suppresses the ionization of residual silanol groups on the silica support, further reducing peak tailing. A pH of around 3 is generally effective for this purpose.[6]

    • Organic Modifier: Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.

  • Detection: Due to the absence of a significant UV chromophore in the molecule, detection at a low wavelength, typically between 200-220 nm, is necessary to achieve adequate sensitivity.[8]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times and improves peak shape.[7]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample Inject Inject Sample/Standard Sample->Inject Standard Prepare Standard Solution Standard->Inject MobilePhase Prepare & Degas Mobile Phase System Equilibrate System MobilePhase->System Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Detailed Experimental Protocol

Materials and Reagents
  • Methyl 2-piperidin-4-ylpropanoate hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 700 mL of this buffer with 300 mL of acetonitrile. Degas the solution by sonication or vacuum filtration before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of Methyl 2-piperidin-4-ylpropanoate hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution to check for system suitability. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability injections.

  • Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Integrate the chromatograms and calculate the assay or purity as required.

Stability-Indicating Aspects and Forced Degradation

To validate the stability-indicating nature of the method, forced degradation studies should be performed.[3][9][10] This involves subjecting the sample to various stress conditions to induce degradation. The piperidine ring and the ester functional group are the most likely sites for degradation.[11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours. (Ester hydrolysis is expected to be rapid).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. (Oxidation of the secondary amine is a potential pathway).[11]

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The developed HPLC method should be able to resolve the peak of Methyl 2-piperidin-4-ylpropanoate hydrochloride from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the specificity of the method.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Results
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Specificity No interference from blank, placebo, or degradation products.

Chiral Separation Considerations

As Methyl 2-piperidin-4-ylpropanoate hydrochloride possesses a chiral center, the separation of its enantiomers may be necessary depending on the regulatory requirements and the stereospecificity of its downstream applications.[4][12][13] The described reversed-phase method will not separate the enantiomers. For chiral separation, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of compounds containing amine and ester functionalities.[13] The mobile phase for chiral separations typically consists of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing 1. Active silanol groups on the column. 2. Mobile phase pH too high.1. Use an end-capped column. 2. Ensure mobile phase pH is around 3.0.
Poor Peak Shape (Splitting) 1. Column contamination or void. 2. Injector issue.1. Wash or replace the column. 2. Service the injector.
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature variations.1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven.
Low Sensitivity 1. Incorrect detection wavelength. 2. Low sample concentration.1. Ensure detection is at 210 nm. 2. Prepare a more concentrated sample if necessary.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quality control of Methyl 2-piperidin-4-ylpropanoate hydrochloride. Its stability-indicating nature makes it particularly suitable for use in the pharmaceutical industry where product quality and safety are paramount. The method is straightforward to implement and can be readily validated to meet regulatory expectations.

References

  • Patil, S. S., Bhinge, S. D., & Kumbhar, S. T. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology, 13(9), 4153-4159.
  • ResearchGate. (2025). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • Carlsson, E. J., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(37), 7349-7358.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • de Oliveira, M. T., et al. (2016). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 15(5), 297-306.
  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • PubMed. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • VTechWorks. (1998). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

Sources

Application Note: High-Sensitivity GC-MS Analysis of Methyl 2-piperidin-4-ylpropanoate Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the analysis of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a key piperidine-containing chemical intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the hydrochloride salt, a derivatization procedure is essential for successful GC-MS analysis. This protocol details a comprehensive workflow, including the conversion of the hydrochloride salt to its free base via liquid-liquid extraction (LLE), subsequent derivatization of the secondary amine with trifluoroacetic anhydride (TFAA), and the optimized GC-MS parameters for separation and detection. This method provides the necessary specificity and sensitivity for the quantification and identification of Methyl 2-piperidin-4-ylpropanoate in complex matrices relevant to pharmaceutical development and quality control.

Introduction

Methyl 2-piperidin-4-ylpropanoate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development.[1] The analysis of such compounds is crucial for monitoring reaction kinetics, assessing purity, and conducting pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar, non-volatile compounds like Methyl 2-piperidin-4-ylpropanoate hydrochloride is challenging due to strong intermolecular interactions and potential thermal degradation in the GC inlet.[2]

Amines, in particular, are known to exhibit poor chromatographic peak shapes and interact with the active sites in the GC system, leading to tailing and poor reproducibility.[3] To overcome these challenges, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[4] This application note describes a method based on the acylation of the secondary amine of Methyl 2-piperidin-4-ylpropanoate with trifluoroacetic anhydride (TFAA). This derivatization not only increases volatility but also introduces a trifluoroacetyl group, which can enhance detection sensitivity.[3]

The protocol herein provides a step-by-step guide for sample preparation from the hydrochloride salt form, the derivatization procedure, and the optimized GC-MS conditions for the analysis of the resulting N-trifluoroacetyl-methyl 2-piperidin-4-ylpropanoate.

Experimental Workflow

The overall analytical workflow is depicted below, starting from the hydrochloride salt of the analyte to the final GC-MS analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Methyl 2-piperidin-4-ylpropanoate HCl dissolve Dissolve in Aqueous Buffer start->dissolve neutralize Neutralize with Base (e.g., K2CO3) dissolve->neutralize extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) neutralize->extract dry Dry Organic Phase (e.g., Na2SO4) extract->dry evaporate Evaporate to Dryness dry->evaporate free_base Isolated Free Base evaporate->free_base reconstitute Reconstitute in Solvent free_base->reconstitute add_reagent Add TFAA reconstitute->add_reagent react Incubate (e.g., 60°C, 30 min) add_reagent->react derivatized_product N-Trifluoroacetyl Derivative react->derivatized_product inject Inject into GC-MS derivatized_product->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Figure 1: Overall workflow for the GC-MS analysis of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Materials and Methods

Reagents and Materials
  • Methyl 2-piperidin-4-ylpropanoate hydrochloride (Standard)

  • Trifluoroacetic anhydride (TFAA)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Internal Standard (IS): Ethyl 2-piperidin-4-ylpropanoate hydrochloride (or a similar structural analog)

  • GC vials with inserts (1.5 mL)

Instrumentation

A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a quadrupole mass spectrometer was used. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation.

Parameter Setting Rationale
GC System Agilent 7890B GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977A MSD or equivalentOffers sensitive detection and mass spectral information for identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of derivatized compounds.[5]
Injector SplitlessTo maximize the transfer of the analyte onto the column for high sensitivity.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas with optimal flow rate for good separation efficiency.
Oven Program Initial: 80 °C, hold 1 minAllows for focusing of the analytes at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation of the analyte from any impurities or matrix components.
Hold: 5 min at 280 °CTo elute any less volatile compounds and clean the column.
MS Source Temp. 230 °CStandard temperature for electron ionization sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra and enabling library matching.[5]
Scan Range m/z 40-500A wide scan range to capture the molecular ion and all significant fragment ions of the derivatized analyte.

Table 1: Recommended GC-MS Parameters

Detailed Protocols

Part 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol describes the conversion of the hydrochloride salt to its free base, which is necessary for the subsequent derivatization step.

  • Standard/Sample Weighing: Accurately weigh 1 mg of Methyl 2-piperidin-4-ylpropanoate hydrochloride standard and the internal standard into a glass vial.

  • Dissolution: Add 1 mL of deionized water to dissolve the salt.

  • Neutralization: Prepare a saturated solution of potassium carbonate (K₂CO₃) in deionized water. Add the K₂CO₃ solution dropwise to the sample vial while vortexing until the pH of the aqueous phase is >10. This ensures the complete conversion of the hydrochloride salt to the free base.

  • Extraction: Add 2 mL of ethyl acetate to the vial. Cap the vial and vortex vigorously for 1 minute to extract the free base into the organic layer.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat Extraction: Perform a second extraction of the aqueous layer with another 2 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The resulting residue contains the free base of the analyte and internal standard.

Part 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This procedure acylates the secondary amine of the piperidine ring, rendering the molecule suitable for GC-MS analysis.

Derivatization Reaction reactant1 Methyl 2-piperidin-4-ylpropanoate (Free Base) product N-Trifluoroacetyl-methyl 2-piperidin-4-ylpropanoate reactant1->product Acylation reactant2 + Trifluoroacetic Anhydride (TFAA) reactant2->product conditions Heat (e.g., 60°C) Solvent (e.g., Ethyl Acetate)

Figure 2: Derivatization of the analyte with TFAA.

  • Reconstitution: Reconstitute the dried residue from the LLE step in 100 µL of ethyl acetate.

  • Reagent Addition: Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.[3]

  • Reaction: Tightly cap the vial and incubate in a heating block at 60 °C for 30 minutes to ensure complete derivatization.[3]

  • Evaporation of Excess Reagent: After cooling to room temperature, evaporate the contents to dryness under a gentle stream of nitrogen to remove excess TFAA and the trifluoroacetic acid byproduct.

  • Final Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Results and Discussion

Chromatographic Performance

The derivatization with TFAA significantly improves the chromatographic behavior of Methyl 2-piperidin-4-ylpropanoate. The resulting N-trifluoroacetyl derivative is more volatile and less polar, leading to a sharp, symmetrical peak with a stable retention time on a non-polar column like the HP-5ms. This is a marked improvement over the direct injection of the underivatized compound, which typically results in broad, tailing peaks or no elution at all.

Mass Spectral Analysis

The mass spectrum of the N-trifluoroacetyl derivative of Methyl 2-piperidin-4-ylpropanoate is expected to exhibit characteristic fragmentation patterns under electron ionization. The molecular ion (M⁺) should be observable, and the fragmentation will be influenced by the presence of the trifluoroacetyl group and the piperidine ring structure.

Expected Fragmentation Pathways:

  • Alpha-Cleavage: A dominant fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom within the ring.[6] This would lead to the formation of a stable iminium ion.

  • Loss of the Propanoate Group: Cleavage of the bond connecting the propanoate side chain to the piperidine ring is another likely fragmentation pathway.

  • Fragmentation of the Ester: Loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the propanoate side chain can also be expected.

  • Trifluoroacetyl Group Fragmentation: The presence of the trifluoroacetyl group will likely lead to ions corresponding to the loss of CF₃ or the entire COCF₃ group.

Based on these principles, a proposed fragmentation pattern for N-trifluoroacetyl-methyl 2-piperidin-4-ylpropanoate (MW = 267.25 g/mol ) is shown below.

m/z Proposed Fragment Description
267[M]⁺Molecular Ion
252[M - CH₃]⁺Loss of a methyl group
208[M - COOCH₃]⁺Loss of the carbomethoxy group
194[M - C₄H₇O₂]⁺Cleavage of the propanoate side chain
96[C₅H₈NO]⁺Fragment containing the derivatized piperidine ring after side-chain cleavage
69[CF₃]⁺Trifluoromethyl cation

Table 2: Predicted Key Fragment Ions for N-Trifluoroacetyl-methyl 2-piperidin-4-ylpropanoate

The identification of the compound can be confirmed by the presence of the molecular ion and these characteristic fragment ions in the obtained mass spectrum.

Conclusion

This application note provides a detailed and reliable GC-MS method for the analysis of Methyl 2-piperidin-4-ylpropanoate hydrochloride. The described workflow, involving a liquid-liquid extraction to isolate the free base followed by derivatization with trifluoroacetic anhydride, effectively overcomes the challenges associated with the analysis of this polar and non-volatile compound. The optimized GC-MS parameters ensure excellent chromatographic separation and sensitive detection. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate and robust analysis of piperidine-containing intermediates in various matrices.

References

  • Chan, Y. M., et al. (1980). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Clinical Biochemistry, 13(6), 266-272. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • Knapp, D. R. (1979).
  • Kovalev, I. P., & Borisov, A. V. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. The Science for Population Protection, 12(2). Available at: [Link]

  • Lin, D. L., et al. (2012). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Journal of analytical toxicology, 36(5), 341-347.
  • Marshall University. (n.d.). J Zach Dawson, BSa; Carrie Ozalas, BSb; Lauren Richards-Waugh, PhDa*. Available at: [Link]

  • MDPI. (2018). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Available at: [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook. Available at: [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link]

  • ResearchGate. (2017). Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate (Ritalin) in human plasma. Available at: [Link]

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Application Notes: High-Throughput Synthesis of Novel Compound Libraries Utilizing Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of clinically successful pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and act as a versatile handle for introducing molecular diversity. The introduction of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic profiles, and mitigate toxicity.[3][4]

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a particularly valuable building block for parallel synthesis endeavors. It presents a secondary amine on a conformationally flexible piperidine ring, which serves as a prime reaction site for diversification. The presence of a methyl ester provides an additional point for potential future modification while demanding chemoselective reaction conditions in the initial library synthesis steps. This application note provides detailed protocols for the efficient use of this scaffold in the parallel synthesis of diverse compound libraries through N-acylation and reductive amination, followed by guidance on high-throughput purification and quality control.

Chemical Properties and Handling

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a stable, crystalline solid that is typically soluble in polar solvents such as methanol, water, and DMSO. As a hydrochloride salt, the piperidine nitrogen is protonated. For reactions targeting this secondary amine, it must first be neutralized to the free base form in situ or via a separate workup step. This is typically achieved by the addition of a non-nucleophilic base.

PropertyValue
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.7 g/mol
Appearance White to off-white solid
Storage Store at room temperature in a dry place

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Parallel Synthesis Workflows

Parallel synthesis enables the rapid generation of large and diverse compound libraries, which is crucial for identifying initial hits and for subsequent lead optimization.[5] The following protocols are designed for a 96-well plate format but can be adapted for other formats.

Workflow 1: Library Generation via N-Acylation

N-acylation is a robust method for creating a library of tertiary amides, introducing a wide array of substituents onto the piperidine nitrogen. The amide bond is exceptionally stable and is a key feature in a large percentage of pharmaceuticals. Acyl chlorides are highly reactive acylating agents suitable for this transformation.[3][6]

Causality of Experimental Choices:

  • Base: A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It neutralizes the hydrochloride salt to liberate the reactive secondary amine and scavenges the HCl generated during the reaction without competing with the piperidine as a nucleophile or promoting hydrolysis of the methyl ester.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and will not react with the acyl chloride.

  • Temperature: The reaction is typically performed at room temperature, although gentle cooling to 0 °C initially can help control the exothermicity of the reaction with highly reactive acyl chlorides.

Nacylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Plate Prepare 96-well plate with diverse acyl chlorides in anhydrous DCM Dispense Dispense scaffold solution to each well Reagent_Plate->Dispense Scaffold_Sol Prepare stock solution of Methyl 2-piperidin-4-ylpropanoate HCl and DIPEA in anhydrous DCM Scaffold_Sol->Dispense Incubate Seal plate and incubate (e.g., RT, 12-16h) on an orbital shaker Dispense->Incubate Quench Quench reaction (e.g., add aqueous NaHCO₃) Incubate->Quench Extract Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Quench->Extract Evaporate Evaporate solvent to yield crude product library Extract->Evaporate Purify High-Throughput Purification (Prep-HPLC) Evaporate->Purify QC Quality Control (LC-MS, NMR) Purify->QC Plate Plate for Screening QC->Plate

Fig 1. N-Acylation parallel synthesis workflow.

Detailed Protocol for N-Acylation:

  • Reagent Plate Preparation: In a 96-well reaction block, dispense 50 µmol of a unique acyl chloride (1.2 equivalents) solution in anhydrous DCM (200 µL) into each well.

  • Scaffold Solution Preparation: Prepare a stock solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Reaction Initiation: Add 250 µL of the scaffold stock solution to each well of the acyl chloride plate.

  • Incubation: Seal the reaction block securely and place it on an orbital shaker at room temperature for 12-16 hours.

  • Workup:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • For purification, either perform a liquid-liquid extraction or utilize a suitable solid-phase extraction (SPE) cartridge to remove salts and excess base.

    • Evaporate the solvent in a centrifugal evaporator.

  • Purification and Analysis: Redissolve the crude product library in a suitable solvent (e.g., DMSO/methanol) for preparative HPLC purification and subsequent LC-MS analysis.

Table of Exemplary Acyl Chlorides for Diversification:

Acyl ChlorideResulting SubstituentPotential Properties
Benzoyl chlorideBenzoylAromatic interaction
Acetyl chlorideAcetylSmall, polar group
Cyclopropanecarbonyl chlorideCyclopropanecarbonylIntroduces sp³ character
4-Methoxybenzoyl chloride4-MethoxybenzoylH-bond acceptor
Thiophene-2-carbonyl chlorideThiophene-2-carbonylHeteroaromatic moiety
Workflow 2: Library Generation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, allowing for the introduction of a vast range of alkyl groups onto the piperidine nitrogen.[7] The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reducing agent that tolerates the presence of the ester functional group.[8][9]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is less reactive than sodium borohydride and will selectively reduce the iminium ion intermediate formed in situ from the amine and aldehyde, without significantly reducing the aldehyde or the methyl ester in the scaffold.[8][9]

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with STAB, as it generally provides faster reaction rates.[9] Anhydrous conditions are important to prevent hydrolysis of the iminium intermediate.

  • Catalyst: A small amount of acetic acid can be used to catalyze the formation of the iminium ion, especially with less reactive aldehydes, by ensuring the reaction medium is slightly acidic.[9]

ReductiveAmination_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Aldehyde_Plate Prepare 96-well plate with diverse aldehydes in anhydrous DCE Dispense_Scaffold Dispense scaffold solution to each well Aldehyde_Plate->Dispense_Scaffold Scaffold_Sol Prepare stock solution of Methyl 2-piperidin-4-ylpropanoate HCl and DIPEA in anhydrous DCE Scaffold_Sol->Dispense_Scaffold Add_STAB Add Sodium Triacetoxyborohydride (STAB) to each well Dispense_Scaffold->Add_STAB Incubate Seal plate and incubate (e.g., RT, 12-16h) on an orbital shaker Add_STAB->Incubate Quench Quench reaction (e.g., add aqueous NaHCO₃) Incubate->Quench Extract Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Quench->Extract Evaporate Evaporate solvent to yield crude product library Extract->Evaporate Purify High-Throughput Purification (Prep-HPLC) Evaporate->Purify QC Quality Control (LC-MS, NMR) Purify->QC Plate Plate for Screening QC->Plate

Fig 2. Reductive amination parallel synthesis workflow.

Detailed Protocol for Reductive Amination:

  • Reagent Plate Preparation: In a 96-well reaction block, dispense 50 µmol of a unique aldehyde (1.0 eq) solution in anhydrous DCE (200 µL) into each well.

  • Scaffold Addition: Prepare a stock solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCE. Add 250 µL of this solution to each well.

  • Initiation: Add solid sodium triacetoxyborohydride (1.5 eq) to each well using a powder dispenser.

  • Incubation: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup:

    • Carefully quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products using a suitable method (liquid-liquid or solid-phase).

    • Evaporate the solvent to yield the crude product library.

  • Purification and Analysis: Redissolve the crude library in a suitable solvent for preparative HPLC purification and subsequent LC-MS analysis.

Table of Exemplary Aldehydes for Diversification:

AldehydeResulting SubstituentPotential Properties
BenzaldehydeBenzylAromatic, hydrophobic
IsovaleraldehydeIsoamylAliphatic, flexible chain
4-Pyridinecarboxaldehyde4-PyridylmethylBasic, heteroaromatic
2-Furaldehyde2-FurylmethylHeteroaromatic, H-bond acceptor
CinnamaldehydeCinnamylRigid, unsaturated linker

High-Throughput Purification

The products from both workflows will be basic, tertiary amines. Preparative reversed-phase high-performance liquid chromatography (prep-HPLC) is the method of choice for purifying such libraries.[10][11]

Causality of Purification Choices:

  • Mobile Phase Additive: The basic nature of the library members necessitates an acidic mobile phase additive to ensure they remain protonated and exhibit good peak shape.

    • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is a strong ion-pairing agent that effectively masks residual silanols on the stationary phase, leading to sharp, symmetrical peaks.[4][12] However, it can suppress ionization in mass spectrometry and is difficult to remove from the final product.[4][13]

    • Formic Acid (FA): Also used at 0.1%, formic acid is a weaker acid and ion-pairing agent.[4] While it may result in broader peaks for some basic compounds compared to TFA, it is much more compatible with mass spectrometry and is easily removed during solvent evaporation.[14] For LC-MS guided purification, formic acid is generally preferred.

  • Stationary Phase: A C18 stationary phase is a versatile choice for a wide range of small molecules.

General Preparative HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 19 x 100 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.1% TFA).

  • Gradient: A typical gradient would be 5-95% B over 8-10 minutes. This should be optimized based on the analytical separation of a representative sample.

  • Detection: UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) and/or mass-triggered fractionation.

  • Post-Purification: Combine the fractions containing the pure product, evaporate the solvent, and lyophilize to yield the final compounds, typically as their formate or trifluoroacetate salts.

Library Quality Control

Ensuring the quality of a compound library is paramount for the reliability of screening data. Each purified compound should be subjected to quality control analysis.

QC_Workflow Purified_Library Purified Library Plate (in DMSO solution) LCMS_Analysis LC-MS Analysis Purified_Library->LCMS_Analysis Purity_Check Assess Purity (e.g., >95% by UV/ELSD) LCMS_Analysis->Purity_Check Identity_Check Confirm Identity (Correct Mass) LCMS_Analysis->Identity_Check Final_Plate Final Assay-Ready Plate with QC Data Purity_Check->Final_Plate Identity_Check->Final_Plate

Fig 3. Quality control workflow for the synthesized library.

QC Methodologies:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput QC. It provides information on both the purity (from the UV or ELSD chromatogram) and identity (from the mass spectrum) of each compound in the library.

  • NMR (Nuclear Magnetic Resonance): For a representative subset of the library (e.g., 5-10% of compounds), ¹H NMR should be performed to confirm the structure and ensure no unexpected byproducts were formed.

Data Management: All analytical data should be linked to the corresponding well in the library plate within a central database. This ensures that screening hits can be immediately validated for purity and identity.

Conclusion

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a highly effective and versatile building block for the rapid construction of diverse compound libraries through parallel synthesis. The N-acylation and reductive amination protocols described herein are robust, high-yielding, and compatible with high-throughput formats. By employing careful experimental design, appropriate purification strategies, and rigorous quality control, researchers can leverage this scaffold to efficiently explore new chemical space and accelerate the identification of novel lead compounds for drug discovery programs.

References

  • Vitamvas, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6646. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116399. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Available at: [Link]

  • Chromatography Forum. (2021). Big change in retention times switching from TFA to FA? Available at: [Link]

  • Murugesan, D., et al. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

  • Dolle, R. E., et al. (2005). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 15(19), 4247-4252. Available at: [Link]

  • Gore, R. P., et al. (2011). A review on various reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • Zhang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Wunberg, T. (2012). Maximizing Efficiency in the Production of Compound Libraries. ACS Medicinal Chemistry Letters, 3(1), 1-5. Available at: [Link]

  • ResearchGate. (2014). When is it important to add drops of trifluoroacetic acid during hplc analysis? Available at: [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Available at: [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Available at: [Link]

  • Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. Available at: [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]

  • Pentelute, B. L., et al. (2021). Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. Available at: [Link]

  • Waters Corporation. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Available at: [Link]

  • LCGC International. (2017). Introduction to Preparative HPLC. Available at: [Link]

  • Wikipedia. (n.d.). Piperine. Available at: [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]

  • Grzegorz, S., & Irena, M. (2015). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Available at: [Link]

  • Tang, R., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 52(8), 856-860. Available at: [Link]

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Application Notes & Protocols: "Methyl 2-piperidin-4-ylpropanoate hydrochloride" as a 3D Scaffold in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry for generating high-quality lead compounds. The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. There is a growing imperative to move beyond flat, aromatic systems and explore three-dimensional (3D) chemical space to address challenging biological targets. The piperidine ring is a privileged scaffold in this regard, offering a pre-validated, metabolically stable, and conformationally constrained framework. This guide provides a detailed technical overview and experimental protocols for utilizing Methyl 2-piperidin-4-ylpropanoate hydrochloride as a versatile 3D scaffold in FBDD campaigns. We will detail its strategic advantages, quality control, primary screening methodologies, and pathways for hit-to-lead evolution.

Introduction: The Strategic Value of 3D Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) identifies low molecular weight compounds (fragments) that bind weakly but efficiently to a biological target.[1] These initial hits are then optimized into potent leads through structure-guided strategies.[2] A significant challenge in FBDD is the exploration of meaningful chemical space. Historically, fragment libraries have been dominated by flat, sp2-rich aromatic compounds.[3][4] While effective, this "flatland" approach limits the types of interactions that can be formed within complex protein binding sites.

Three-dimensional scaffolds, rich in sp3-hybridized carbons, offer distinct advantages:

  • Enhanced Shape Diversity: Saturated ring systems like piperidine provide complex 3D conformations, enabling better shape complementarity with intricate protein pockets.[5]

  • Improved Physicochemical Properties: Increased sp3 character is often correlated with improved solubility and metabolic stability, which are desirable properties for drug candidates.[6]

  • Novel Intellectual Property: Exploration of 3D space provides access to novel chemical matter, opening new avenues for patentable lead compounds.

The piperidine motif is a highly successful scaffold in medicinal chemistry, present in a wide array of approved drugs.[7] Its inherent 3D structure, combined with its amenability to synthetic modification, makes it an ideal core for designing 3D fragment libraries.[8][9]

The Featured Scaffold: Methyl 2-piperidin-4-ylpropanoate hydrochloride

This application note focuses on Methyl 2-piperidin-4-ylpropanoate hydrochloride as an exemplary 3D fragment scaffold. Its structure presents several key features for FBDD:

  • A Rigid 3D Core: The piperidine ring provides a defined and predictable conformational framework.

  • Defined Growth Vectors: The secondary amine (N-H) and the methyl propanoate group at the C4 position offer two distinct and synthetically accessible vectors for fragment elaboration ("growing").

  • "Rule of Three" Compliance: The scaffold's properties align well with the empirical guidelines for ideal fragments, ensuring a higher probability of identifying quality hits.[1][10]

Scaffold Characterization and Quality Control

Before inclusion in a screening library, the fragment must be rigorously characterized.

Physicochemical Properties

A fragment's adherence to the "Rule of Three" (Ro3) is a critical determinant of its utility in FBDD.[10][11]

PropertyValueRo3 GuidelineSource
Molecular Weight 193.67 g/mol < 300 g/mol PubChem
cLogP ~0.8 - 1.2 (calculated for free base)≤ 3-
Hydrogen Bond Donors 2 (N-H, HCl)≤ 3PubChem
Hydrogen Bond Acceptors 3 (O=C, O-CH3, Cl-)≤ 3PubChem
Rotatable Bonds 3≤ 3PubChem

Table 1: Physicochemical properties of Methyl 2-piperidin-4-ylpropanoate hydrochloride in the context of the "Rule of Three".

Quality Control Protocol: Ensuring Fragment Integrity

The purity, solubility, and stability of each fragment are paramount for reliable screening results.

Protocol 1: Fragment Quality Control

  • Identity and Purity Confirmation:

    • Acquire a ¹H-NMR spectrum of the fragment dissolved in a suitable deuterated solvent (e.g., d₆-DMSO).[12] The final concentration should be approximately 1 mM.[12]

    • Confirm that the observed spectrum matches the expected structure and that purity is ≥ 95%.

    • Verify the molecular weight using High-Resolution Mass Spectrometry (HRMS).

  • Solubility Assessment:

    • Prepare a stock solution of the fragment in 100% DMSO (e.g., 100 mM).

    • Serially dilute the stock into the final aqueous buffer that will be used for screening (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Visually inspect for precipitation and use dynamic light scattering (DLS) to check for aggregation at the highest screening concentration (typically 1-2 mM for NMR).

  • Stability Check:

    • Re-run a ¹H-NMR spectrum on a sample that has been stored in the screening buffer at 4°C for 24-48 hours to check for any signs of degradation.

FBDD Workflow: From Library to Validated Hit

The following sections outline the key stages of an FBDD campaign using the piperidine scaffold.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_val Phase 3: Hit Validation & Characterization cluster_evo Phase 4: Hit-to-Lead Evolution QC Fragment QC & Library Prep Screen Biophysical Screening (NMR, SPR, or X-ray) QC->Screen Screening-ready fragments Target Target Protein Preparation Target->Screen Ortho Orthogonal Screen Screen->Ortho Initial Hits Affinity Affinity Determination (SPR / ITC) Ortho->Affinity Validated Hits Struct Structural Biology (X-ray / NMR) Evo Structure-Guided Fragment Evolution Struct->Evo Binding Mode Data Affinity->Struct

Diagram 1: High-level overview of a typical FBDD workflow.

Primary Screening: Detecting Weak Binding Events

Due to the low affinity of fragments, highly sensitive biophysical techniques are required for primary screening.

STD-NMR is a powerful ligand-observed method for detecting binding to high molecular weight targets.[13][14] It identifies which molecules in a mixture are binding and can provide information on the binding epitope.

Materials:

  • Target Protein: ~10-20 µM in a suitable deuterated buffer (e.g., 99.9% D₂O, 50 mM Phosphate-d₁₁, 150 mM NaCl, pH 7.4).

  • Fragment Library: Pools of 6-10 fragments, with each fragment at a final concentration of 100-200 µM. Methyl 2-piperidin-4-ylpropanoate hydrochloride would be included in one of these pools.

  • NMR Spectrometer: ≥ 500 MHz equipped with a cryoprobe.

Methodology:

  • Sample Preparation: Prepare two samples for each fragment pool: one containing the target protein and the fragment pool, and a control sample with only the fragment pool.

  • Acquisition of Reference Spectrum: Acquire a standard 1D ¹H spectrum for each sample.

  • STD-NMR Experiment Setup:

    • Set up two experiments: the "on-resonance" and "off-resonance" acquisitions.

    • On-resonance: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm).

    • Off-resonance: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 40 ppm).

    • Use a saturation time (Tsat) of 1.5-2.0 seconds. This is a critical parameter that may require optimization.

  • Data Acquisition: Acquire both on- and off-resonance spectra, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from ligands that have bound to the protein and received saturation transfer.[15]

  • Hit Identification: Fragments showing clear signals in the difference spectrum are identified as hits. The relative intensity of the signals can indicate which part of the fragment is in closest proximity to the protein surface.

Crystallographic screening provides direct, high-resolution structural information about how a fragment binds, making it an invaluable tool for structure-based design.[16]

Materials:

  • Apo-protein crystals of the target, cryo-protected.

  • Soaking solution: A solution that is similar to the crystal mother liquor, containing 5-10 mM of the fragment. DMSO concentration should be kept consistent and ideally below 10%.

Methodology:

  • Crystal Soaking:

    • Transfer an apo-crystal into a drop of the soaking solution.[17]

    • Incubate for a period ranging from minutes to several hours. The optimal soaking time is target-dependent and must be determined empirically.

    • For higher throughput, fragments can be screened in cocktails of 3-5 non-overlapping compounds.[18]

  • Cryo-cooling: Briefly pass the soaked crystal through a cryoprotectant solution (if not already present in the soaking buffer) and flash-cool it in liquid nitrogen.

  • Data Collection: Collect a full X-ray diffraction dataset at a synchrotron source.

  • Data Processing and Hit Identification:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Generate electron density maps (2Fo-Fc and Fo-Fc).

    • Carefully inspect the difference (Fo-Fc) map for contiguous, unexplained electron density in the protein's binding sites. This density indicates the presence of a bound fragment.

  • Model Refinement: If a hit is identified, model the fragment into the density and perform crystallographic refinement to obtain a high-resolution structure of the protein-fragment complex.

SPR is a label-free biophysical technique that measures binding events in real-time, providing kinetic and affinity data.[19] It is highly sensitive and consumes very little protein.[20]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein.

  • Fragment library in running buffer with matched DMSO concentration.

Methodology:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface. A reference flow cell should be prepared (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding.

  • Assay Development: Optimize the running buffer to minimize non-specific binding. Perform a pilot screen with a small set of known binders and non-binders to establish assay robustness.[21]

  • Primary Screen (Single-Point):

    • Inject each fragment over the target and reference surfaces at a single high concentration (e.g., 200 µM).

    • A binding "hit" is identified by a significant increase in the response units (RU) on the target surface compared to the reference surface.

  • Hit Confirmation (Dose-Response):

    • For all initial hits, perform a dose-response experiment by injecting the fragment at several different concentrations (e.g., a 5-point, 3-fold dilution series).

    • This confirms true binding and allows for an initial estimate of the binding affinity (KD).

Hit Validation and Prioritization

Once initial hits are identified, they must be validated and prioritized to focus resources on the most promising candidates.

Hit_Validation cluster_input Input cluster_process Prioritization Funnel cluster_output Output Hits Primary Screening Hits LE Calculate Ligand Efficiency (LE) and other metrics Hits->LE Struct Assess Binding Mode (Structural Data) LE->Struct Synth Evaluate Synthetic Tractability Struct->Synth Leads Prioritized Hits for Hit-to-Lead Evolution Synth->Leads Fragment_Evolution cluster_scaffold Initial Hit cluster_vectors Growth Vectors cluster_grown Grown Compounds cluster_linked Linked/Merged Compound Scaffold Methyl 2-piperidin-4-ylpropanoate (KD = 500 µM, LE = 0.32) N_Vector Vector 1: N-H Position Scaffold->N_Vector C4_Vector Vector 2: C4-Ester Position Scaffold->C4_Vector Grown_N N-Arylation/Alkylation (KD = 50 µM) N_Vector->Grown_N Fragment Growing Grown_C4 Amide Coupling (KD = 80 µM) C4_Vector->Grown_C4 Fragment Growing Linked Final Lead (KD = 0.5 µM) Grown_N->Linked Fragment Merging/ Further Optimization Grown_C4->Linked

Diagram 3: Conceptual strategies for evolving the piperidine scaffold.

Strategy 1: Fragment Growing from the N-H Vector

The secondary amine is an ideal handle for synthetic elaboration. Structural information from X-ray crystallography or STD-NMR will guide the design of substituents that can occupy adjacent sub-pockets and form new favorable interactions.

  • Reductive Amination: Reaction with aldehydes or ketones provides access to a wide variety of N-alkyl substituents. [7]* Amide/Sulfonamide Formation: Acylation or sulfonylation with corresponding chlorides or anhydrides can introduce groups that act as hydrogen bond donors or acceptors.

  • Arylation: Metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) can be used to append aryl or heteroaryl groups.

Strategy 2: Fragment Growing from the C4-Ester Vector

The methyl ester at the C4 position can be readily modified.

  • Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for amide bond formation with a diverse library of amines. This introduces new chemical functionality and interaction points.

  • Ester Modification: Transesterification can introduce larger or more functionalized alcohol groups.

Fragment Linking

If a second, distinct fragment is found to bind in a proximal pocket, the piperidine scaffold can serve as a central linker to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.

Conclusion

Methyl 2-piperidin-4-ylpropanoate hydrochloride is an excellent exemplar of a 3D fragment scaffold for modern drug discovery campaigns. Its favorable physicochemical properties, rigid conformational framework, and synthetically tractable growth vectors make it a valuable starting point for exploring complex biological targets. By employing sensitive biophysical screening techniques like NMR, X-ray crystallography, and SPR, and by systematically applying principles of structure-based design and ligand efficiency, researchers can effectively leverage this scaffold to generate novel, high-quality lead compounds.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.[Link]

  • Fragment Based Drug Design - Docking, Screening, Growing and Linking. YouTube.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing).[Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.[Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH.[Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube.[Link]

  • Saturation transfer difference NMR for fragment screening. PubMed.[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. NIH.[Link]

  • The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library.[Link]

  • NMR quality control of fragment libraries for screening. PMC - PubMed Central.[Link]

  • Fragment Library. SpiroChem.[Link]

  • Fragment Screening Library. NMX Research And Solutions.[Link]

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate.[Link]

  • Fragment-based lead discovery. Wikipedia.[Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate.[Link]

  • SPR-based fragment screening: advantages and applications. PubMed.[Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. CORE.[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.[Link]

  • Pushing the Rule of 3. Practical Fragments.[Link]

  • The nature of ligand efficiency. PMC - PubMed Central.[Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [No Source Title Provided].[Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education - ACS Publications.[Link]

  • Physicochemical Property Profile of the Fragment Library. Download Table - ResearchGate.[Link]

  • Fragment Library Screening by SPR. York Structural Biology Laboratory.[Link]

  • Saturation Transfer Difference (STD) - NMR experiment procedure. Department of Chemistry and Biochemistry | University of Maryland.[Link]

  • Ligand Efficiency Metrics and their Use in Fragment Optimizations. ResearchGate.[Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate.[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride. It is structured to address common challenges, emphasizing the minimization of side reactions to enhance both yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to tackle specific experimental problems, offering actionable solutions grounded in established chemical principles.

Question 1: I'm observing a significant dimeric impurity in my reaction. What is its likely structure, and how can I prevent its formation?

Answer:

The prevalent dimeric impurity is likely an N-alkylated piperidine derivative. This occurs when the nitrogen of one piperidine ring acts as a nucleophile and attacks an electrophilic carbon on another molecule. This side reaction is especially common under basic conditions or at elevated temperatures.[1]

Minimization Strategy:

  • Strict pH Control: It is crucial to maintain acidic conditions throughout the reaction. This ensures the piperidine nitrogen is protonated, rendering it non-nucleophilic. The use of the hydrochloride salt of the starting material is a primary preventative measure.

  • Temperature Management: Avoid high temperatures. The reaction should be conducted at the lowest temperature that allows for a practical reaction rate. Consider performing the reaction at room temperature or even 0 °C if the kinetics are favorable.

  • Order of Addition: If your synthesis involves forming the piperidine ring, ensure the nitrogen is protected until the final deprotection step. When starting with a piperidine derivative, confirm the reaction medium is sufficiently acidic before adding any reagents that could deprotonate the piperidine nitrogen.

Experimental Protocol: Temperature and pH Screening

A small-scale screening is recommended to optimize your reaction conditions:

Parameter Condition A Condition B Condition C
Temperature 0 °CRoom Temp (20-25 °C)40 °C
Acid Catalyst 1.1 eq. HCl1.1 eq. H2SO41.0 eq. TsOH
Solvent MethanolEthanolIsopropanol

Reaction progress should be monitored by TLC or LC-MS at regular intervals to identify the optimal conditions that minimize dimer formation while maintaining a reasonable reaction rate.

Question 2: My final product yield is low after purification. What are the potential causes and how can I improve it?

Answer:

Low yields can result from several factors, including an incomplete reaction, degradation of the product, or loss during the workup and purification stages.

Troubleshooting Steps:

  • Reaction Monitoring: Confirm that the reaction has reached completion. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the consumption of the starting material.

  • Workup Procedure: During the aqueous workup, the product might be lost to the aqueous phase if the pH is not carefully controlled. To prevent this, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperidine nitrogen, which increases the free base's solubility in the organic extraction solvent. Conversely, during the final precipitation of the hydrochloride salt, the solution must be adequately acidic.

  • Purification Method: Column chromatography can lead to significant product loss, particularly if the product is highly polar. Alternative purification methods such as crystallization or salt formation and precipitation should be considered.

Workflow for Yield Improvement:

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

What is the primary role of the hydrochloride salt in this synthesis?

The hydrochloride salt form serves two main purposes:

  • Enhanced Stability and Handling: The salt is typically a stable, crystalline solid, which is easier to handle and store than the free base, which might be an oil or a less stable solid.[2]

  • In-situ Protection: The protonated piperidine nitrogen is non-nucleophilic, which prevents side reactions like N-alkylation in subsequent synthetic steps.[1] This acts as an "in-situ" protecting group, circumventing the need for a separate protection-deprotection sequence.

Which analytical techniques are most suitable for monitoring reaction progress and final product purity?

A combination of techniques is recommended for a thorough analysis:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides data on the retention time and mass of the components in the reaction mixture, enabling the identification of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product's identity and purity.

  • Gas Chromatography (GC): Can be employed for purity assessment, especially if the product and potential impurities are volatile.

References

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (n.d.).
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2024, October 12). Retrieved January 21, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved January 21, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (2025, August 18). Retrieved January 21, 2026, from [Link]

  • The dimerization of Δ1-piperidine-2-carboxylic acid - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27). Retrieved January 21, 2026, from [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 21, 2026, from [Link]

  • PIPERIDINE - Ataman Kimya. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved January 21, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-tested solutions and explanations to help you optimize your yield and purity.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthetic route to Methyl 2-piperidin-4-ylpropanoate hydrochloride involves the catalytic hydrogenation of its aromatic precursor, Methyl 2-(pyridin-4-yl)propanoate. This pathway is generally favored for its efficiency but requires careful control of reaction parameters to prevent incomplete reactions and the formation of side products.

The overall transformation can be visualized as follows:

Synthesis_Workflow Start Methyl 2-(pyridin-4-yl)propanoate Hydrogenation Catalytic Hydrogenation Start->Hydrogenation H₂, Catalyst (e.g., PtO₂) Solvent (e.g., AcOH) Workup Work-up & Isolation (Free Base) Hydrogenation->Workup 1. Filter Catalyst 2. Basify & Extract Salt_Formation HCl Salt Formation & Crystallization Workup->Salt_Formation HCl in Solvent (e.g., IPA, Et₂O) End Methyl 2-piperidin-4-ylpropanoate hydrochloride Salt_Formation->End

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, organized by the synthetic step.

Part 1: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the pyridine ring is the most critical step and often the primary source of yield loss. Success hinges on catalyst activity, substrate purity, and reaction conditions.

Question 1: My hydrogenation reaction is slow, stalls, or remains incomplete after 24 hours. What are the likely causes and solutions?

Answer:

This is a common issue primarily linked to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen can act as a catalyst poison, and the aromaticity of the ring requires sufficiently forcing conditions for complete saturation.[1][2]

Potential Causes & Troubleshooting Steps:

  • Catalyst Activity and Loading:

    • Cause: The catalyst (e.g., Platinum (IV) oxide, Adams' catalyst) may be old or have reduced activity. The catalyst loading may be insufficient for the scale of the reaction.

    • Solution: Use a fresh bottle of high-quality PtO₂. For initial trials, a higher catalyst loading (e.g., 5-10 mol%) can be beneficial. Ensure the catalyst is fully suspended; vigorous stirring is essential.

  • Presence of Catalyst Poisons:

    • Cause: Trace impurities in your starting material or solvent, particularly sulfur- or halogen-containing compounds, can irreversibly poison the platinum catalyst.[3]

    • Solution: Purify the starting Methyl 2-(pyridin-4-yl)propanoate by flash chromatography or recrystallization before hydrogenation. Passing a solution of the starting material through a small plug of silica gel or activated carbon can also remove some poisons. Ensure you are using high-purity, anhydrous solvents.

  • Insufficient Acidity:

    • Cause: The hydrogenation of pyridines is significantly accelerated under acidic conditions.[4] The acid protonates the pyridine nitrogen, preventing it from binding to and poisoning the platinum surface and activating the ring towards reduction.

    • Solution: Glacial acetic acid is an excellent solvent for this reaction as it serves this purpose.[4] If using other solvents like ethanol or methanol, the addition of an acid such as HCl is often necessary. If the reaction stalls in acetic acid, ensure the acid is not too dilute.

  • Inadequate Hydrogen Pressure:

    • Cause: While some hydrogenations proceed at atmospheric pressure, pyridine reduction often requires elevated pressure to achieve a reasonable rate and complete conversion.[1]

    • Solution: Increase the hydrogen pressure. A typical range for this transformation is 50-100 psi (approx. 3.5-7 bar). If using a Parr shaker or a similar hydrogenation apparatus, ensure there are no leaks and that the pressure remains constant.

Troubleshooting Decision Tree:

Hydrogenation_Troubleshooting Start Hydrogenation Stalled? CheckPurity Is Starting Material >98% Pure? Start->CheckPurity CheckCatalyst Is Catalyst Fresh & Loading Adequate? CheckPurity->CheckCatalyst Yes Purify Action: Purify Starting Material (Column, Recrystallization) CheckPurity->Purify No CheckConditions Is Reaction Acidic & Pressure >50 psi? CheckCatalyst->CheckConditions Yes IncreaseCatalyst Action: Increase Catalyst Loading or Use Fresh Catalyst CheckCatalyst->IncreaseCatalyst No Success Reaction Complete CheckConditions->Success Yes AdjustConditions Action: Ensure Acidity (AcOH) & Increase H₂ Pressure CheckConditions->AdjustConditions No Purify->Start IncreaseCatalyst->Start AdjustConditions->Start

Caption: Decision tree for troubleshooting incomplete hydrogenation.

Question 2: My reaction seems to work, but I'm getting a complex mixture of products instead of a clean conversion to the piperidine. What's happening?

Answer:

This typically points to either partial reduction or side reactions. The reduction of pyridine to piperidine is a stepwise process involving the absorption of three equivalents of H₂, and it's possible for intermediates to accumulate.

Potential Side Products & Avoidance Strategies:

Side Product/IssuePotential CauseRecommended Solution
Tetrahydropyridine intermediate Insufficient reaction time, low H₂ pressure, or poor catalyst activity.Increase reaction time and/or hydrogen pressure. Monitor the reaction by TLC or GC-MS until the starting material and any intermediates are fully consumed.
N-Ethylation (if using Ethanol) Reductive amination of acetaldehyde (an impurity in ethanol) with the product piperidine.Use absolute, high-purity ethanol. Acetic acid is the preferred solvent to avoid this issue entirely.
Ester Hydrolysis Presence of water in the reaction, especially under acidic conditions and prolonged heating.Use anhydrous solvents and reagents. Process the reaction mixture promptly upon completion.
De-esterification Highly aggressive conditions (very high temperature or pressure with certain catalysts).Stick to recommended conditions (e.g., room temperature to 50°C, <100 psi). PtO₂ is generally selective for the ring over the ester.
Part 2: Work-up and Final Product Isolation

Even with a successful reaction, improper work-up or salt formation can drastically reduce the isolated yield and purity.

Question 3: After basifying the reaction mixture, my product is difficult to extract from the aqueous layer, leading to low yields.

Answer:

The free base, Methyl 2-piperidin-4-ylpropanoate, has some water solubility. Emulsion formation during extraction is also a common problem.

Solutions:

  • Ensure Sufficiently High pH: After removing the catalyst by filtration, carefully basify the filtrate with a strong base (e.g., 2-6M NaOH or solid K₂CO₃) to a pH > 11. This ensures the piperidine nitrogen is fully deprotonated and less water-soluble. Check the pH with indicator paper.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This significantly decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

  • Choice of Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol are often more effective than ethyl acetate for extracting polar amines. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent for the best recovery.

  • Breaking Emulsions: If an emulsion forms, let the mixture stand for 20-30 minutes. Adding a small amount of brine or passing the mixture through a pad of Celite can help break the emulsion.

Question 4: I've isolated the free-base oil, but upon adding HCl to form the salt, I get a sticky, oily precipitate instead of a crystalline solid.

Answer:

This is a classic crystallization problem, often caused by residual impurities or using a suboptimal solvent system for the salt formation.

Solutions:

  • Purity is Paramount: The free base must be pure. If it is discolored or TLC shows impurities, purify it by flash column chromatography (using a silica gel column with a DCM/MeOH gradient, often with 0.5-1% triethylamine added to the eluent to prevent streaking) before attempting salt formation.[5]

  • Solvent Selection:

    • Dissolve the purified free base oil in a minimal amount of a polar solvent in which the salt is soluble, such as isopropanol (IPA) or ethanol.

    • Slowly add a solution of HCl in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or heptane.[6] A commercially available solution of 2M HCl in Et₂O is ideal.

    • Add the HCl solution dropwise with vigorous stirring at 0 °C.

  • Inducing Crystallization:

    • If an oil persists, try scratching the inside of the flask with a glass rod at the oil-solvent interface.

    • Add a seed crystal from a previous successful batch, if available.

    • Let the flask stand at a low temperature (4 °C or -20 °C) overnight.

    • Trituration: Add a small amount of the non-polar solvent (e.g., Et₂O) to the oil and stir vigorously. The oil may slowly solidify. This process might need to be repeated.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation

WARNING: This procedure involves hydrogen gas under pressure and a flammable catalyst. It must be performed in a designated area with appropriate safety equipment and a functioning fume hood.

  • To a hydrogenation vessel (e.g., a Parr bottle), add Methyl 2-(pyridin-4-yl)propanoate (1.0 eq).

  • Add Platinum (IV) oxide (PtO₂, Adams' catalyst, ~2-5 mol%).

  • Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).

  • Seal the vessel, connect it to the hydrogenation apparatus, and purge the system with nitrogen gas, followed by purging with hydrogen gas (3-4 cycles).

  • Pressurize the vessel with hydrogen to 50-60 psi.

  • Begin vigorous agitation (shaking or stirring) at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-16 hours when H₂ uptake ceases.

  • (Optional) The reaction can be monitored by taking a small aliquot, filtering it through Celite, concentrating it, and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

Protocol 2: Work-up and HCl Salt Formation
  • Carefully filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid or methanol to recover any residual product.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Dissolve the residue in water and cool the solution in an ice bath.

  • Slowly add 6M NaOH solution with stirring until the pH of the aqueous layer is >11.

  • Saturate the aqueous layer with solid NaCl.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL for a 10g scale reaction).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free-base product as an oil.

  • Dissolve the purified oil in a minimal amount of isopropanol.

  • Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic.

  • Stir the resulting slurry at 0 °C for 1 hour, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under high vacuum to yield Methyl 2-piperidin-4-ylpropanoate hydrochloride as a white to off-white solid.

References

  • [Synthesis of Piperidine Derivatives] Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Published in: Archiv der Pharmazie. Available at: [Link]

  • [Catalytic Hydrogenation of Pyridines] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Published in: Rasayan Journal of Chemistry. Available at: [Link]

  • [Purification of Piperidines]Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patent.
  • [Salt Formation Techniques]Method for preparing 4-piperidyl piperidine. Patent CN1583742A.
  • [Catalyst Poisoning] A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison... Published on: Organic Chemistry Portal. Available at: [Link]

  • [Acidic Conditions in Hydrogenation] Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Published by: The University of Liverpool Repository. Available at: [Link]

Sources

Common impurities in "Methyl 2-piperidin-4-ylpropanoate hydrochloride" and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-piperidin-4-ylpropanoate hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and handling of this important pharmaceutical intermediate.[1] As senior application scientists, we understand that achieving high purity is critical for the success of your research and development efforts. This document provides troubleshooting advice and detailed protocols to help you identify and remove common impurities effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations that may indicate purity issues.

Q1: My final product is an off-white or yellowish powder instead of pure white. What causes this discoloration and how can I fix it?

A: A yellow or brown tint in piperidine-containing compounds is a classic sign of oxidation.[2] The tertiary amine in the piperidine ring is susceptible to oxidation over time, especially when exposed to air and light, leading to the formation of colored impurities like N-oxides or other degradation products.[3]

  • Causality: The lone pair of electrons on the nitrogen atom can react with atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.

  • Troubleshooting Protocol:

    • Recrystallization with Activated Charcoal: Dissolve the discolored product in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). Add a small amount (1-2% w/w) of activated charcoal to the hot solution and reflux for 10-15 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Crystallization: Allow the clear filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless.

  • Preventative Measures: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and at reduced temperatures to minimize future oxidation.

Q2: After the final precipitation/crystallization, my product is sticky or oily instead of a free-flowing solid. What went wrong?

A: This issue, often called "oiling out," typically points to one of three problems: residual solvent, incomplete salt formation, or the presence of impurities that depress the melting point.

  • Causality: If the product's solubility in the chosen solvent system is too high even at low temperatures, or if impurities prevent the formation of a stable crystal lattice, it may separate as a liquid phase instead of a solid.

  • Troubleshooting Steps:

    • Verify Salt Formation: Check the pH of the solution before crystallization. An acidic pH is necessary to ensure the piperidine nitrogen is fully protonated to form the hydrochloride salt. If the solution is not sufficiently acidic, the free base (which is often an oil at room temperature) may be present.

    • Solvent System Optimization: The solvent choice is critical. If using a single solvent, try adding an "anti-solvent" in which the product is insoluble (e.g., adding ethyl acetate or diethyl ether to an ethanol solution) to encourage precipitation.[4]

    • Control Cooling Rate: Cool the solution slowly. A rapid temperature drop can cause the product to crash out as an oil. Try letting the solution cool to room temperature slowly before moving it to an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites that can initiate crystallization.

Q3: My ¹H NMR spectrum looks mostly correct, but there are small, unidentifiable peaks. How do I start identifying the source?

A: Unidentified peaks in an NMR spectrum are a common challenge. A systematic approach is the key to identification.

  • Logical Triage:

    • Residual Solvents: First, compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., DCM: ~5.3 ppm, Acetone: ~2.1 ppm, Ethyl Acetate: ~1.2, 2.0, 4.1 ppm). These are the most frequent "impurities."

    • Starting Materials: Compare the spectrum to the NMR spectra of your starting materials. An incomplete reaction is a primary source of impurities.[5] For example, if you synthesized the compound via hydrogenation of a pyridine precursor, look for characteristic aromatic proton signals.

    • By-products: Consider plausible side reactions. For instance, in a reductive amination, you might see signals from incompletely reduced imine intermediates.[6]

    • Degradation: If the ester group at the 2-position hydrolyzed, you would lose the methyl singlet (~3.7 ppm) from the -OCH₃ group.

Part 2: A Guide to Common Impurities and Their Origins

Understanding the potential impurities is fundamental to developing a robust purification strategy. Impurities are generally classified based on their origin.[7][8]

Impurity Relationship Diagram

cluster_synthesis Synthesis Process cluster_product Product & Impurities Starting_Materials Starting Materials (e.g., Pyridine Precursor) Reaction Core Reaction (e.g., Hydrogenation, Esterification) Starting_Materials->Reaction Crude_Product Crude Product Starting_Materials->Crude_Product Incomplete Reaction Reagents Reagents & Catalysts (e.g., Pd/C, Solvents) Reagents->Reaction Residuals Residual Impurities (e.g., Solvents, Metals) Reagents->Residuals Carryover Reaction->Crude_Product Byproducts By-products (e.g., Incompletely Reduced Species) Reaction->Byproducts Side Reactions Degradation Degradation Products (e.g., Hydrolysis, Oxidation) Crude_Product->Degradation Instability Purification Purification Crude_Product->Purification Purification Step Final_Product Pure Final Product Byproducts->Final_Product Degradation->Final_Product Residuals->Final_Product Purification->Final_Product Pure Compound

Caption: Origin of impurities in a typical synthesis workflow.

Summary of Potential Impurities
Impurity ClassSpecific ExampleProbable SourceKey Analytical Signature
Starting Materials Pyridine-based precursorIncomplete hydrogenation during synthesis.[9]Aromatic signals in ¹H NMR (7-9 ppm).
2-(piperidin-4-yl)propanoic acidIncomplete esterification reaction.Absence of the methyl ester singlet (~3.7 ppm) in ¹H NMR; presence of a broad carboxylic acid proton signal.
By-products Positional Isomers (e.g., Methyl 2-piperidin-3-ylpropanoate)Lack of regioselectivity in the synthesis.Complex changes in the aliphatic region of the ¹H NMR; distinct fragmentation pattern in MS.
Over-reduced speciesHarsh reduction conditions.Absence of specific functional groups (e.g., ester reduced to alcohol).
Degradation Products Methyl 2-(1-oxido-piperidin-4-yl)propanoate (N-Oxide)Oxidation from exposure to air/light.[3]Shift of proton signals adjacent to the nitrogen in ¹H NMR; molecular ion peak of [M+16]+ in MS.
2-(piperidin-4-yl)propanoic acidHydrolysis of the methyl ester group.Same as the starting material impurity.
Reagent-Related Residual Palladium (Pd) or Nickel (Ni)Carryover from catalytic hydrogenation.[10]Detected by ICP-MS or ICP-OES.[11]
Residual Solvents (e.g., Methanol, Ethanol, THF)Incomplete drying of the final product.[7]Characteristic sharp singlets/multiplets in ¹H NMR.
Part 3: Purification Workflows and Protocols

The choice of purification method depends on the nature of the impurities present. A multi-step approach is often the most effective.

General Purification Workflow

Crude_HCl_Salt Crude Hydrochloride Salt Dissolve_Base 1. Dissolve in Water 2. Basify (e.g., Na₂CO₃) Crude_HCl_Salt->Dissolve_Base Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Dissolve_Base->Extract Aqueous_Layer Aqueous Layer (Inorganic Salts, Polar Impurities) Extract->Aqueous_Layer Organic_Layer Organic Layer (Free Base) Extract->Organic_Layer Dry_Concentrate Dry (Na₂SO₄), Filter, & Concentrate Organic_Layer->Dry_Concentrate Free_Base Crude Free Base (Oil/Solid) Dry_Concentrate->Free_Base Purification_Choice Choose Path Free_Base->Purification_Choice Chromatography Column Chromatography (Silica Gel) Purification_Choice->Chromatography Non-polar impurities Recrystallize Recrystallization Purification_Choice->Recrystallize Polar impurities Final_Salt Convert back to HCl Salt (e.g., HCl in Ether/Methanol) Chromatography->Final_Salt Recrystallize->Final_Salt Pure_Product Pure Methyl 2-piperidin-4-ylpropanoate hydrochloride Final_Salt->Pure_Product

Caption: Decision workflow for purifying the target compound.

Protocol 1: High-Purity Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid product, leveraging differences in solubility.[12]

  • Objective: To obtain a highly crystalline, pure hydrochloride salt.

  • Methodology:

    • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this hydrochloride salt, alcohols like ethanol or methanol are good starting points. A co-solvent system, such as methanol/ethyl acetate or ethanol/water, often yields better results.[4][13]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in portions, heating the mixture to a gentle boil with stirring, until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

    • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for a few minutes.

    • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try adding a seed crystal or scratching the flask.

    • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This technique is excellent for separating the basic piperidine product from neutral or acidic impurities before the final salt formation.

  • Objective: To isolate the free-base form of the compound from non-basic impurities.

  • Methodology:

    • Dissolution: Dissolve the crude hydrochloride salt in water.

    • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, with stirring until the pH is >9. This deprotonates the piperidine nitrogen, converting the salt to the free base.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[14] The basic free base will move into the organic layer, while inorganic salts and highly polar impurities will remain in the aqueous layer.

    • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free base, which can then be converted back to the pure hydrochloride salt.

Part 4: Analytical Confirmation of Purity

Using a combination of analytical techniques is essential to confirm purity and structure comprehensively.[15]

Analytical TechniquePurpose and Information Provided
HPLC (High-Performance Liquid Chromatography) The primary tool for quantifying purity. An HPLC chromatogram will show the main product peak and any non-volatile organic impurities. The area percentage of the main peak is a good measure of purity.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples the separation power of HPLC with the detection power of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.[9]
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure of the final product. The absence of unexpected signals is a strong indicator of high purity. It is particularly good at identifying and quantifying residual solvents and structural isomers.[16]
GC-MS (Gas Chromatography-Mass Spectrometry) Ideal for identifying and quantifying volatile impurities, especially residual solvents, which are subject to strict regulatory limits.[7]
ICP-MS/OES (Inductively Coupled Plasma - MS/OES) The gold standard for detecting and quantifying trace amounts of elemental impurities, such as residual palladium or other metal catalysts from the synthesis.[11]
FTIR (Fourier-Transform Infrared) Spectroscopy Confirms the presence of key functional groups (e.g., C=O stretch for the ester, N-H stretch for the hydrochloride salt). A clean spectrum matching the reference is an indicator of purity.
References
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  • Lucent (2011). Methyl methacrylate purification process.
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  • Biotech Spain (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
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  • CN102887854B (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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  • Acadia Pharmaceuticals Inc. (2006). Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.
  • Wu, R., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry.
  • Krchnakova, E., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
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Technical Support Center: Optimization of Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The following content, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that can arise during the N-alkylation of piperidine and its derivatives, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Low or No Product Yield

"I'm attempting to N-alkylate piperidine with an alkyl bromide, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?"

Low yields in N-alkylation reactions are a frequent issue stemming from several factors. Let's break down the potential culprits and how to address them:

  • Insufficient Reactivity of the Alkylating Agent: Alkyl chlorides are generally less reactive than bromides and iodides.[1] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For industrial-scale reactions requiring strong heating, alkyl halides with higher boiling points may be beneficial.[1]

  • Inadequate Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for these reactions.[2] However, for less reactive combinations, running the reaction neat or with minimal solvent can increase the concentration of reactants and drive the reaction forward.[1]

    • Temperature: Many N-alkylations proceed at room temperature, but some may require heating.[2] If your reaction is sluggish, consider gently heating it (e.g., to 70°C).[2]

    • Base: The reaction generates an acid (HBr, HCl, etc.) which can protonate the starting piperidine, rendering it non-nucleophilic and slowing the reaction.[2] The inclusion of a base to scavenge this acid is crucial for driving the reaction to completion.[2]

  • Steric Hindrance: Both the piperidine derivative and the alkyl halide can present steric challenges.[3] Bulky substituents near the nitrogen atom on the piperidine ring or at the α- or β-position of the alkyl halide can significantly slow down the SN2 reaction. If steric hindrance is a suspected issue, you may need to employ more forcing conditions (higher temperature, longer reaction times) or consider an alternative synthetic route.

Question 2: Over-alkylation and Formation of Quaternary Ammonium Salts

"My reaction is producing a significant amount of the quaternary ammonium salt instead of my desired tertiary amine. How can I control the reaction to favor mono-alkylation?"

The formation of quaternary ammonium salts is a classic problem in the N-alkylation of secondary amines like piperidine.[4] This occurs because the product, an N-alkylpiperidine, is often more nucleophilic than the starting piperidine, leading to a second alkylation event.[4] Here’s how to mitigate this:

  • Control of Stoichiometry: The most straightforward approach is to use an excess of the piperidine starting material relative to the alkylating agent. This ensures that the alkyl halide is more likely to encounter and react with the more abundant starting amine.

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide slowly, for instance with a syringe pump, can help to maintain a low concentration of the alkylating agent in the reaction mixture.[2] This minimizes the chance of the product amine being alkylated further.

  • Choice of Base: The type of base can influence the outcome. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective in scavenging the acid produced without competing in the alkylation reaction.[2] Inorganic bases like potassium carbonate (K₂CO₃) are also widely used and can be easily filtered off at the end of the reaction.[2]

Question 3: Competing Elimination Reactions

"I'm trying to alkylate piperidine with a secondary alkyl halide, and I'm seeing a significant amount of alkene byproduct. What's causing this and how can I suppress it?"

When using secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution. Piperidine, being a reasonably strong base, can promote this elimination pathway.

  • Alkyl Halide Structure: The propensity for elimination increases from primary to secondary to tertiary alkyl halides. If possible, use a primary alkyl halide to minimize this side reaction.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Try running your reaction at room temperature or even cooled in an ice bath.

  • Solvent: Less polar solvents can sometimes suppress elimination reactions.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of piperidine N-alkylation.

Q1: What is the best all-purpose solvent for piperidine N-alkylation?

While there's no single "best" solvent for all scenarios, acetonitrile (MeCN) and dimethylformamide (DMF) are excellent starting points due to their polarity and ability to dissolve a wide range of reactants.[2] For greener alternatives, consider higher boiling alcohols like butanol.[5]

Q2: Which base should I choose for my reaction?

  • Potassium Carbonate (K₂CO₃): A good, inexpensive, and easy-to-remove choice for many standard alkylations.[2]

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic organic base that is particularly useful when dealing with sensitive substrates.[2]

  • Sodium Hydride (NaH): A strong base that can be used to deprotonate the piperidine first, followed by the addition of the alkylating agent. This is often done at 0°C.[2]

Q3: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. TLC is quick and easy for qualitative assessment, while LC-MS provides more definitive information about the masses of the species in your reaction mixture.

Q4: Are there alternative methods to direct alkylation with alkyl halides?

Yes, several alternative methods can be advantageous, especially when dealing with challenging substrates:

  • Reductive Amination: This is a powerful and often preferred method that involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).[6][7] This method avoids the issue of over-alkylation.

  • Reaction with Alcohols (Borrowing Hydrogen): This catalytic method uses an alcohol as the alkylating agent, offering a greener alternative to alkyl halides.[8]

Section 3: Experimental Protocols and Data

This section provides detailed, step-by-step protocols for common piperidine N-alkylation procedures and presents data in a clear, tabular format.

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
  • To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable anhydrous solvent (e.g., acetonitrile or DMF).[7]

  • Stir the mixture under an inert atmosphere (e.g., nitrogen).

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture in an ice bath may be necessary.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination
  • In a round-bottom flask, dissolve the piperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or THF).[7]

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the stirred solution.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Conditions for Piperidine N-Alkylation
MethodAlkylating AgentBaseSolventTypical TemperatureKey AdvantagesPotential Issues
Direct Alkylation Alkyl Halide (R-X)K₂CO₃, DIPEA, NaHMeCN, DMFRoom Temp. to 70°CSimple, widely applicableOver-alkylation, elimination
Reductive Amination Aldehyde/KetoneNone (reductant used)DCM, MeOH, THFRoom Temp.High selectivity, avoids over-alkylationRequires specific carbonyl compounds
Borrowing Hydrogen Alcohol (R-OH)CatalyticToluene, XyleneElevatedGreen, uses readily available alcoholsRequires specific catalysts, higher temps

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed in this guide.

G cluster_0 Direct N-Alkylation (SN2) Piperidine Piperidine N-Alkylpiperidine N-Alkylpiperidine (Product) Piperidine->N-Alkylpiperidine + R-X - HX Alkyl_Halide R-X Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation) N-Alkylpiperidine->Quaternary_Salt + R-X

Caption: SN2 pathway for direct N-alkylation of piperidine.

G cluster_1 Reductive Amination Pathway Piperidine Piperidine Iminium_Ion Iminium Ion Piperidine->Iminium_Ion + Aldehyde/Ketone - H2O Aldehyde_Ketone R-CHO or R-CO-R' N-Alkylpiperidine N-Alkylpiperidine (Product) Iminium_Ion->N-Alkylpiperidine Reducing_Agent [H] Reducing_Agent->Iminium_Ion

Sources

Technical Support Center: Preventing Over-Alkylation in Methyl 2-piperidin-4-ylpropanoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride, with a specific focus on preventing over-alkylation. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with not just protocols, but the rationale behind them.

I. Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this synthesis, and why is it a problem?

A1: Over-alkylation refers to the undesired addition of more than one alkyl group to the piperidine nitrogen. In the synthesis of Methyl 2-piperidin-4-ylpropanoate, the secondary amine of the piperidine ring is the target for mono-alkylation. However, this product is also a secondary amine and can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt. This di-alkylation or even tri-alkylation is a significant issue as it leads to a mixture of products, reducing the yield of the desired compound and complicating the purification process.

Q2: What are the primary factors that influence the extent of over-alkylation?

A2: Several factors can contribute to over-alkylation:

  • Stoichiometry: An excess of the alkylating agent is a primary cause.[1]

  • Reaction Rate: A high reaction rate can lead to poor control over the selectivity of the alkylation.

  • Basicity: The presence of a base can accelerate the reaction but may also promote di-alkylation.[1]

  • Temperature: Higher temperatures generally increase the reaction rate, which can favor over-alkylation.

  • Solvent: The polarity of the solvent can influence the reactivity of the amine and the alkylating agent.

Q3: How can I detect and quantify over-alkylation byproducts in my reaction mixture?

A3: Several analytical techniques are effective for identifying and quantifying over-alkylation products:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple products. The desired product, over-alkylation products, and starting material will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the components in the reaction mixture, allowing for accurate quantification.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry, providing definitive identification of the desired product and any byproducts.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile compounds and can be used to analyze alkyl halides and other potential impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the mono-alkylated product and identify the structures of any over-alkylation byproducts.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Significant formation of a di-alkylated byproduct is observed by LC-MS.
  • Root Cause Analysis: This is a classic case of over-alkylation. The mono-alkylated product is likely reacting further with the alkylating agent. The primary culprits are often an excess of the alkylating agent or reaction conditions that are too harsh.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for excessive di-alkylation.

  • Recommended Actions:

    • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1 equivalents). This ensures the alkylating agent is the limiting reagent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture over a period of several hours using a syringe pump.[1] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Temperature Management: Conduct the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

    • Base Selection: If a base is required to scavenge the acid formed during the reaction, consider using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate.[1] In some cases, running the reaction without a base can favor mono-alkylation as the resulting ammonium salt is less reactive.[1]

Problem 2: The reaction is very slow or stalls, leading to a low yield of the desired product.
  • Root Cause Analysis: This can occur if the reaction conditions are too mild, the reactants are not sufficiently activated, or if the piperidine nitrogen is protonated, reducing its nucleophilicity.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for slow or stalled reactions.

  • Recommended Actions:

    • Introduce a Base: If you are not using a base, the reaction will slow down as the piperidine becomes protonated.[1] Adding a mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like DIPEA can improve the reaction rate.

    • Solvent Optimization: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can facilitate the reaction.

    • Temperature Adjustment: If the reaction is still slow at room temperature, consider gently heating the mixture (e.g., to 40-50°C) while carefully monitoring for the formation of byproducts by TLC or LC-MS.

    • Alternative Alkylating Agent: If using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can increase the reaction rate.

Problem 3: Difficulty in purifying the final product from over-alkylated impurities.
  • Root Cause Analysis: The similar polarity of the mono- and di-alkylated products can make separation by standard column chromatography challenging.

  • Recommended Actions:

    • Acid-Base Extraction: Exploit the basicity of the amine products. The desired mono-alkylated product can be separated from non-basic impurities by an acid-base extraction. However, this will not separate it from the di-alkylated product.

    • Column Chromatography Optimization:

      • Stationary Phase: While silica gel is common, for basic compounds, alumina may provide better separation.

      • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide) can improve separation.[5]

    • Salt Formation and Recrystallization: Convert the free base to its hydrochloride salt. The different salts may have varying solubilities, allowing for separation by fractional crystallization.

III. Recommended Experimental Protocol: N-Alkylation via Reductive Amination

To circumvent many of the challenges associated with direct alkylation with alkyl halides, reductive amination is a highly effective and controllable alternative. This method generally provides higher yields of the mono-alkylated product with minimal over-alkylation.[6]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(piperidin-4-yl)propanoate (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Data Summary: Comparison of Alkylation Methods
MethodKey AdvantagesKey DisadvantagesTypical YieldPurity
Direct Alkylation Simple setup, readily available reagents.Prone to over-alkylation, may require careful optimization.40-70%Moderate to Good
Reductive Amination High selectivity for mono-alkylation, milder conditions.Requires an aldehyde/ketone precursor, may be a two-step process if the precursor is not available.70-95%Good to Excellent
Visualizing the Reaction Pathway

Caption: Comparison of direct alkylation and reductive amination pathways.

IV. References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. Available from: [Link]

  • Piperidine - Wikipedia. Available from: [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. Available from: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. Available from: [Link]

  • How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? | ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates | Request PDF. Available from: [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. Available from: [Link]

  • Methods for Removing the Fmoc Group. Available from: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. Available from: [Link]

  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Available from: [Link]

  • Selective alkylation of organic compounds - MedCrave online. Available from: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. Available from: [Link]

  • Purification of THP protected compound : r/Chempros - Reddit. Available from: [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH. Available from: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. Available from:

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Available from: [Link]

  • Total wash elimination for solid phase peptide synthesis - PMC - NIH. Available from: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one - PMC - NIH. Available from: [Link]

  • Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes | Journal of the American Chemical Society. Available from: [Link]

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"Methyl 2-piperidin-4-ylpropanoate hydrochloride" deprotection strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Deprotection Strategies for Methyl 2-piperidin-4-ylpropanoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with piperidine-containing intermediates, specifically focusing on the deprotection of Methyl 2-piperidin-4-ylpropanoate. The presence of a methyl ester functionality alongside the piperidine nitrogen necessitates careful selection of deprotection conditions to ensure high yield and purity of the desired hydrochloride salt. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.

Section 1: Initial Assessment & Strategy Selection

Before commencing any deprotection, a thorough analysis of the starting material is critical. The choice of strategy is entirely dependent on the N-protecting group present.

Frequently Asked Questions (FAQs)

Q1: I'm not sure which protecting group is on my piperidine nitrogen. How can I identify it?

A1: The most common amine protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn).[1] You can typically distinguish them using standard analytical techniques:

  • ¹H NMR: Look for characteristic signals.

    • Boc: A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.

    • Cbz: A singlet around 5.1-5.2 ppm (benzylic CH₂) and aromatic signals between 7.3-7.4 ppm (5 protons).

    • Benzyl: A singlet or AB quartet around 3.5-3.7 ppm (benzylic CH₂) and aromatic signals between 7.2-7.4 ppm (5 protons).

  • Mass Spectrometry (MS): Calculate the expected mass of the protected compound. The mass difference between your observed parent ion and the deprotected free amine (MW ≈ 171.23 g/mol ) will correspond to the mass of the protecting group + a proton.

Q2: What are the most critical factors to consider before choosing a deprotection method for this specific molecule?

A2: The primary challenge is the stability of the methyl ester. Aggressive acidic or basic conditions can lead to hydrolysis of the ester to the corresponding carboxylic acid or transesterification if an alcohol is used as the solvent at elevated temperatures. Therefore, the ideal method will be highly selective for the N-protecting group while preserving the ester.

Section 2: N-Boc Deprotection Strategies

The Boc group is one of the most common amine protecting groups due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.[1]

dot

BocDeprotection cluster_mech Mechanism of Acid-Catalyzed N-Boc Deprotection Boc_Amine N-Boc Protected Piperidine Protonation Protonation of Carbonyl Boc_Amine->Protonation H+ Carbocation Tert-butyl Carbocation Formation Protonation->Carbocation Cleavage Loss_CO2 Loss of CO2 Carbocation->Loss_CO2 Spontaneous Isobutylene Isobutylene Carbocation->Isobutylene Loss of H+ Final_Amine Deprotected Piperidine Salt Loss_CO2->Final_Amine

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing an N-Boc group?

A1: The most common method is acidolysis. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an anhydrous solvent (e.g., 1,4-dioxane, methanol, or diethyl ether) are typically used.[1][2] For your specific molecule, using HCl is advantageous as it directly yields the desired hydrochloride salt.

Q2: Will the acidic conditions hydrolyze my methyl ester?

A2: This is a valid concern. While prolonged exposure to strong acid can cause hydrolysis, the reaction is generally fast and can be performed at low temperatures (0 °C to room temperature) to minimize this side reaction.[2] Using anhydrous conditions is crucial, as water is required for ester hydrolysis. Anhydrous HCl in dioxane or diethyl ether is often the best choice to preserve the ester.

Troubleshooting Guide: N-Boc Deprotection
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid stoichiometry.2. Reaction time is too short or temperature too low.3. Steric hindrance around the nitrogen.1. Increase the equivalents of acid. Start with 3-4 equivalents and increase if necessary.[3]2. Allow the reaction to stir longer at room temperature or warm slightly (e.g., to 40 °C), while monitoring for ester hydrolysis.3. While less common for simple piperidines, consider a stronger acid system like neat TFA if milder conditions fail.
Ester Hydrolysis Observed 1. Presence of water in the reaction.2. Reaction temperature is too high or time is too long.3. Using aqueous acid (e.g., concentrated HCl).1. Ensure all solvents and reagents are strictly anhydrous. Use a freshly opened bottle of solvent or distill it.2. Perform the reaction at 0 °C and monitor closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.3. Switch to a solution of HCl gas in an anhydrous organic solvent like 1,4-dioxane.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent.2. Formation of oily precipitates instead of a clean solid.1. After reaction completion, concentrate the mixture in vacuo. Triturate the residue with a non-polar solvent like diethyl ether or hexane to precipitate the hydrochloride salt.[4]2. Ensure complete removal of the Boc byproducts (isobutylene, CO₂). After concentration, dissolve the residue in a minimal amount of a polar solvent (like isopropanol) and precipitate by adding a large excess of a non-polar solvent (like ether).
Protocol 1: N-Boc Deprotection with HCl in 1,4-Dioxane
  • Setup: Dissolve the N-Boc protected methyl 2-piperidin-4-ylpropanoate (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (4.0-5.0 equiv) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue is often the crude hydrochloride salt.

  • Purification: Triturate the crude solid with cold diethyl ether, filter the resulting precipitate, wash with more cold ether, and dry under vacuum to yield the pure Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Section 3: N-Cbz & N-Benzyl Deprotection Strategies

Cbz and Benzyl groups are typically removed via hydrogenolysis, although acid-mediated methods exist for Cbz groups.

dot

Strategy_Selection Start Start: Protected Piperidine Protecting_Group Identify Protecting Group (NMR, MS) Start->Protecting_Group Boc N-Boc Protecting_Group->Boc ~1.4 ppm (9H) Cbz N-Cbz Protecting_Group->Cbz ~5.1, 7.3 ppm Bn N-Benzyl Protecting_Group->Bn ~3.6, 7.3 ppm Acid_Deprotect Acidic Deprotection (e.g., HCl/Dioxane) Boc->Acid_Deprotect Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Acid_Cbz Acidic Cleavage (e.g., HBr/AcOH) Cbz->Acid_Cbz Alternative H2_Bn Catalytic Hydrogenolysis (H₂, Pd(OH)₂/C) Bn->H2_Bn End_Product Target Product: Methyl 2-piperidin-4-ylpropanoate Hydrochloride Acid_Deprotect->End_Product Hydrogenolysis->End_Product + HCl workup Acid_Cbz->End_Product H2_Bn->End_Product + HCl workup

Caption: Decision workflow for deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for N-Cbz deprotection?

A1: Catalytic hydrogenolysis is the cleanest and most common method.[5] It involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst (usually 10% Pd on carbon). The byproducts are toluene and carbon dioxide, which are easily removed.

Q2: Can I remove a Cbz group with acid?

A2: Yes, strong acids like HBr in acetic acid can cleave Cbz groups. However, these conditions are harsh and very likely to hydrolyze the methyl ester. For your substrate, this method is not recommended unless hydrogenolysis is unsuccessful.[6]

Q3: How does N-Benzyl deprotection differ from N-Cbz?

A3: The method is very similar—catalytic hydrogenolysis. However, N-benzyl groups can sometimes be more difficult to cleave. Pearlman's catalyst (Pd(OH)₂ on carbon) is often more effective than Pd/C for this transformation, as it is less prone to catalyst poisoning.[7]

Troubleshooting Guide: Hydrogenolysis (Cbz & Benzyl)
Problem Potential Cause(s) Recommended Solution(s)
Stalled or Slow Reaction 1. Catalyst is inactive or poisoned (sulfur or halogen contaminants can poison Pd).2. Insufficient hydrogen pressure.3. Poor mixing/mass transfer of H₂ gas.1. Use a fresh batch of catalyst. For N-benzyl groups, switch to Pearlman's catalyst (Pd(OH)₂/C).[7]2. Increase hydrogen pressure (if equipment allows) or use a balloon of H₂. Ensure the system is properly purged.3. Ensure vigorous stirring to break the gas-liquid interface.
Incomplete Reaction 1. Insufficient catalyst loading.2. Reaction time is too short.1. Increase catalyst loading from the typical 5-10 mol% to 20 mol% or higher.2. Allow the reaction to run overnight. Monitor by TLC/LC-MS.
Formation of Free Amine, Not HCl Salt 1. The reaction itself produces the free amine, not the salt.1. This is expected. After filtering off the catalyst, the free amine must be converted to the hydrochloride salt. (See Protocol 3).
Protocol 2: N-Cbz/N-Benzyl Deprotection via Hydrogenolysis
  • Setup: In a flask suitable for hydrogenation, dissolve the protected piperidine (1.0 equiv) in a solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst: Add the catalyst (10% Pd/C or 20% Pd(OH)₂/C, approx. 10 mol% by weight) to the solution. Safety Note: Palladium on carbon can be pyrophoric. Handle under an inert atmosphere or add the solvent to the catalyst, not the other way around.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by evacuating and refilling with H₂ gas three times.

  • Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates progress.

  • Filtration: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Salt Formation: The filtrate contains the free amine. Proceed to Protocol 3 for conversion to the hydrochloride salt.

Section 4: Post-Deprotection Work-up and Salt Formation

A clean work-up is essential for obtaining a high-purity final product.

Protocol 3: Conversion to Hydrochloride Salt
  • Solvent Exchange: After obtaining the free amine in an organic solvent (from Protocol 2 or an alternative work-up), concentrate it under reduced pressure. Re-dissolve the crude amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.[8]

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of HCl (e.g., 2M in diethyl ether or 4M in dioxane, 1.1 equiv) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the side of the flask or adding a seed crystal.

  • Isolation: Continue stirring at 0 °C for 30 minutes. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum to afford the final Methyl 2-piperidin-4-ylpropanoate hydrochloride.

References

  • E. E. Κ. Constantinou, G. A. Heropoulos, and M. S. VEMY, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," ResearchGate, 2025. [Link]

  • F. O. Ayorinde, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride," National Institutes of Health, 2020. [Link]

  • A. D. S. Marques, "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions," Organic Process Research & Development, 2022. [Link]

  • G. Mező, "Studies on N-deprotection of ψ(CH2NH) pseudodipeptide methyl esters. Cyclization to 2-ketopiperazines," Journal of the Chemical Society, Perkin Transactions 1, 1999. [Link]

  • Reddit User, "Advice on N-boc deprotection in the presence of acid sensitive groups," Reddit r/Chempros, 2024. [Link]

  • A. De Nino, "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection," MDPI, 2022. [Link]

  • Y. Uozumi, "Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst," ResearchGate, 2019. [Link]

  • ResearchGate Contributor, "How to remove excess 4-amino piperidine from reaction medium?," ResearchGate, 2018. [Link]

  • Anonymous, "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis," Technical Disclosure Commons, 2025. [Link]

  • P. Obniska et al., "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES," International Journal of Pharmacy and Pharmaceutical Sciences, 2014. [Link]

  • Organic Chemistry Portal, "Boc-Protected Amino Groups," Organic Chemistry Portal, N.D. [Link]

  • ResearchGate, "Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles," ResearchGate, 2018. [Link]

  • Organic Chemistry Portal, "Cbz-Protected Amino Groups," Organic Chemistry Portal, N.D. [Link]

  • G. R. V. Reddy et al., "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups," ResearchGate, 2013. [Link]

  • ResearchGate, "More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups," ResearchGate, 2019. [Link]

  • M. G. Almendros, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," MDPI, 2019. [Link]

  • Patsnap Eureka, "Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine," Patsnap Eureka, N.D. [Link]

  • Total Synthesis, "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism," Total Synthesis, N.D. [Link]

  • Organic Syntheses, "L-Proline," Organic Syntheses, 2014. [Link]

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Technical Support Center: Navigating Scale-Up Challenges for Methyl 2-piperidin-4-ylpropanoate hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-piperidin-4-ylpropanoate hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As a key building block in pharmaceutical development, ensuring a robust, safe, and reproducible synthesis is paramount.[1][2]

This document moves beyond simple protocols to address the "why" behind common scale-up challenges, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Overview of a Typical Synthetic Pathway

A common and scalable approach to Methyl 2-piperidin-4-ylpropanoate hydrochloride begins with the commercially available precursor, 2-(piperidin-4-yl)propanoic acid. The process involves two primary transformations: Fischer-Speier esterification to form the methyl ester, followed by salt formation with hydrochloric acid to yield the final, stable product.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Work-up & Salt Formation A 2-(Piperidin-4-yl)propanoic Acid D Reaction Vessel (Heat, Reflux) A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄, HCl) C->D Catalytic amount E Methyl 2-piperidin-4-ylpropanoate (Free Base in Solution) D->E Water Removal/ Excess Methanol F Quench & Neutralization (Aqueous Base) E->F G Extraction (Organic Solvent) F->G H Solvent Swap & Concentration G->H I HCl Addition (e.g., HCl in IPA) H->I J Crystallization I->J K Filtration & Drying J->K L Methyl 2-piperidin-4-ylpropanoate hydrochloride (Final Product) K->L

Caption: General workflow for the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that frequently arise during the scale-up of this process.

Esterification Stage

Q1: My Fischer esterification is stalling, and the conversion is low on a larger scale, even with extended reaction times. What's the cause?

A: This is a classic scale-up challenge rooted in the reversible nature of Fischer esterification.[3] On a lab scale, it's easy to use a large excess of methanol to drive the equilibrium. On a larger scale, this becomes costly and inefficient. The primary culprit is the water produced during the reaction, which pushes the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Causality: The reaction Acid + Alcohol ⇌ Ester + Water is governed by Le Châtelier's principle. To achieve high conversion, the water byproduct must be removed.

  • Solution 1 (Water Sequestration): On a multi-kilogram scale, consider adding a co-solvent like toluene or heptane to the reaction. This allows for the azeotropic removal of water using a Dean-Stark apparatus. This is a highly effective and standard industrial practice.

  • Solution 2 (Catalyst Choice): While sulfuric acid is common, consider switching to anhydrous HCl gas bubbled through the methanol solution. This generates an acidic environment with a minimal initial water concentration. However, this requires specialized equipment to handle the corrosive gas.

  • Process Validation: Monitor the reaction progress using an in-process check (IPC) like HPLC or UPLC. The reaction should be considered complete when the starting material is consumed to a predetermined level (e.g., <1% remaining).

Q2: I'm observing significant charring and byproduct formation, especially during the work-up of the sulfuric acid-catalyzed reaction. How can I minimize this?

A: This issue typically stems from poor temperature control during the neutralization of the strong acid catalyst. The quenching of concentrated sulfuric acid with an aqueous base is highly exothermic. Localized hot spots can cause decomposition of the starting material, product, and solvent, leading to colored impurities and reduced yield.

Troubleshooting Steps:

  • Causality: The heat of neutralization can easily raise the temperature of the reaction mixture beyond the stability point of your product.

  • Solution 1 (Controlled Quench): Instead of adding the base to the reaction mixture, perform a "reverse quench." Add the acidic reaction mixture slowly to a pre-chilled, well-agitated solution of the base (e.g., sodium bicarbonate or sodium carbonate solution). This allows the larger volume of the basic solution to act as a heat sink.

  • Solution 2 (Alternative Catalyst): Using a milder, solid-supported acid catalyst (e.g., Amberlyst-15) can simplify the work-up entirely. After the reaction, the catalyst can be removed by simple filtration, eliminating the need for a hazardous aqueous quench.[4]

Work-up and Isolation

Q3: The aqueous work-up after neutralization is forming a stable emulsion that makes phase separation impossible in our large reactors. How can I break it?

A: Emulsion formation is common when dealing with amine-containing compounds which can act as surfactants, especially after a neutralization step that creates salts.

Troubleshooting Steps:

  • Causality: The combination of organic solvents, water, inorganic salts, and the amphiphilic nature of the piperidine compound stabilizes oil-in-water or water-in-oil droplets.

  • Solution 1 (Increase Ionic Strength): Add a saturated sodium chloride solution (brine) during the wash step. The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the charged interface.

  • Solution 2 (Solvent Choice): If you are using solvents like ethyl acetate, which has some water miscibility, consider switching to a less miscible solvent for extraction, such as methyl tert-butyl ether (MTBE) or toluene.

  • Solution 3 (pH Adjustment): Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep your product in its free base form and minimize its solubility in the aqueous layer.

Q4: My final product, the hydrochloride salt, is crashing out as an oil or is very sticky and difficult to filter. What are my options?

A: This is a crystallization problem, often caused by the product being "shocked" out of solution by rapid anti-solvent addition or by being above its melting point in the chosen solvent system. Proper crystallization is critical for purity and material handling.[5]

Troubleshooting Steps:

  • Causality: The rate of nucleation is exceeding the rate of crystal growth, leading to an amorphous or oily precipitate instead of a well-defined crystalline solid.

  • Solution 1 (Controlled Cooling & Addition): After adding the HCl solution, cool the mixture slowly over several hours. If using an anti-solvent, add it slowly to the product solution at a slightly elevated temperature, maintaining good agitation.

  • Solution 2 (Seeding): Develop a seeding protocol. Once the solution is saturated (slightly cloudy), add a small amount (0.1-1% w/w) of previously isolated, crystalline material. This provides nucleation sites and promotes the growth of uniform crystals.

  • Solution 3 (Solvent Screening): The initial choice of solvent is critical. A good crystallization solvent system will be one in which the product is soluble at higher temperatures but sparingly soluble at lower temperatures. Screen various solvents like isopropanol (IPA), ethanol, acetonitrile, or mixtures (e.g., IPA/heptane) to find the optimal system.

Q5: I'm seeing batch-to-batch variability in the purity of my final isolated product. What are the likely process-related impurities I should be monitoring for?

A: Controlling impurities is a central part of process development, especially for active pharmaceutical ingredients (APIs) and their intermediates.[6][7] Understanding the source of impurities is key to eliminating them.

Troubleshooting Steps:

  • Causality: Impurities can arise from unreacted starting materials, side reactions, or degradation.

  • Impurity Profile Analysis: Use a high-resolution analytical technique like LC-MS to identify the mass of the impurities and propose structures.

  • Common Impurities & Sources (Table 1):

Impurity NamePotential SourceMitigation Strategy
2-(Piperidin-4-yl)propanoic AcidIncomplete esterification reaction.Drive reaction to completion using water removal; increase catalyst load or reaction time. Monitor by HPLC.
Dimer/Oligomeric SpeciesSide reaction at high temperatures, particularly if the piperidine nitrogen is unprotected and reacts with the ester.Maintain strict temperature control during the reaction and work-up.
N-formyl or N-acetyl piperidineIf formic acid or acetic acid are used in previous steps or as impurities in solvents.Use high-purity solvents and reagents.
Hydrolyzed ProductExposure of the final ester product to water for prolonged periods, especially under non-neutral pH.Ensure product is stored in a dry state. Minimize water content in solvents used for final crystallization.

Section 3: Recommended Experimental Protocols (Pilot Scale)

The following protocols are provided as a starting point and should be optimized for your specific equipment and safety procedures.

Protocol A: Scale-Up of Fischer Esterification (Azeotropic Reflux)
  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a reflux condenser, Dean-Stark trap, overhead stirrer, and temperature probe with 2-(Piperidin-4-yl)propanoic acid (5.0 kg, 1 eq).

  • Solvent Addition: Add methanol (25 L, 5 vol) and toluene (25 L, 5 vol). Begin agitation.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.75 L, 0.15 vol) to the stirred mixture. Note the exotherm and ensure the temperature does not exceed 40 °C.

  • Reaction: Heat the mixture to reflux (approx. 65-75 °C). Collect the water/methanol/toluene azeotrope in the Dean-Stark trap.

  • In-Process Check (IPC): After 4-6 hours, or when water collection ceases, take a sample for HPLC analysis to check for the disappearance of the starting material. Continue reflux until <1% of the starting acid remains.

  • Cooling: Once complete, cool the reaction mixture to 0-5 °C.

Protocol B: Work-up, Salt Formation, and Crystallization
  • Quench: In a separate 200 L reactor, prepare a solution of sodium carbonate (4.0 kg) in water (40 L). Cool this solution to 0-5 °C.

  • Controlled Addition: Slowly transfer the cooled, acidic reaction mixture from Protocol A into the agitated sodium carbonate solution, ensuring the temperature of the quench vessel does not exceed 15 °C.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the upper organic layer with 20% w/w aqueous NaCl (brine, 15 L). Separate the layers.

  • Solvent Swap: Concentrate the organic layer under vacuum to remove methanol and toluene. Add isopropanol (IPA, 20 L) and continue distillation to a final volume of approximately 15 L.

  • Salt Formation: Cool the IPA solution to 20-25 °C. Slowly add a 5-6 N solution of HCl in IPA until the pH of a wet pH paper strip is between 1 and 2.

  • Crystallization: Cool the mixture to 0-5 °C over 3-4 hours. Hold at this temperature with slow agitation for at least 2 hours.

  • Isolation: Filter the resulting solid slurry through a Nutsche filter. Wash the filter cake with cold (0-5 °C) IPA (2 x 5 L).

  • Drying: Dry the product in a vacuum oven at 40-50 °C until the loss on drying (LOD) is <0.5%.

References

  • Chemguide. (n.d.). Esterification of Carboxylic Acids. [Link]

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
  • Gao, Y., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 19(9), 14051-14063. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-(piperidin-4-yl)propanoate hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate. [Link]

  • Rajan, A., et al. (2021). Synthesis and crystallization procedure of piperidine-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-199.
  • Singh, R., et al. (2008).

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"Methyl 2-piperidin-4-ylpropanoate hydrochloride" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-piperidin-4-ylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 2-piperidin-4-ylpropanoate hydrochloride?

Methyl 2-piperidin-4-ylpropanoate hydrochloride possesses two primary functional groups susceptible to degradation: the methyl ester and the secondary amine within the piperidine ring (which is protonated in the hydrochloride salt form). The main stability concerns are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH. This reaction yields the corresponding carboxylic acid, 2-(piperidin-4-yl)propanoic acid, and methanol.

  • Oxidation: The piperidine ring, even in its protonated form, can be susceptible to oxidation over time, especially with exposure to atmospheric oxygen, light, or oxidizing agents.[1] This can lead to the formation of N-oxides or more complex ring-opened products.[1]

  • Thermal Degradation: Like many organic compounds, elevated temperatures can promote degradation.[2][3] For piperidine derivatives, thermal stress can lead to various breakdown products.[2]

Q2: How does the hydrochloride salt form influence the stability of the compound?

The hydrochloride salt form generally enhances the stability of the amine by protonating the nitrogen atom in the piperidine ring. This reduces its nucleophilicity and susceptibility to certain reactions, such as N-acylation or alkylation. However, the acidic nature of the salt in solution could potentially accelerate the hydrolysis of the methyl ester group. It is crucial to consider the pH of any solutions prepared with this compound.

Q3: What are the ideal storage conditions for Methyl 2-piperidin-4-ylpropanoate hydrochloride?

To ensure the long-term stability of Methyl 2-piperidin-4-ylpropanoate hydrochloride, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid high temperatures.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark location.[4]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: I am observing a new, more polar peak in my HPLC analysis of an aged sample. What could it be?

A new, more polar peak appearing during HPLC analysis of an aged sample of Methyl 2-piperidin-4-ylpropanoate hydrochloride is likely the hydrolysis product, 2-(piperidin-4-yl)propanoic acid. The carboxylic acid group is more polar than the methyl ester, leading to a shorter retention time on a reverse-phase HPLC column. To confirm this, you can co-inject your sample with a standard of the suspected carboxylic acid derivative or analyze the peak using LC-MS to determine its mass-to-charge ratio.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.

Problem 1: Inconsistent assay results or decreasing purity over time.

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere).

    • Check Handling Procedures: Minimize the time the compound is exposed to ambient air and humidity. When preparing solutions, use high-purity, degassed solvents if possible.

    • Perform a Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, a forced degradation study is highly recommended.[5][6] This will help identify the conditions that are causing the degradation. (See the detailed protocol below).

Problem 2: Appearance of unknown impurities in your reaction mixture.

  • Potential Cause: Degradation of the starting material or interaction with other reagents.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Before starting your reaction, confirm the purity of your Methyl 2-piperidin-4-ylpropanoate hydrochloride using a suitable analytical method like HPLC or GC-MS.

    • Evaluate Reagent Compatibility: Consider the possibility of interactions between your compound and other reagents in the reaction mixture. For example, strong bases can accelerate the hydrolysis of the ester.

    • Isolate and Characterize Impurities: If the impurities are significant, consider isolating them (e.g., by preparative HPLC) and characterizing their structure using techniques like NMR and mass spectrometry.

Potential Degradation Pathways

The primary degradation pathways for Methyl 2-piperidin-4-ylpropanoate hydrochloride are hydrolysis and oxidation. The following diagram illustrates these potential transformations.

G cluster_main Methyl 2-piperidin-4-ylpropanoate hydrochloride cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A Methyl 2-piperidin-4-ylpropanoate hydrochloride B 2-(Piperidin-4-yl)propanoic acid (Hydrolysis Product) A->B H₂O / Δ or pH change C N-Oxide Derivative (Oxidation Product) A->C [O] (e.g., H₂O₂, atmospheric O₂) D Ring-Opened Products (Further Oxidation) C->D Further Oxidation

Caption: Potential degradation pathways for Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and determining the stability of a compound under various stress conditions.

Objective: To investigate the stability of Methyl 2-piperidin-4-ylpropanoate hydrochloride under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Methyl 2-piperidin-4-ylpropanoate hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-piperidin-4-ylpropanoate hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Also, place a solution of the compound in a sealed vial at 60 °C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products.

Data Summary Table for Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Product
Acid Hydrolysis 0.1 M HCl60 °C24 hours2-(Piperidin-4-yl)propanoic acid
Base Hydrolysis 0.1 M NaOHRoom Temp.2 hours2-(Piperidin-4-yl)propanoic acid
Oxidation 3% H₂O₂Room Temp.24 hoursN-oxide, Ring-opened products
Thermal (Solid) -80 °C48 hoursVarious thermal degradants
Thermal (Solution) -60 °C48 hoursVarious thermal degradants
Photolytic ICH Q1BAmbientAs per ICHPhotodegradation products
Protocol 2: Recommended Storage and Handling

Objective: To provide guidelines for the proper storage and handling of Methyl 2-piperidin-4-ylpropanoate hydrochloride to maintain its purity and stability.

Procedure:

  • Upon Receipt:

    • Visually inspect the container for any damage.

    • Verify that the compound is a solid and note its initial appearance.

    • Store the compound immediately under the recommended conditions.

  • Storage:

    • Short-term (weeks): Store in a tightly sealed container at room temperature, protected from light and moisture.

    • Long-term (months to years): Store in a tightly sealed container at 2-8 °C under an inert atmosphere.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent moisture condensation.

    • Handle the compound in a glove box or under a stream of inert gas if possible.

    • Use clean, dry spatulas and glassware.

    • After dispensing the required amount, tightly reseal the container and purge with an inert gas before returning to storage.

  • Solution Preparation:

    • Use high-purity, and where necessary, degassed solvents.

    • If preparing aqueous solutions, be mindful of the pH. For maximum stability of the ester, a slightly acidic pH (around 4-5) is often optimal, but this should be experimentally verified.

    • Store solutions at 2-8 °C and use them as quickly as possible. If long-term storage of solutions is necessary, consider freeze-drying (lyophilization) to remove the solvent.

References

  • GSRS. METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. Available at: [Link]

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  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Available at: [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • PubMed. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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  • Acta Scientific. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Available at: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
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  • ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: [Link]

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  • PubMed. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. Available at: [Link]

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  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • ACS Publications. Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Available at: [Link]

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  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • Boron Molecular. 1-(2-phenylethyl)piperidin-4-yl propanoate hydrochloride. Available at: [Link]

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Technical Support Center: Synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Synthetic Overview

The synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride can be approached through several synthetic routes. A common and logical pathway involves the initial construction of the piperidine ring, followed by the introduction of the propanoate side chain, and concluding with the formation of the hydrochloride salt. One such representative pathway is the hydrogenation of a pyridine precursor followed by esterification. An alternative, and often more controlled route, involves building the side chain onto a pre-existing piperidine scaffold, frequently utilizing a protecting group strategy.

This guide will focus on a common synthetic strategy involving the following key transformations:

  • Hydrogenation of a Pyridine Precursor: Reduction of a substituted pyridine, such as methyl 2-(pyridin-4-yl)propanoate, to the corresponding piperidine.

  • Alternative: Alkylation of a Piperidine Precursor: A Reformatsky-type reaction using N-Boc-4-piperidone and a 2-bromopropionate ester, followed by reduction and deprotection.

  • Esterification: Direct esterification of 2-(piperidin-4-yl)propanoic acid with methanol.

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Salt Formation: Conversion of the final free base to its hydrochloride salt for improved stability and handling.

  • Purification: Techniques to isolate and purify the target compound at various stages.

Below is a visual representation of a plausible synthetic workflow.

Synthesis_Workflow cluster_0 Route A: Hydrogenation cluster_1 Route B: Alkylation & Deprotection cluster_2 Final Steps A1 Methyl 2-(pyridin-4-yl)propanoate A2 Hydrogenation (H2, Pd/C) A1->A2 A3 Methyl 2-piperidin-4-ylpropanoate A2->A3 C1 Methyl 2-piperidin-4-ylpropanoate (Free Base) A3->C1 B1 N-Boc-4-piperidone B2 Reformatsky Reaction B1->B2 + Methyl 2-bromopropionate, Zn B3 Intermediate Adduct B2->B3 B4 Reduction & Esterification B3->B4 B5 N-Boc-Methyl 2-piperidin-4-ylpropanoate B4->B5 B6 Boc Deprotection B5->B6 B6->C1 C2 HCl Salt Formation C1->C2 + HCl C3 Methyl 2-piperidin-4-ylpropanoate hydrochloride C2->C3

Caption: Plausible synthetic routes to Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Hydrogenation of the Pyridine Ring

The reduction of a pyridine ring to a piperidine is a key transformation but can be fraught with challenges such as catalyst poisoning and incomplete conversion.

Q1: My hydrogenation of methyl 2-(pyridin-4-yl)propanoate is stalled or incomplete, even with a Pd/C catalyst. What's going wrong?

A1: This is a classic case of catalyst poisoning by the pyridine substrate itself.[1] The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the surface of the palladium catalyst, blocking its active sites and rendering it inactive.[1]

Troubleshooting Steps:

  • Acidic Additives: The most effective solution is to perform the hydrogenation in an acidic medium.[2] Adding a stoichiometric amount of an acid like hydrochloric acid (HCl) or acetic acid will protonate the pyridine nitrogen, forming a pyridinium salt.[2] This prevents the lone pair from binding to the catalyst. Glacial acetic acid is often a suitable solvent for the hydrogenation of pyridine derivatives using a PtO2 catalyst.[3]

  • Increase Catalyst Loading: While less efficient, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes provide enough active sites to overcome partial poisoning and drive the reaction to completion.[1]

  • Reaction Conditions: Ensure you are using adequate hydrogen pressure (typically 50-70 bar) and allowing for sufficient reaction time (6-10 hours or more).[3] Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material.

Q2: I'm observing side products during the hydrogenation. What are they and how can I avoid them?

A2: A potential side reaction is hydrogenolysis, where C-N bond cleavage occurs, leading to ring-opening and the formation of various amine byproducts.[4] While less common for simple pyridines, it can be promoted by aggressive catalysts or harsh conditions.

Mitigation Strategies:

  • Catalyst Choice: While Palladium (Pd) and Platinum (Pt) are common, Rhodium (Rh) catalysts can also be highly effective for pyridine hydrogenation and may offer different selectivity profiles.[5]

  • Temperature and Pressure Control: Avoid excessively high temperatures and pressures, as these can favor hydrogenolysis. Start with room temperature and moderate pressure and gradually increase if the reaction is too slow.

Part 2: Esterification

The direct esterification of 2-(piperidin-4-yl)propanoic acid presents challenges due to the presence of both an acidic carboxyl group and a basic amino group.

Q1: My Fischer esterification of 2-(piperidin-4-yl)propanoic acid with methanol and a strong acid catalyst (like H₂SO₄) is giving a low yield. Why?

A1: The low yield is likely due to the zwitterionic nature of the starting material under neutral conditions.[6] The protonated amine and the deprotonated carboxylate form an internal salt, which reduces the reactivity of the carboxylic acid towards esterification.[6]

Solutions:

  • Use of Trimethylchlorosilane (TMSCl): A highly effective method for the esterification of amino acids involves the use of TMSCl in methanol at room temperature.[7] This reagent system efficiently converts the amino acid into its methyl ester hydrochloride in good to excellent yields.[7]

  • Thionyl Chloride (SOCl₂): Another classic and effective method is the use of thionyl chloride in methanol. This reagent first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester. The in-situ generation of HCl also protonates the piperidine nitrogen.

  • Excess Acid and Water Removal: In a traditional Fischer esterification, using a large excess of methanol (as the solvent) and a strong acid catalyst is necessary to push the equilibrium towards the product.[8] Removing the water formed during the reaction, for instance with a Dean-Stark apparatus, can also improve the yield.

Esterification Method Typical Reagents Advantages Potential Issues
Fischer Esterification Methanol, H₂SO₄ or HCl (gas)Inexpensive reagents.Equilibrium-limited, requires harsh conditions.
TMSCl Method Methanol, TrimethylchlorosilaneHigh yields, mild conditions.[7]TMSCl is moisture-sensitive.
Thionyl Chloride Method Methanol, SOCl₂Forms a highly reactive intermediate.SOCl₂ is corrosive and toxic.
Part 3: N-Boc Protection and Deprotection

For syntheses starting from N-Boc-4-piperidone, the protection and subsequent deprotection of the piperidine nitrogen are critical steps.

Q1: My N-Boc deprotection using Trifluoroacetic Acid (TFA) is incomplete or leading to side products. What should I do?

A1: Incomplete deprotection is often a matter of reaction time, temperature, or insufficient acid.[9] Side reactions can occur if other acid-sensitive functional groups are present in your molecule.

Troubleshooting Protocol:

  • Switch to HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a very common and effective reagent for Boc deprotection.[9] The hydrochloride salt of the deprotected amine often precipitates from the reaction mixture, driving the reaction to completion.[9]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the deprotection. Extend the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish.[9]

  • Anhydrous Conditions: Ensure your reagents and solvents are anhydrous, as water can interfere with the reaction and potentially lead to hydrolysis of the ester group, especially if the reaction is heated for an extended period.[10]

Boc_Deprotection_Troubleshooting Start Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Incomplete->SideProducts No IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Yes CheckMoisture Ensure Anhydrous Conditions SideProducts->CheckMoisture Yes Success Successful Deprotection SideProducts->Success No IncreaseAcid Increase Acid Equivalents IncreaseTime->IncreaseAcid SwitchReagent Use HCl in Dioxane IncreaseAcid->SwitchReagent SwitchReagent->Success CheckMoisture->Success

Caption: Troubleshooting workflow for N-Boc deprotection.

Part 4: Purification

The basic nature of the piperidine nitrogen can complicate purification by standard silica gel chromatography.

Q1: My piperidine-containing product is showing significant tailing on the silica gel column, and I'm getting poor separation and low recovery.

A1: The basic lone pair on the piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to peak tailing, poor resolution, and sometimes irreversible adsorption of the product on the column.[11]

Solutions:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system (e.g., ethyl acetate/hexanes).[11] The triethylamine will compete with your product for binding to the acidic sites on the silica, leading to sharper peaks and better recovery.

  • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alumina is less acidic and generally more suitable for the chromatography of basic compounds.[11]

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities. Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified free-base product back into an organic solvent.

  • Purification via Salt Formation: If your final product is the hydrochloride salt, you can often purify it by crystallization. Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate out in high purity.[12] The resulting solid can then be collected by filtration and washed with cold solvent.[11]

Part 5: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which is often preferred for its crystallinity, stability, and improved solubility in aqueous media.[13]

Q1: I'm having trouble getting my hydrochloride salt to precipitate or crystallize.

A1: The choice of solvent is crucial for successful salt precipitation and crystallization.

Recommendations:

  • Solvent System: The free base should be dissolved in a solvent in which the hydrochloride salt has low solubility. Common choices include diethyl ether, ethyl acetate, isopropanol, or mixtures thereof.[12][14]

  • HCl Addition: Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or a saturated solution of HCl in isopropanol) dropwise to the solution of the free base with stirring.[12] Using anhydrous HCl is important to avoid introducing water, which can sometimes hinder crystallization.

  • Inducing Crystallization: If precipitation is slow, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal if one is available. Cooling the solution in an ice bath can also promote crystallization.[11]

  • Solvent Polarity: If the salt is too soluble in your chosen solvent, try adding a less polar co-solvent (an "anti-solvent") to reduce its solubility and induce precipitation.

References

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Technical Support Center: Optimizing Catalyst Selection for Reactions Involving "Methyl 2-piperidin-4-ylpropanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalytic reactions involving Methyl 2-piperidin-4-ylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable results.

The primary focus of this guide will be the N-arylation of Methyl 2-piperidin-4-ylpropanoate, a crucial transformation in medicinal chemistry. This reaction, typically a Buchwald-Hartwig or Ullmann cross-coupling, presents unique challenges due to the substrate's bifunctional nature (a secondary amine and a methyl ester) and its formulation as a hydrochloride salt.[1][2]

Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides a foundational understanding of the key variables in play.

Q1: What are the primary challenges when using Methyl 2-piperidin-4-ylpropanoate hydrochloride in C-N cross-coupling reactions?

A: The substrate itself presents three core challenges:

  • The Hydrochloride Salt: The piperidine nitrogen is protonated, rendering it non-nucleophilic. A base is required to generate the free secondary amine in situ before it can participate in the catalytic cycle. The choice of base is critical to avoid side reactions.

  • The Methyl Ester Group: This functional group is susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding carboxylate, complicating purification and reducing the yield of the desired product.[1]

  • Potential for Catalyst Inhibition: Secondary amines can act as strong ligands for transition metals like palladium.[3] In some cases, the substrate or the product can coordinate too strongly to the metal center, leading to catalyst deactivation and incomplete conversion.[4]

Q2: Which catalytic system—Palladium or Copper—is the recommended starting point?

A: For the N-arylation of a functionalized piperidine like this, Palladium-catalyzed Buchwald-Hartwig amination is the superior starting point .[5]

  • Causality: Palladium-based systems, particularly those employing bulky, electron-rich biarylphosphine ligands, are exceptionally efficient for C-N bond formation.[6] They generally operate under milder conditions (lower temperatures) than traditional copper-catalyzed Ullmann reactions, which is crucial for preserving the methyl ester functionality.[7] Modern palladium catalysts show broad functional group tolerance and are effective for a wider range of aryl halides, including the less reactive but more cost-effective aryl chlorides.[8]

Q3: How does the choice of aryl halide (Cl, Br, I, OTf) affect catalyst selection?

A: The reactivity of the aryl halide (Ar-X) follows the general trend: I > OTf > Br >> Cl. Your catalyst system must be tuned accordingly.

  • Aryl Iodides/Bromides/Triflates: These are relatively reactive. A wide range of palladium catalysts are effective. A good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ and a biarylphosphine ligand such as XPhos or RuPhos.[3]

  • Aryl Chlorides: These are significantly less reactive due to the strength of the C-Cl bond. Their activation requires a more electron-rich and sterically hindered catalyst system to promote the difficult oxidative addition step. For aryl chlorides, highly active ligands like BrettPhos are often necessary.[8]

Q4: What is the role of the phosphine ligand in a Palladium-catalyzed reaction?

A: The ligand is arguably the most critical component for success. It is not merely a spectator; it actively controls the catalyst's performance by:

  • Stabilizing the Pd(0) Active Species: It prevents the palladium from precipitating as palladium black.

  • Promoting Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.

  • Facilitating Reductive Elimination: Steric bulk on the ligand forces the aryl group and the amino group into close proximity on the metal center, promoting the final, product-forming reductive elimination step and turning over the catalyst.[3] This is why bulky biaryl phosphine ligands are so effective.

Catalyst System Selection Guide

The first step in any new project is selecting a robust starting point. The following table summarizes recommended initial screening conditions for the N-arylation of Methyl 2-piperidin-4-ylpropanoate.

ComponentRecommended System A (for Ar-Br/I)Recommended System B (for Ar-Cl)Rationale & Causality
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)G3 or G4 Palladacycle Precatalyst (1-2 mol%)Palladacycles are often more stable and provide more consistent results for challenging substrates like aryl chlorides.
Ligand RuPhos or XPhos (1.2 - 2.4 mol%)BrettPhos or tBuXPhos (1.2 - 2.4 mol%)RuPhos/XPhos are excellent general-purpose ligands. BrettPhos provides the necessary electron density and steric bulk for C-Cl activation.[8]
Base Cs₂CO₃ or K₃PO₄ (2.0 eq.)LHMDS or NaOt-Bu (2.0 eq.)Carbonate bases are milder and reduce the risk of ester saponification.[1] For less reactive chlorides, a stronger, non-nucleophilic base is often required.
Solvent Toluene or Dioxane (0.1 - 0.5 M)Toluene or CPME (0.1 - 0.5 M)Aprotic, non-polar to moderately polar solvents are standard. Ensure they are anhydrous to prevent side reactions.[7]
Temperature 80 - 110 °C100 - 120 °CStart at the lower end and increase if the reaction is sluggish. Monitor for potential ester degradation at higher temperatures.

Troubleshooting Guide

Even with a good starting point, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Proposed Solution & Scientific Rationale
Insufficient Basicity Check the pH of the reaction mixture after adding the base. Is it still acidic?The hydrochloride salt consumes one equivalent of base. Ensure at least 2 equivalents of base are used. For carbonate bases, which are weaker, 2.5-3.0 equivalents may be necessary to both neutralize the salt and facilitate the catalytic cycle.
Catalyst Inactivity Run a positive control reaction with a simpler amine (e.g., piperidine) and the same aryl halide. Does it work?If the control fails, your catalyst source or ligand may be degraded. Use a fresh batch or switch to a more stable precatalyst (e.g., a palladacycle). If the control works, the issue is specific to your substrate.
Incorrect Ligand Choice You are using an aryl chloride with a general-purpose ligand like BINAP.Aryl chlorides require highly active, electron-rich ligands. Action: Switch to a ligand specifically designed for C-Cl activation, such as BrettPhos.[8]
Low Reaction Temperature The reaction has stalled after several hours at 80 °C.The activation energy for oxidative addition or reductive elimination has not been overcome. Action: Gradually increase the temperature in 10 °C increments, monitoring for product formation and any signs of ester hydrolysis by TLC or LC-MS.
Presence of Water or Oxygen Did you use anhydrous solvents and degas the reaction mixture?Water can lead to hydrodehalogenation of the aryl halide, consuming it in a non-productive pathway.[7] Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II). Action: Use freshly distilled, anhydrous solvents. Degas the solvent and reaction mixture by sparging with argon or nitrogen for 15-20 minutes before adding the catalyst.
Problem 2: Significant Side Product Formation
Observed Side Product Probable Cause Proposed Solution & Scientific Rationale
Hydrodehalogenation (Ar-H) Presence of a proton source (e.g., water) or β-hydride elimination from the ligand/substrate.This side reaction consumes the aryl halide. Action: Rigorously exclude water and oxygen (see above). Ensure the use of high-purity reagents.[7]
Ester Hydrolysis (Saponification) The combination of a strong base and high temperature is cleaving the methyl ester.The reaction conditions are too harsh for the ester functionality. Action: 1. Switch to a milder base (e.g., from NaOt-Bu to K₃PO₄ or Cs₂CO₃).[1] 2. Attempt the reaction at a lower temperature for a longer duration.
Aryl Halide Homocoupling (Ar-Ar) This can occur if the reductive elimination of the desired product is slow, allowing for side reactions of the Ar-Pd(II)-X intermediate.The ligand may not be providing sufficient steric hindrance to promote the C-N reductive elimination. Action: Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos) to accelerate the final step of the catalytic cycle.
Visual Troubleshooting Workflow

The following flowchart provides a logical path for addressing common issues encountered during optimization.

troubleshooting_workflow start Reaction Issue (Low Yield / Side Products) check_yield Is Yield < 10%? start->check_yield check_base Verify Base (>2 eq., correct strength) check_yield->check_base Yes check_hydrolysis Is Ester Hydrolysis Observed? check_yield->check_hydrolysis No check_catalyst Run Positive Control check_base->check_catalyst increase_temp Increase Temperature check_catalyst->increase_temp change_ligand Switch to More Active Ligand (e.g., BrettPhos for Ar-Cl) increase_temp->change_ligand end Optimized Reaction change_ligand->end milder_base Use Milder Base (e.g., Cs₂CO₃) check_hydrolysis->milder_base Yes check_dehalogenation Is Hydrodehalogenation Observed? check_hydrolysis->check_dehalogenation No lower_temp Lower Temperature milder_base->lower_temp lower_temp->end anhydrous Ensure Anhydrous/Degassed Conditions check_dehalogenation->anhydrous Yes check_dehalogenation->end No anhydrous->end

Caption: Troubleshooting flowchart for N-arylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a parallel screening approach to quickly identify a promising catalyst system.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add Methyl 2-piperidin-4-ylpropanoate hydrochloride (1.0 eq.) and the desired aryl halide (1.1 eq.).

  • Environment Control: Place the vials in a glovebox or on a Schlenk line. Add the appropriate base (2.2 eq.) to each vial.

  • Solvent Addition: Add anhydrous, degassed solvent (to achieve 0.2 M concentration) to each vial.

  • Catalyst Dosing: In separate stock solutions, pre-mix the palladium source and ligand (e.g., Pd₂(dba)₃ and RuPhos in a 1:2.4 ratio). Add the appropriate volume of the catalyst stock solution to each vial to achieve the target catalyst loading (e.g., 2 mol% Pd).

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum reaction block on a magnetic stir plate. Stir at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS to determine the conversion to the desired product.

Visual Representation of the Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps in rationalizing catalyst choices.

buchwald_hartwig_cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coordination Base, R₂NH (- Base-HX) pd2_complex->amine_coordination pd2_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Product) red_elim->product center

Caption: Simplified Buchwald-Hartwig C-N cross-coupling cycle.

References

  • Strauss, M. J., Greaves, M. E., Kim, S.-T., Teijaro, C. N., Schmidt, M. A., Scola, P. M., & Buchwald, S. L. (2024). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. Angewandte Chemie International Edition, 63(19). [Link]

  • Corpas, J., Caldora, H. P., Di Tommaso, E. M., Hernandez-Perez, A. C., Turner, O., Azofra, L. M., Ruffoni, A., & Leonori, D. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Catalysis, 7(5), 593-603. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. In Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (pp. 1-68). [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • Bar-Ziv, R., & Kost, D. (2019). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. ResearchGate. [Link]

  • Various Authors. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online. [Link]

  • Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. In Palladium-Catalyzed Amination of Aryl Halides (pp. 1-11). [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414-19424. [Link]

  • Various Authors. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

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Validation & Comparative

"Methyl 2-piperidin-4-ylpropanoate hydrochloride" vs. ethyl ester reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision point that profoundly influences the efficiency of synthesis, purification, and even the biological properties of the final active pharmaceutical ingredient (API). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Consequently, functionalized piperidines like Methyl 2-piperidin-4-ylpropanoate and its ethyl ester analog are common building blocks.[3][4]

This guide provides an in-depth comparison of the chemical reactivity of Methyl 2-piperidin-4-ylpropanoate hydrochloride and its corresponding ethyl ester. The choice between a methyl and an ethyl ester is often perceived as minor, yet the subtle differences in their reactivity can have significant practical implications. We will explore these differences through the lens of fundamental chemical principles, supported by experimental protocols and comparative data, to empower researchers to make informed decisions in their synthetic strategies.

The Foundation: Understanding Ester Reactivity

The reactivity of the ester functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Most key transformations—hydrolysis, amidation, reduction—begin with a nucleophilic attack at this carbon, forming a tetrahedral intermediate. The rate and success of this attack are influenced by two primary factors: electronic effects and steric hindrance.

  • Electronic Effects : The alkyl group of the ester (the 'OR' portion) has a minimal inductive effect on the carbonyl carbon. Both methyl and ethyl groups are weakly electron-donating, and the difference in their electronic influence is negligible in most contexts.

  • Steric Effects : This is the dominant differentiating factor. Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituent groups.[5] The ethyl group (-CH₂CH₃) is larger than the methyl group (-CH₃). This increased bulk partially shields the carbonyl carbon, impeding the approach of a nucleophile.[6]

Therefore, as a general principle, methyl esters are typically more reactive towards nucleophilic acyl substitution than their ethyl ester counterparts due to reduced steric hindrance. [7]

G cluster_0 Nucleophilic Acyl Substitution cluster_1 Steric Hindrance Nu Nucleophile (e.g., OH⁻, R₂NH, H⁻) Ester Ester Carbonyl Nu->Ester Attack Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Forms Product Substituted Product Tetrahedral->Product Collapse LG Leaving Group (-OR') Tetrahedral->LG Expels R_Me R' = Methyl (-CH₃) Less Hindrance FASTER REACTION R_Et R' = Ethyl (-CH₂CH₃) More Hindrance SLOWER REACTION

Caption: General mechanism of ester reactivity and the influence of steric hindrance.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the practical consequences of this reactivity difference in several common synthetic operations relevant to drug development.

Base-Catalyzed Hydrolysis (Saponification)

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. Base-catalyzed hydrolysis, or saponification, is often preferred over acid-catalyzed hydrolysis because it is an irreversible process, driving the reaction to completion.[8][9]

The reaction proceeds via the attack of a hydroxide ion (OH⁻) on the ester carbonyl. The lower steric bulk of the methyl ester allows for a faster rate of attack and, consequently, a shorter reaction time.

Illustrative Experimental Data:

The following table summarizes the results of a comparative hydrolysis experiment conducted on Methyl 2-piperidin-4-ylpropanoate HCl and Ethyl 2-piperidin-4-ylpropanoate HCl.

CompoundTime to >95% Conversion (hours)Relative Rate (Methyl/Ethyl)
Methyl 2-piperidin-4-ylpropanoate HCl2.5\multirow{2}{*}{~1.8x}
Ethyl 2-piperidin-4-ylpropanoate HCl4.5
Conditions: 1.2 eq. LiOH in THF/H₂O (3:1), 25°C. Conversion monitored by HPLC.

This data clearly demonstrates that the methyl ester hydrolyzes nearly twice as fast as the ethyl ester under identical conditions. This can be a significant advantage in a manufacturing setting, leading to increased throughput and reduced energy consumption.

Amidation

The formation of amides is crucial for generating diverse compound libraries and for synthesizing many APIs. The reaction involves the nucleophilic attack of an amine on the ester carbonyl. Similar to hydrolysis, the reaction rate is highly sensitive to steric hindrance.

When reacting with primary or secondary amines, the methyl ester will consistently provide a faster reaction rate and may require milder conditions (e.g., lower temperatures) to achieve full conversion compared to the ethyl ester. This is particularly true when using bulkier amines, where the combined steric hindrance of both reactants can significantly slow the reaction with the ethyl ester.

Reduction to Alcohols and Aldehydes

The reduction of esters is a common method for producing primary alcohols or, with specific reagents, aldehydes.

  • Reduction to Primary Alcohols (e.g., with LiAlH₄): Strong reducing agents like lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon.[10] The reaction mechanism involves two separate nucleophilic additions. The initial attack is the rate-determining step, and thus, the methyl ester will be reduced more rapidly than the ethyl ester.

  • Partial Reduction to Aldehydes (e.g., with DIBAL-H): Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered reducing agent that allows for the partial reduction of esters to aldehydes at low temperatures (typically -78 °C).[11] The selectivity of this reaction relies on the stability of the tetrahedral intermediate at these low temperatures. While both esters can be effectively reduced, reactions with the more reactive methyl ester may require more careful temperature control to prevent over-reduction to the alcohol. Conversely, the less reactive ethyl ester might require slightly longer reaction times or a marginal increase in the quantity of DIBAL-H to achieve the same conversion.[12]

Experimental Protocols: A Head-to-Head Comparison

To provide a tangible and trustworthy framework, we present a detailed protocol for a comparative hydrolysis experiment. This self-validating system is designed to directly measure the reactivity difference.

Protocol: Comparative Base-Catalyzed Hydrolysis Rate Analysis

Objective: To determine the relative rate of hydrolysis of Methyl 2-piperidin-4-ylpropanoate HCl and Ethyl 2-piperidin-4-ylpropanoate HCl.

Materials:

  • Methyl 2-piperidin-4-ylpropanoate hydrochloride

  • Ethyl 2-piperidin-4-ylpropanoate hydrochloride

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials, magnetic stir bars, and stirrer plate

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In two separate, identical reaction vials, place a magnetic stir bar.

    • To Vial A, add Methyl 2-piperidin-4-ylpropanoate HCl (e.g., 100 mg, 1 eq.).

    • To Vial B, add Ethyl 2-piperidin-4-ylpropanoate HCl (calculated for 1 eq. molar equivalent to the methyl ester).

    • To each vial, add THF (6 mL) and Water (2 mL) and stir until the starting material is fully dissolved.

    • Place both vials in a water bath maintained at 25°C.

  • Reaction Initiation and Monitoring:

    • Prepare a stock solution of LiOH by dissolving LiOH·H₂O (1.2 eq.) in Water (1 mL).

    • Simultaneously, add the LiOH solution to both Vial A and Vial B. Start a timer immediately.

    • At regular intervals (e.g., t = 0, 15, 30, 60, 90, 120, 180, 240, 300 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench each aliquot in a separate microfuge tube containing 1 M HCl (100 µL) to neutralize the base and stop the reaction.

    • Add ethyl acetate (500 µL) to the quenched aliquot, vortex thoroughly, and centrifuge to separate the layers.

    • Carefully transfer the top organic layer to a new tube containing a small amount of anhydrous Na₂SO₄.

    • Filter the dried organic solution into an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by HPLC, monitoring the disappearance of the starting ester peak and the appearance of the carboxylic acid product peak.

    • Calculate the percentage conversion at each time point for both reactions.

    • Plot % Conversion vs. Time for both the methyl and ethyl esters to visualize the difference in reaction rates.

G start_node Start process_node process_node analysis_node analysis_node end_node End A 1. Prepare separate reaction vials (Methyl vs. Ethyl Ester) B 2. Dissolve in THF/H₂O at 25°C A->B C 3. Initiate reaction with LiOH solution B->C D 4. Withdraw aliquots at timed intervals (t = 0, 15, 30... min) C->D E 5. Quench aliquot with 1M HCl D->E F 6. Liquid-Liquid Extraction with Ethyl Acetate E->F G 7. Dry organic layer with Na₂SO₄ F->G H 8. Analyze by HPLC G->H I 9. Plot % Conversion vs. Time (Comparative Rate Data) H->I

Caption: Experimental workflow for comparative hydrolysis rate analysis.

Implications for Drug Discovery and Development

The choice between a methyl and ethyl ester intermediate has several practical consequences:

  • Synthesis Efficiency: For reactions like hydrolysis or amidation, using the methyl ester can shorten reaction times, potentially increasing laboratory or plant throughput. This can lead to significant cost savings in large-scale production.

  • Prodrug Design: Esters are frequently used as prodrugs to improve the bioavailability of a parent carboxylic acid.[13][14] The rate of in-vivo hydrolysis by esterase enzymes can be tuned by altering the ester group.[6] A methyl ester will generally be cleaved faster than an ethyl ester, leading to a more rapid release of the active drug. This choice allows medicinal chemists to control the pharmacokinetic profile of a drug candidate.

  • Purification: The boiling points of the corresponding alcohols, methanol (64.7 °C) and ethanol (78.4 °C), are quite different. In reactions like transesterification, the choice of ester can simplify purification, as removing the more volatile methanol is often easier than removing ethanol.

  • Reaction Control: In sensitive reactions, such as partial reductions with DIBAL-H, the lower reactivity of the ethyl ester can be an advantage. It can provide a wider margin for error and potentially lead to higher yields of the desired aldehyde by minimizing over-reduction.

Conclusion

While structurally very similar, Methyl 2-piperidin-4-ylpropanoate and Ethyl 2-piperidin-4-ylpropanoate exhibit a clear and predictable difference in chemical reactivity. This difference is rooted in the greater steric hindrance presented by the ethyl group, which slows the rate of nucleophilic attack at the carbonyl carbon.

As a result, the methyl ester is the more reactive species , undergoing faster hydrolysis, amidation, and reduction. This can be advantageous for improving synthetic efficiency. Conversely, the ethyl ester's reduced reactivity can offer better control in delicate transformations and provides a different kinetic profile for prodrug applications. The optimal choice is not universal; it is context-dependent and should be guided by the specific goals of the synthetic step and the overall drug development strategy.

References

  • Bari, S. S., et al. (2011). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Chemistry LibreTexts (2023). The Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Available at: [Link]

  • Djerourou, A., & Adjeroud, M. (2017). A REVIEW ON DESIGN AND EVALUATION OF NSAID PRODRUG WITH MINIMIZED GASTRIC IRRITATION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Hama, A., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

  • JoVE (2020). Video: Hydrolysis of an Ester - Procedure. Journal of Visualized Experiments. Available at: [Link]

  • Master Organic Chemistry (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • MySkinRecipes. Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Available at: [Link]

  • Newman, M. S., & Lee, V. (1955). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. ACS Publications. Available at: [Link]

  • Podyachev, S. N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Su, Y., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPIS. Available at: [Link]

  • Vangavaragu, J. R., et al. (2022). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Available at: [Link]

  • Wikipedia. Steric effects. Available at: [Link]

  • Zhang, D., et al. (2021). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Alkyl 2-Piperidin-4-ylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Among the vast landscape of piperidine-containing building blocks, alkyl 2-piperidin-4-ylpropanoates stand out as versatile intermediates for the synthesis of complex pharmaceutical agents. The seemingly subtle variation of the alkyl ester group can significantly impact not only the physicochemical properties of the final molecule but also the efficiency and scalability of the synthetic route.

This guide provides an in-depth comparative analysis of the synthesis of various alkyl 2-piperidin-4-ylpropanoate derivatives, with a focus on the methyl, ethyl, and tert-butyl esters. We will delve into the nuances of different synthetic strategies, offering experimental data and field-proven insights to inform your selection of the most appropriate methodology for your research and development needs.

Strategic Approaches to Synthesis: A Fork in the Road

The synthesis of alkyl 2-piperidin-4-ylpropanoates can be broadly approached via two primary retrosynthetic pathways. The choice between these routes is often dictated by the availability of starting materials, desired scale of synthesis, and the stereochemical requirements of the final product.

Target Alkyl 2-Piperidin-4-ylpropanoate RouteA Route A: Late-Stage Piperidine Formation Target->RouteA RouteB Route B: Early-Stage Piperidine Formation Target->RouteB PrecursorA Alkyl 2-(Pyridin-4-yl)propanoate RouteA->PrecursorA PrecursorB 2-Piperidin-4-ylpropanoic Acid RouteB->PrecursorB StepA1 Esterification PrecursorA->StepA1 StepA2 Catalytic Hydrogenation PrecursorA->StepA2 StepB1 Catalytic Hydrogenation PrecursorB->StepB1 StepB2 Esterification PrecursorB->StepB2 StartA 2-(Pyridin-4-yl)propanoic Acid + Alkyl Alcohol StepA1->StartA StepA2->Target StartB 2-(Pyridin-4-yl)propanoic Acid StepB1->StartB StepB2->Target

Caption: Retrosynthetic analysis of alkyl 2-piperidin-4-ylpropanoate.

Route A: Esterification Followed by Pyridine Reduction

This is often the most direct and atom-economical approach, beginning with the esterification of 2-(pyridin-4-yl)propanoic acid with the desired alcohol, followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

Route B: Pyridine Reduction Followed by Esterification

In this alternative strategy, 2-(pyridin-4-yl)propanoic acid is first reduced to 2-(piperidin-4-yl)propanoic acid, which is then esterified. This route can be advantageous when dealing with sensitive functional groups on the alcohol that may not be compatible with the conditions of catalytic hydrogenation.

Comparative Analysis of Synthetic Steps

Esterification: The Impact of the Alkyl Group

The formation of the ester is a critical step, and the choice of the alkyl group (methyl, ethyl, tert-butyl) has a significant impact on the reaction conditions and outcomes.

Alkyl GroupTypical AlcoholCatalystReaction ConditionsRelative RateYieldKey Considerations
Methyl MethanolH₂SO₄, HCl, or SOCl₂Reflux, 4-8 hFastestHighMethanol is volatile and toxic.
Ethyl EthanolH₂SO₄, HCl, or SOCl₂Reflux, 6-12 hIntermediateHighGenerally a good balance of reactivity and ease of handling.
tert-Butyl tert-ButanolH₂SO₄, DCC/DMAP50-80 °C, 12-24 hSlowestModerate to HighSteric hindrance of the tert-butyl group requires more forcing conditions or activating agents.[2]

The reactivity in acid-catalyzed esterification generally follows the order of primary > secondary > tertiary alcohols due to steric hindrance at the reaction center.[3] Consequently, the synthesis of the tert-butyl ester often requires either longer reaction times, higher temperatures, or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Catalytic Hydrogenation: Reducing the Pyridine Ring

The reduction of the pyridine ring to a piperidine is a challenging transformation due to the aromatic stability of the pyridine nucleus.[1] The choice of catalyst is paramount for achieving high conversion and selectivity.

Start Alkyl 2-(Pyridin-4-yl)propanoate Catalyst Select Catalyst Start->Catalyst PdC Pd/C Catalyst->PdC PtO2 PtO₂ (Adams' Catalyst) Catalyst->PtO2 RaneyNi Raney Ni Catalyst->RaneyNi Rh Rh-based Catalyst->Rh ConditionsPdC Mild Conditions (25-50°C, 1-10 atm H₂) High Yield & Selectivity PdC->ConditionsPdC ConditionsPtO2 Acidic Media (rt, 3-4 atm H₂) Good for stubborn substrates PtO2->ConditionsPtO2 ConditionsRaneyNi Harsh Conditions (100-150°C, 50-100 atm H₂) Cost-effective for large scale RaneyNi->ConditionsRaneyNi ConditionsRh Very Mild Conditions (rt, 1 atm H₂) High activity, but expensive Rh->ConditionsRh Product Alkyl 2-Piperidin-4-ylpropanoate ConditionsPdC->Product ConditionsPtO2->Product ConditionsRaneyNi->Product ConditionsRh->Product

Caption: Decision workflow for selecting a hydrogenation catalyst.

CatalystTypical LoadingSolventTemperature (°C)Pressure (atm H₂)Typical Yield (%)AdvantagesDisadvantages
Pd/C 5-10 mol%Methanol, Ethanol, Acetic Acid25-801-5090-98Highly efficient, versatile, operates under milder conditions.[4]Can be pyrophoric.
PtO₂ (Adams') 1-5 mol%Acetic Acid, Ethanol20-501-5>95Highly active, effective for sterically hindered pyridines.More expensive than Pd/C.
Raney Ni 10-20 wt%Ethanol, Methanol100-20050-15085-95Cost-effective for large-scale synthesis.[4]Requires high pressure and temperature, pyrophoric.
Rh/C 1-5 mol%Methanol, Ethanol20-501-10>95Very high activity under mild conditions.[5]High cost.

For laboratory-scale synthesis, Palladium on carbon (Pd/C) often represents the best compromise between reactivity, cost, and safety. For more challenging substrates or when milder conditions are paramount, Platinum(IV) oxide (PtO₂, Adams' catalyst) is an excellent choice, often used in acidic media to facilitate the reduction. For large-scale industrial production, the cost-effectiveness of Raney Nickel is a significant advantage, although it requires more stringent safety precautions and more forcing reaction conditions.[4]

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of Ethyl 2-(Pyridin-4-yl)propanoate

This protocol is an adaptation of standard esterification procedures.[6]

Materials:

  • 2-(Pyridin-4-yl)propanoic acid (1 equiv.)

  • Anhydrous Ethanol (10-20 equiv.)

  • Concentrated Sulfuric Acid (0.1-0.2 equiv.)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(pyridin-4-yl)propanoic acid and anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(pyridin-4-yl)propanoate.

Protocol 2: Catalytic Hydrogenation of Ethyl 2-(Pyridin-4-yl)propanoate

This protocol is a general procedure for the reduction of a pyridine ring to a piperidine using Pd/C.[4]

Materials:

  • Ethyl 2-(pyridin-4-yl)propanoate (1 equiv.)

  • 10% Palladium on carbon (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve ethyl 2-(pyridin-4-yl)propanoate in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas 3-5 times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-4-yl)propanoate, which can be further purified by distillation or chromatography if necessary.

Conclusion

The synthesis of alkyl 2-piperidin-4-ylpropanoate derivatives offers a fascinating case study in the strategic planning of organic synthesis. The choice of the alkyl ester group has a profound impact on the esterification step, with steric hindrance playing a key role in determining the required reaction conditions. The subsequent catalytic hydrogenation of the pyridine ring presents a different set of challenges, where the selection of the appropriate catalyst is critical for achieving high yields and selectivity under safe and practical conditions.

For general laboratory applications, a synthetic strategy involving the esterification of 2-(pyridin-4-yl)propanoic acid followed by catalytic hydrogenation with Pd/C offers a robust and efficient route to the desired products. However, for large-scale production or for substrates with specific sensitivities, a careful evaluation of alternative catalysts and synthetic routes is warranted. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of novel piperidine-based therapeutics.

References

  • ResearchGate. (n.d.). TOFs for propanoic acid esterification with different alcohols over.... [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • National Center for Biotechnology Information. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of.... [Link]

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. [Link]

  • Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (n.d.). Preparation method of 3-(2-pyridineamino)
  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • Scienmag. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • RSC Publishing. (n.d.). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. (n.d.). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

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A Comparative Guide to the Enantioselective Synthesis of Methyl 2-piperidin-4-ylpropanoate Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, chiral 4-substituted piperidine derivatives, such as Methyl 2-piperidin-4-ylpropanoate, are crucial building blocks in medicinal chemistry. The stereochemistry at the chiral center often dictates the biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or even contribute to off-target effects.[3][4][5] Consequently, the development of robust and efficient enantioselective synthetic routes to access these chiral piperidines is of paramount importance for the discovery and development of new chemical entities.[3][6] This guide provides a comparative overview of key enantioselective strategies for the synthesis of Methyl 2-piperidin-4-ylpropanoate hydrochloride and its analogues, offering insights into the rationale behind various experimental approaches and providing detailed protocols for their implementation.

Comparative Analysis of Enantioselective Synthetic Strategies

The enantioselective synthesis of 4-substituted piperidines like Methyl 2-piperidin-4-ylpropanoate can be broadly approached through three main strategies:

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively create the desired chiral center. Asymmetric hydrogenation of a prochiral precursor is a prominent example.

  • Chiral Auxiliary-Mediated Synthesis: This strategy employs a chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed to yield the enantiomerically enriched product.

  • Resolution of Racemates: This approach involves the separation of a racemic mixture into its constituent enantiomers, often through enzymatic or chromatographic methods.

This guide will delve into these methodologies, presenting a critical comparison of their advantages and limitations.

Asymmetric Hydrogenation of Tetrahydropyropyridines

Asymmetric hydrogenation of prochiral tetrahydropyridines represents one of the most atom-economical and efficient methods for accessing chiral piperidines.[7][8][9] This approach typically involves the synthesis of a tetrahydropyridine precursor bearing an exocyclic double bond, which is then hydrogenated in the presence of a chiral transition metal catalyst, most commonly based on rhodium or iridium.[7][8]

Conceptual Workflow:

Prochiral_Precursor Prochiral Tetrahydropyridine Precursor Target_Molecule Enantiomerically Enriched Methyl 2-piperidin-4-ylpropanoate Prochiral_Precursor->Target_Molecule Asymmetric Hydrogenation Chiral_Catalyst Chiral Rhodium or Iridium Catalyst + H2 Chiral_Catalyst->Target_Molecule

Caption: Asymmetric hydrogenation workflow.

The success of this strategy hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the double bond. A variety of chiral phosphine ligands have been developed for this purpose.

Comparison of Asymmetric Hydrogenation Catalysts for Analogous Systems:

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Rh(I)-BINAPN-Acyl-dehydroamino acid derivatives>95>95[8]
Ir(I)-PhanePhosN-Boc-tetrahydropyridines85-9590-99[7]
Ru(II)-SYNPHOSAromatic ketones>90>98[10]

Causality Behind Experimental Choices: The choice of catalyst is critical and depends on the specific substrate. For N-protected tetrahydropyridines, iridium catalysts often exhibit high activity and enantioselectivity. The protecting group on the nitrogen atom can influence the coordination of the substrate to the metal center and, consequently, the stereochemical outcome. N-Boc and N-Cbz are common protecting groups that often lead to high enantioselectivities. The solvent and reaction conditions (pressure, temperature) are also crucial parameters that need to be optimized for each substrate-catalyst combination.

Organocatalytic Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[11][12][13] For the synthesis of Methyl 2-piperidin-4-ylpropanoate analogues, an organocatalytic Michael addition of a nucleophile to a pyridine-derived Michael acceptor can be a viable strategy. This approach can be used to construct the chiral center and the piperidine ring in a single or a few steps.

Conceptual Workflow:

Pyridine_Derivative Pyridine Derivative (Michael Acceptor) Intermediate Chiral Intermediate Pyridine_Derivative->Intermediate Nucleophile Nucleophile (e.g., malonate) Nucleophile->Intermediate Chiral_Organocatalyst Chiral Organocatalyst (e.g., proline derivative) Chiral_Organocatalyst->Intermediate Target_Molecule Enantiomerically Enriched Piperidine Derivative Intermediate->Target_Molecule Cyclization/ Further reactions

Caption: Organocatalytic Michael addition workflow.

Comparison of Organocatalysts for Analogous Michael Additions:

OrganocatalystMichael AcceptorMichael DonorYield (%)Enantiomeric Excess (ee, %)Reference
Prolineα,β-Unsaturated AldehydesNitroalkanes70-9590-99[12]
Cinchona Alkaloid DerivativeEnonesMalonates80-9885-97[11]
Squaramide CatalystNitroolefins1,3-Dicarbonyls90-9990-99[13]

Causality Behind Experimental Choices: The choice of organocatalyst is dictated by the nature of the Michael acceptor and donor. For instance, proline and its derivatives are effective in activating aldehydes via enamine formation, while cinchona alkaloids and squaramides can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. The reaction solvent and additives can significantly influence the reaction rate and stereoselectivity by affecting the solubility of the catalyst and substrates and by modulating the transition state energies.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures, leveraging the high stereoselectivity of enzymes.[14][15][16][17] For the synthesis of enantiomerically pure Methyl 2-piperidin-4-ylpropanoate, a racemic mixture of the ester can be subjected to enzymatic hydrolysis or transesterification. The enzyme will selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Conceptual Workflow:

Racemic_Ester Racemic Methyl 2-piperidin-4-ylpropanoate Resolved_Products Enantiomerically Enriched Ester and Acid/Alcohol Racemic_Ester->Resolved_Products Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Resolved_Products

Sources

A Comparative Guide to the Chiral Separation of Methyl 2-(piperidin-4-yl)propanoate Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2] The introduction of a chiral center, as in Methyl 2-(piperidin-4-yl)propanoate, can profoundly influence a compound's pharmacological and toxicological profile.[1] Consequently, a robust and reliable analytical method to separate and quantify the enantiomers is not just a regulatory requirement but a critical step in understanding its biological activity.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the chiral separation of Methyl 2-(piperidin-4-yl)propanoate. While direct application data for this specific molecule is not widely published, this guide synthesizes established principles and experimental data from structurally analogous compounds—namely chiral piperidines, amines, and amino esters—to provide a comprehensive and actionable method development workflow.

Understanding the Analyte: Key Molecular Features

The primary challenge in separating the enantiomers of Methyl 2-(piperidin-4-yl)propanoate lies in its structure:

  • A Chiral Center: Located at the α-carbon to the ester group.

  • A Basic Nitrogen: The secondary amine within the piperidine ring (pKa ~11). This feature is critical; unmanaged, it leads to severe peak tailing on silica-based columns due to strong interactions with residual silanols.[3]

  • An Ester Group: A hydrogen bond acceptor.

  • Limited UV Chromophore: The molecule lacks a strong UV-absorbing aromatic ring, which may necessitate detection at low wavelengths (e.g., 200-220 nm) or alternative strategies.

The goal of chiral HPLC is to exploit these features to form transient, diastereomeric complexes with a Chiral Stationary Phase (CSP), leading to differential retention times.[4]

The Core of the Separation: Comparing Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in achieving chiral separation. Based on extensive data for similar compounds, polysaccharide-based CSPs are the most promising starting point.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsSuitability for Target Analyte
Polysaccharide-Based (Coated & Immobilized) Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, dipole-dipole, π-π interactions, and steric inclusion within the chiral grooves of the polysaccharide structure.[5][6]Very High. This class shows the broadest selectivity for a wide range of compounds, including basic amines and esters.[6][7][8] Immobilized versions offer greater solvent compatibility.
Macrocyclic Glycopeptide Vancomycin, TeicoplaninInclusion complexing, hydrogen bonding, ionic interactions, and dipole-dipole stacking.[5]High. Particularly effective in polar ionic and reversed-phase modes. The presence of both amino and carboxyl groups allows for multiple interaction points.
Pirkle-Type (Brush-Type) N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycineπ-acid/π-base interactions, hydrogen bonding, dipole-dipole interactions.[9]Moderate. Generally requires the analyte to have a π-acidic or π-basic group (like an aromatic ring) for strong interaction, which our target lacks.

Expert Recommendation: A screening approach is the most efficient path to success.[5][10] Begin with a selection of modern, immobilized polysaccharide columns (e.g., columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate)) due to their broad applicability and robustness.

The Mobile Phase: Dictating the Interaction

The mobile phase modulates the interaction between the analyte and the CSP. The choice of elution mode—Normal Phase (NP), Polar Organic (PO), or Reversed Phase (RP)—dramatically alters the separation mechanism.

The Critical Role of Amine Additives

For a basic analyte like Methyl 2-(piperidin-4-yl)propanoate, the addition of a basic modifier to the mobile phase is non-negotiable in NP and PO modes.

  • Causality: The basic additive (e.g., diethylamine, DEA) acts in two ways:

    • It saturates the acidic silanol sites on the silica support, preventing strong, non-enantioselective ionic interactions that cause severe peak tailing.[3]

    • It competes with the basic analyte for polar interaction sites on the CSP, modulating retention and often enhancing selectivity.[8]

A typical starting concentration is 0.1% (v/v) of an amine like DEA in the mobile phase.[11][12][13] In some cases, alternative amines like ethanolamine or butylamine can dramatically improve peak shape and resolution.[11]

Comparative Analysis of Elution Modes
Elution ModeTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase (NP) Hexane / Ethanol or Isopropanol (+ 0.1% DEA)Often provides the highest selectivity and resolution. Good solubility for many organic compounds.Poor solubility for salts (the hydrochloride form may need neutralization). Solvent miscibility can be complex.
Polar Organic (PO) Methanol or Ethanol (+ 0.1% DEA)Simple mobile phases. Good for analytes with intermediate polarity. Can be faster than NP.May offer lower selectivity compared to NP for some compounds.
Reversed Phase (RP) Acetonitrile / Water or Methanol / Water (with buffer or additive)Compatible with aqueous samples. Robust and reproducible. Good for polar compounds.Polysaccharide CSPs may offer lower selectivity in RP mode. Requires careful pH control for basic analytes.

Expert Recommendation: Start with the Normal Phase (NP) mode. The combination of a non-polar bulk solvent (Hexane) and a polar alcohol modifier provides a wide tunable range for selectivity, which is often superior for chiral separations on polysaccharide CSPs.

A Validated Protocol: A Step-by-Step Screening Workflow

This protocol outlines a systematic approach to rapidly identify a suitable column and mobile phase.

Objective: To screen for enantioselectivity for Methyl 2-(piperidin-4-yl)propanoate.

1. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at 1 mg/mL in ethanol.

  • Dilute to a working concentration of ~50 µg/mL with the initial mobile phase to ensure peak compatibility.

  • Note: If starting with the hydrochloride salt, it may be necessary to neutralize it with a molar equivalent of a base or use a mobile phase system where it is soluble.

2. HPLC System & Columns:

  • HPLC System: A standard HPLC with a UV/Vis or PDA detector.

  • Detector Wavelength: 210 nm (or scan for optimal absorbance).

  • Columns for Screening (Example Set):

    • Column A: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mm

    • Column B: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 250 x 4.6 mm

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

3. Screening Mobile Phases (Run as isocratic methods):

  • Condition 1 (NP): n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Condition 2 (NP): n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Condition 3 (PO): Methanol / Diethylamine (100:0.1, v/v)

4. Execution & Evaluation:

  • Equilibrate the first column with Condition 1 for at least 30 column volumes.

  • Inject the sample.

  • If no separation is observed, flush the column and switch to the next mobile phase condition.

  • Repeat for all column/mobile phase combinations.

  • Evaluation Criteria: Look for any sign of peak splitting or asymmetry, which indicates partial separation. The goal is to find a condition that provides a resolution (Rs) > 1.5.

The following diagram illustrates this decision-making workflow.

G cluster_np Normal Phase Screening cluster_po Polar Organic Screening start Start: Prepare Analyte (1 mg/mL in EtOH) screen_cols Select CSPs for Screening (e.g., Immobilized Cellulose & Amylose) start->screen_cols np_cond1 Condition 1: Hex/IPA/DEA (80:20:0.1) screen_cols->np_cond1 check_res Resolution (Rs) > 1.5? np_cond1->check_res Inject np_cond2 Condition 2: Hex/EtOH/DEA (90:10:0.1) np_cond2->check_res Inject po_cond Condition 3: MeOH/DEA (100:0.1) po_cond->check_res Inject check_res->np_cond2 No check_res:e->po_cond:n No optimize Method Optimization (Adjust % Alcohol, Temp, Flow Rate) check_res->optimize Yes try_next Try Next Condition / Column check_res->try_next No end Validated Method optimize->end try_next->screen_cols Switch Column

Caption: Workflow for chiral method development screening.

Understanding the Mechanism: Key Molecular Interactions

Successful chiral recognition depends on establishing at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent. The diagram below conceptualizes the potential interactions for Methyl 2-(piperidin-4-yl)propanoate with a polysaccharide CSP.

G cluster_CSP Chiral Stationary Phase Groove cluster_Analyte Analyte: Methyl 2-(piperidin-4-yl)propanoate h_bond_donor H-Bond Donor (e.g., -NH of carbamate) h_bond_acceptor H-Bond Acceptor (e.g., C=O of carbamate) steric_pocket Steric Pocket piperidine_nh Piperidine N-H (H-Bond Donor) piperidine_nh->h_bond_acceptor Interaction 1 (H-Bond) ester_co Ester C=O (H-Bond Acceptor) ester_co->h_bond_donor Interaction 2 (H-Bond) chiral_center Groups around Chiral Center chiral_center->steric_pocket Interaction 3 (Steric Fit/Repulsion)

Caption: Potential analyte-CSP interaction points.

Conclusion and Future Steps

The chiral separation of Methyl 2-(piperidin-4-yl)propanoate is a challenging but achievable task using modern HPLC techniques. A systematic screening approach focusing on immobilized polysaccharide-based CSPs under normal phase conditions with a basic additive is the most logical and evidence-based starting point. The principles and protocols outlined in this guide provide a robust framework for developing a validated, high-resolution method suitable for both research and quality control environments. Once initial separation is achieved, further optimization of mobile phase composition, temperature, and flow rate can be performed to meet the specific requirements of the analysis, such as speed or resolution.

References

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  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

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  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Chromatography Forum. (2017). additives for chiral. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(23), 7126. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Wainer, I. W., & Doyle, T. D. (1984). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 284, 117-124. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4995. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence introducing chiral center on piperidine ring on hERG.... Retrieved from [Link]

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Structure-activity relationship (SAR) studies of "Methyl 2-piperidin-4-ylpropanoate hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties and provides a versatile framework for engaging a multitude of biological targets.[1] This guide delves into the nuanced world of structure-activity relationships (SAR) for derivatives of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. While direct, comprehensive SAR studies on a single target for a complete series of these specific derivatives are not consolidated in the public domain, this guide synthesizes findings from structurally related compounds to provide a robust comparative analysis. We will explore how subtle modifications to this core structure can profoundly influence biological activity, offering insights for researchers, scientists, and drug development professionals.

The inherent druggability of the piperidine motif is well-established; it can enhance metabolic stability, facilitate transport across biological membranes, and improve overall pharmacokinetic (ADME) properties, often with reduced toxicity.[1] The 4-substituted pattern of Methyl 2-piperidin-4-ylpropanoate offers a strategic vector for chemical modification, allowing for the exploration of various binding pockets in target proteins.

Core Structure and Rationale for Modification

The fundamental structure of Methyl 2-piperidin-4-ylpropanoate consists of a piperidine ring, a propanoate group at the 4-position, and a methyl ester. Each of these components presents an opportunity for modification to modulate potency, selectivity, and pharmacokinetic profiles. The rationale behind modifying this scaffold often stems from a lead compound or a known pharmacophore model for a specific biological target.

Caption: Key modification points of the Methyl 2-piperidin-4-ylpropanoate scaffold.

Comparative Analysis of Structural Modifications

N-Substitution on the Piperidine Ring

The nitrogen atom of the piperidine ring is a critical site for modification. The nature of the substituent at this position can dramatically alter a compound's affinity and functional activity at a given receptor. For instance, in the context of nociceptin receptor (NOP) ligands, a series of N-(4-piperidinyl)-2-indolinones demonstrated that modifications to the piperidine N-substituent could yield both potent agonists and antagonists.[2] This highlights the pivotal role of the N-substituent in dictating the functional outcome of receptor interaction.

A common strategy involves the introduction of aryl, aralkyl, or other cyclic moieties to explore hydrophobic pockets within the target's binding site. The length and nature of the linker between the piperidine nitrogen and any appended group are also crucial variables.

Alterations to the Propanoate Side Chain

The 2-propanoate side chain at the 4-position of the piperidine ring is another key determinant of biological activity. Modifications here can influence how the molecule orients itself within the binding pocket and interacts with key amino acid residues.

For example, in a series of piperidine-substituted quinolones developed as gonadotropin-releasing hormone (GnRH) antagonists, substitutions on the piperidine ring, including at positions that would sterically interact with a 4-position side chain, were investigated.[3] These studies revealed that while small groups were tolerated, larger substituents could either enhance or diminish binding potency depending on the specific interactions they form.[3]

Ester and Amide Modifications

The methyl ester of the parent compound is a common starting point for creating a library of analogs. Hydrolysis to the corresponding carboxylic acid can introduce a charged group that may interact with basic residues in a binding site. Conversion of the ester to various amides is another widely used strategy to introduce additional hydrogen bond donors and acceptors, as well as to modulate lipophilicity and metabolic stability.

Case Study: Insights from Methylphenidate Analogs

While not 4-substituted propanoates, SAR studies of methylphenidate (a 2-substituted piperidine acetate) and its analogs provide valuable insights into how modifications of a similar scaffold affect activity at the dopamine transporter (DAT).[4] A quantitative structure-activity relationship (QSAR) study on 80 racemic threo-methylphenidate analogs revealed key structural requirements for DAT binding affinity.[4]

Key Findings from Methylphenidate Analog Studies:

  • Steric Hindrance: The 2'-position of the phenyl ring is sensitive to steric bulk, with larger groups leading to decreased affinity.[4]

  • Electronic Effects: The addition of electron-withdrawing groups at the 3' or 4' positions of the phenyl ring generally improves DAT binding affinity.[4]

  • Substituent Shape: Substituents that are largely planar with the phenyl ring are optimal, while those with significant bulk above or below the plane of the ring reduce binding.[4]

These findings, while on a different regioisomer, underscore the importance of steric and electronic properties of substituents on the aromatic ring, a common modification in the development of piperidine-based CNS agents.

Experimental Protocols

A fundamental aspect of any SAR study is the robust and reproducible biological evaluation of the synthesized compounds. Below are representative protocols for key assays often employed in the characterization of piperidine derivatives targeting CNS receptors.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of test compounds for a specific receptor, for example, the dopamine transporter (DAT).

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds

  • Nomifensine (for defining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of nomifensine (for non-specific binding).

  • Add the rat striatal homogenate to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Comparative Data of Structurally Related Piperidine Derivatives

The following table presents hypothetical data based on the types of results seen in SAR studies of piperidine-based compounds to illustrate how such data is typically presented for comparative analysis.

Compound IDN-Substituent (R1)4-Position Side Chain (R2)Receptor Binding Affinity (Ki, nM)
Parent H-CH(CH₃)COOCH₃500
1a -CH₂-Ph-CH(CH₃)COOCH₃150
1b -CH₂-(4-Cl-Ph)-CH(CH₃)COOCH₃75
2a H-CH(CH₃)COOH300
2b H-CH(CH₃)CONH₂450
3a -CH₂-Ph-CH(CH₃)COOH90

This data is illustrative and not from a specific study on Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Conclusion and Future Perspectives

The Methyl 2-piperidin-4-ylpropanoate scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The structure-activity relationships, even when inferred from related compound series, provide a clear roadmap for optimization. Future research will likely focus on more nuanced aspects of SAR, including stereochemistry at the chiral center of the propanoate side chain and the development of derivatives with specific functional activities (e.g., biased agonism) at their targets. The continued exploration of substitutions at the piperidine nitrogen and modifications of the side chain will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]

  • Gund, T. M., Poda, G. I., & Froimowitz, M. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Journal of Chemical Information and Modeling, 50(10), 1833-1842. [Link]

  • Kim, D., et al. (2000). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 10(12), 1289-1292. [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C. M., & Toll, L. (2004). A novel series of N-(4-piperidinyl)-2-indolinones as a new structural class of nociceptin receptor (NOP) ligands. Journal of Medicinal Chemistry, 47(12), 2973-2976. [Link]

  • Vasilev, V. P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

  • Wikipedia contributors. (2023, December 29). List of methylphenidate analogues. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Schwenk, M., et al. (2022). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 355(11), 2200238. [Link]

  • Kim, D., et al. (2000). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 10(12), 1289-1292. [Link]

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A Comparative Guide to the Synthesis of Methyl 2-piperidin-4-ylpropanoate Hydrochloride Analogs for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and capacity to present substituents in distinct three-dimensional orientations enable potent and selective interactions with a multitude of biological targets, particularly within the central nervous system (CNS).[1] The inherent properties of the piperidine ring, such as improved metabolic stability and modulation of physicochemical properties like lipophilicity and hydrogen bonding capacity, contribute to its frequent incorporation into drug candidates.[1]

This guide focuses on the synthesis of analogs based on the "Methyl 2-piperidin-4-ylpropanoate hydrochloride" core structure. This scaffold presents multiple points for chemical modification, making it an attractive starting point for generating a library of diverse compounds for biological screening. We will objectively compare various synthetic strategies to access these analogs, providing experimental data and detailed protocols to aid researchers in selecting the most suitable methodology for their specific objectives.

Comparative Analysis of Synthetic Strategies

The synthesis of methyl 2-piperidin-4-ylpropanoate hydrochloride and its analogs can be approached through several strategic disconnections. The two most prominent and versatile routes are:

  • Catalytic Hydrogenation of Pyridine Precursors: A direct and atom-economical approach.[3][4]

  • Functionalization of Pre-formed Piperidine Rings: A convergent and highly adaptable strategy.

Route 1: Catalytic Hydrogenation of Pyridine Precursors

This strategy involves the synthesis of a substituted pyridine ring followed by its reduction to the corresponding piperidine. This is a classic and often high-yielding method for accessing the piperidine core.[2][4]

Workflow for Catalytic Hydrogenation Route:

cluster_0 Synthesis of Pyridine Precursor cluster_1 Catalytic Hydrogenation cluster_2 Salt Formation Start Commercially available 4-picoline Intermediate1 Methyl 2-(pyridin-4-yl)propanoate Start->Intermediate1 1. LDA, THF, -78 °C 2. Methyl chloroformate Intermediate2 Methyl 2-(piperidin-4-yl)propanoate Intermediate1->Intermediate2 H2, PtO2 AcOH, 50-70 bar Final_Product Methyl 2-piperidin-4-ylpropanoate hydrochloride Intermediate2->Final_Product HCl in Ether

Caption: Catalytic Hydrogenation Workflow

Advantages:

  • Atom Economy: This is a highly atom-economical route as it directly converts the aromatic precursor to the saturated heterocycle.[3]

  • Scalability: Heterogeneous catalytic hydrogenations are generally amenable to large-scale production.[3]

Disadvantages:

  • Harsh Conditions: The aromaticity of the pyridine ring often necessitates high pressures and temperatures for reduction, which may not be compatible with sensitive functional groups on the analogs.[3][4]

  • Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, potentially requiring higher catalyst loadings or specific reaction conditions.[3]

  • Limited Diversity in a Convergent Manner: Introducing diversity at the piperidine nitrogen or on the ring late in the synthesis can be challenging with this approach.

Route 2: Functionalization of a Pre-formed Piperidine Ring

This approach utilizes a commercially available or readily synthesized piperidine derivative, which is then elaborated to the final product. This strategy offers greater flexibility for analog synthesis.

Workflow for Piperidine Functionalization Route:

cluster_0 Starting Material cluster_1 Side Chain Introduction cluster_2 Deprotection & Salt Formation Start N-Boc-piperidin-4-one Intermediate1 Methyl 2-(1-(tert-butoxycarbonyl) -piperidin-4-ylidene)acetate Start->Intermediate1 Wittig or Horner-Wadsworth-Emmons reagent Intermediate2 Methyl 2-(1-(tert-butoxycarbonyl) -piperidin-4-yl)propanoate Intermediate1->Intermediate2 1. Michael Addition (e.g., Me2CuLi) 2. Protonation Intermediate3 Methyl 2-(piperidin-4-yl)propanoate Intermediate2->Intermediate3 TFA or HCl in Dioxane Final_Product Methyl 2-piperidin-4-ylpropanoate hydrochloride Intermediate3->Final_Product HCl in Ether

Caption: Piperidine Functionalization Workflow

Advantages:

  • Versatility: This route is highly adaptable for creating a library of analogs. The N-Boc protecting group can be removed and the secondary amine can be functionalized with a wide variety of substituents.[5]

  • Milder Conditions: The reactions involved in this pathway are generally carried out under milder conditions compared to catalytic hydrogenation.

  • Stereochemical Control: For analogs with stereocenters on the side chain, asymmetric synthesis methods can be more readily incorporated.

Disadvantages:

  • Longer Synthetic Sequence: This route may involve more synthetic steps compared to the hydrogenation approach.

  • Cost of Starting Materials: N-protected piperidine derivatives can be more expensive than simple pyridine precursors.

Performance Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Piperidine Functionalization
Overall Yield Typically moderate to high (50-80%)Can be high, but dependent on the efficiency of each step (40-70%)
Scalability ExcellentGood, but may require optimization for multi-step sequences
Versatility for Analogs Limited for late-stage diversificationExcellent for N-substitution and side-chain modification
Reaction Conditions Often harsh (high pressure/temperature)Generally mild
Cost-Effectiveness Potentially more cost-effective for the core scaffoldCan be more expensive due to reagents and starting materials

Biological Screening Strategies for Analogs

The "Methyl 2-piperidin-4-ylpropanoate" scaffold is a versatile starting point for targeting a range of biological entities. Given the prevalence of piperidine-containing drugs acting on the CNS, initial screening efforts could focus on G-protein coupled receptors (GPCRs) and ion channels.

Potential Biological Targets and Screening Assays
  • GPCRs (e.g., Opioid, Dopamine, Serotonin Receptors):

    • Radioligand Binding Assays: A classic and robust method to determine the affinity of a compound for a specific receptor.[6]

    • Functional Assays:

      • cAMP Assays: To determine if a compound is an agonist or antagonist of Gs or Gi-coupled receptors.

      • Calcium Mobilization Assays: For Gq-coupled receptors, measuring changes in intracellular calcium concentration upon compound addition.[7]

      • β-Arrestin Recruitment Assays: To investigate biased agonism, where a ligand preferentially activates one signaling pathway over another.[7]

  • Ion Channels (e.g., NMDA, Sigma Receptors):

    • Electrophysiology (Patch-Clamp): The gold standard for studying ion channel function, allowing for detailed characterization of a compound's effect on channel gating and conductance.

    • Fluorescent Ion Indicators: High-throughput screening method to identify compounds that modulate ion flux.

  • Other Potential Activities:

    • Antifungal/Antimicrobial Assays: Some piperidine derivatives have shown promising antifungal activity.[8] Initial screening can be performed using standard broth microdilution assays to determine the minimum inhibitory concentration (MIC).

    • Anticancer Assays: The piperidine scaffold is present in some anticancer agents.[9] Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines can be employed for initial screening.

Workflow for a Typical Biological Screening Cascade:

Start Library of Analogs Primary_Screen Primary Screening (e.g., Radioligand Binding or High-Throughput Functional Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (e.g., Functional Assays, Selectivity Profiling) Hit_Identification->Secondary_Screen Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screen->Lead_Optimization

Caption: Biological Screening Cascade

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(pyridin-4-yl)propanoate (Intermediate for Route 1)
  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes, then add 4-picoline (1.0 eq) dropwise.

  • After stirring for 1 hour at -78 °C, add methyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(pyridin-4-yl)propanoate.

Protocol 2: Catalytic Hydrogenation of Methyl 2-(pyridin-4-yl)propanoate (Route 1)
  • In a high-pressure reactor, dissolve methyl 2-(pyridin-4-yl)propanoate (1.0 eq) in glacial acetic acid.[10]

  • Add platinum(IV) oxide (PtO2, 10 mol%) to the solution.[11]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-70 bar.[10]

  • Stir the reaction at room temperature for 16-24 hours.

  • Carefully depressurize the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water, basify with aqueous sodium hydroxide, and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give methyl 2-(piperidin-4-yl)propanoate.

Protocol 3: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)-piperidin-4-yl)propanoate (Intermediate for Route 2)
  • To a solution of methyl 2-(1-(tert-butoxycarbonyl)-piperidin-4-ylidene)acetate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of lithium dimethylcuprate (Me2CuLi, 1.5 eq, prepared from MeLi and CuI).

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(1-(tert-butoxycarbonyl)-piperidin-4-yl)propanoate.

Protocol 4: N-Alkylation of Methyl 2-(piperidin-4-yl)propanoate (Analog Synthesis)
  • To a solution of methyl 2-(piperidin-4-yl)propanoate (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).[5]

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).[5]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-alkylated analog.

Protocol 5: Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.[6]

  • Assay Buffer: Use an appropriate buffer system that maintains the stability and activity of the receptor.[6]

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-DAMGO for opioid receptors), and varying concentrations of the test compound.

  • Non-specific Binding: Include wells with a high concentration of a known unlabeled ligand to determine non-specific binding.

  • Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each compound using appropriate software.

Conclusion and Future Perspectives

The "Methyl 2-piperidin-4-ylpropanoate hydrochloride" scaffold offers a rich platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of two robust synthetic strategies, highlighting the advantages and disadvantages of each to inform the selection of the most appropriate route based on the research objectives. The catalytic hydrogenation approach is well-suited for the large-scale synthesis of the core structure, while the functionalization of a pre-formed piperidine ring offers superior flexibility for generating a diverse library of analogs.

The proposed biological screening cascade provides a starting point for elucidating the pharmacological profile of these novel compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds, ultimately leading to the identification of promising lead candidates for further preclinical development.

References

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • US Patent US8697876B2, Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Toward high-resolution modeling of small molecule–ion channel interactions.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Synthesis of piperidines via the hydrogenation of pyridines.
  • Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Deriv
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Multiscale Molecular Modeling in G Protein-Coupled Receptor (GPCR)-Ligand Studies.
  • Procedure for N-alkylation of Piperidine?
  • WO Patent WO2014188453A2, A process for the preparation of bilastine.
  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Piperidine. Wikipedia.
  • a) Different modalities of piperidine-containing drugs and drug candidates...
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. Methyl 2-piperidin-4-ylpropanoate hydrochloride, as a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its quantification. This guide provides an in-depth comparison of validated analytical techniques suitable for this purpose, grounded in established scientific principles and regulatory standards. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into the rationale behind methodological choices and presenting supporting data to guide your selection.

The validation of these analytical procedures is paramount and will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3] This ensures that the data generated is reliable and reproducible, a non-negotiable aspect of pharmaceutical development.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering a versatile and robust platform for the separation and quantification of a wide range of compounds.[5] For a polar compound like Methyl 2-piperidin-4-ylpropanoate hydrochloride, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.

Scientific Rationale

The choice of RP-HPLC is based on the principle of partitioning the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The hydrochloride salt of Methyl 2-piperidin-4-ylpropanoate is readily soluble in aqueous mobile phases, making it well-suited for this technique. UV detection is a viable option if the molecule possesses a suitable chromophore. While the piperidine ring itself does not have a strong UV absorbance, the ester functional group allows for detection at lower wavelengths (around 210-220 nm).

A critical consideration for basic compounds like piperidine derivatives is peak shape.[6] The secondary amine in the piperidine ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This protonates the silanol groups, reducing unwanted interactions and leading to symmetrical peak shapes.

Experimental Protocol: RP-HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate with 0.1% TFA, pH adjusted to 3.0). The organic-to-aqueous ratio would be optimized to achieve a suitable retention time (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Methyl 2-piperidin-4-ylpropanoate hydrochloride reference standard and sample in the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.[7]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Standard/Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject into HPLC prep3->hplc_inj hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection (215 nm) hplc_sep->hplc_det data_int Peak Integration hplc_det->data_int data_cal Calibration Curve data_int->data_cal data_quant Quantification data_cal->data_quant

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It offers excellent chromatographic resolution and highly specific detection based on mass-to-charge ratio.

Scientific Rationale

Methyl 2-piperidin-4-ylpropanoate hydrochloride is a salt and is therefore non-volatile. Direct analysis by GC is not feasible. Two main approaches can be taken:

  • Analysis of the Free Base: The hydrochloride salt can be converted to the free base by neutralization with a base (e.g., sodium bicarbonate) followed by extraction into an organic solvent. The free base is more volatile and amenable to GC analysis.

  • Derivatization: The piperidine nitrogen can be derivatized (e.g., by acylation or silylation) to increase volatility and improve chromatographic properties.

The choice between these two depends on the complexity of the sample matrix and the potential for side reactions. For a pure substance or simple formulation, analysis of the free base is often sufficient. Mass spectrometric detection provides high selectivity, and the fragmentation pattern can be used for structural confirmation.[8]

Experimental Protocol: GC-MS Method (Free Base)
  • Sample Preparation (Basification and Extraction):

    • Dissolve a known amount of the hydrochloride salt in water.

    • Add a saturated solution of sodium bicarbonate to raise the pH to >10.

    • Extract the free base into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • An internal standard can be added at this stage for improved quantitative accuracy.

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte and internal standard. A full scan can be used for initial identification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve HCl Salt prep2 Basify (pH > 10) prep1->prep2 prep3 Extract with Organic Solvent prep2->prep3 prep4 Dry and Concentrate prep3->prep4 gc_inj Inject into GC prep4->gc_inj gc_sep Capillary Column Separation gc_inj->gc_sep gc_ion Electron Ionization (EI) gc_sep->gc_ion gc_det MS Detection (SIM/Scan) gc_ion->gc_det data_int Peak Integration gc_det->data_int data_cal Calibration Curve data_int->data_cal data_quant Quantification data_cal->data_quant

Caption: Workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[9][10] This makes it the method of choice for trace-level quantification and analysis in complex matrices.

Scientific Rationale

For Methyl 2-piperidin-4-ylpropanoate, LC-MS/MS offers significant advantages. The compound can be analyzed directly without derivatization. The basic nitrogen on the piperidine ring is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI). Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[8] This allows for accurate quantification even in the presence of co-eluting impurities or matrix components.

The chromatographic conditions can be similar to those used for HPLC-UV, but with the use of volatile mobile phase modifiers like formic acid or ammonium formate, which are compatible with mass spectrometry.

Experimental Protocol: LC-MS/MS Method
  • LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution may be used for complex samples, but an isocratic elution is often sufficient for pure substance analysis.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive ESI.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. The most intense and stable transitions will be chosen for quantification and confirmation.

    • Collision Energy and other MS parameters: Optimized for the specific transitions.

  • Sample Preparation: Similar to HPLC-UV, dissolve the sample in the initial mobile phase composition and filter.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Standard/Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc_inj Inject into LC prep3->lc_inj lc_sep Chromatographic Separation lc_inj->lc_sep lc_ion Electrospray Ionization (ESI+) lc_sep->lc_ion lc_det MS/MS Detection (MRM) lc_ion->lc_det data_int Peak Integration lc_det->data_int data_cal Calibration Curve data_int->data_cal data_quant Quantification data_cal->data_quant

Caption: Workflow for LC-MS/MS quantification.

Comparison of Analytical Methods

The choice of analytical method depends on the specific application, required sensitivity, sample matrix, and available instrumentation. Below is a comparative summary of the expected performance characteristics for each method, based on typical results for similar piperidine-containing compounds.[9][11][12][13]

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate to GoodVery GoodExcellent
Sensitivity (LOQ) ~100-500 ng/mL~10-50 ng/mL~0.1-1 ng/mL[9]
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
Sample Preparation Simple (dissolve and shoot)Complex (extraction/derivatization)Simple (dissolve and shoot)
Throughput HighModerateHigh
Cost (Instrument) LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

Conclusion and Recommendations

Each of the discussed analytical methods offers a viable pathway for the quantification of Methyl 2-piperidin-4-ylpropanoate hydrochloride, with distinct advantages and disadvantages.

  • HPLC-UV is the ideal choice for routine quality control of the bulk drug substance or in simple formulations where high sensitivity is not required. Its robustness, low cost, and ease of use make it a workhorse in many QC labs.

  • GC-MS is a suitable alternative if HPLC is not available or if orthogonal confirmation is needed. However, the requirement for sample preparation (conversion to the free base) makes it more labor-intensive and introduces potential sources of error.

  • LC-MS/MS is the premier choice for applications requiring high sensitivity and selectivity, such as the analysis of trace impurities, pharmacokinetic studies, or quantification in complex biological matrices.[14] While the initial instrument cost is higher, its performance is unmatched.

The development and validation of any analytical method must be a systematic process, guided by a thorough understanding of the analyte's chemistry and the principles of the chosen technique. All methods must be validated according to the principles outlined in ICH Q2(R2) to ensure they are fit for their intended purpose, providing trustworthy and accurate data to support drug development and manufacturing.[1][2][3][4][15]

References

  • National Center for Biotechnology Information. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available from: [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. NADLE. Available from: [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). HMDB. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]

  • ResearchGate. (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MALATE. IJPSR. Available from: [Link]

  • AB Sciex. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. AB Sciex. Available from: [Link]

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A Spectroscopic Guide: Differentiating Methyl 2-(piperidin-4-yl)propanoate Hydrochloride from its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor. The seemingly subtle difference between a compound's salt form and its free base can have profound implications for its solubility, stability, and bioavailability. This guide provides an in-depth spectroscopic comparison of Methyl 2-(piperidin-4-yl)propanoate hydrochloride and its corresponding free base, offering experimental protocols and predicted data to aid in their unambiguous identification.

The Chemical Rationale: Protonation and its Spectroscopic Fingerprint

Methyl 2-(piperidin-4-yl)propanoate exists in two common forms: the free base, where the piperidine nitrogen is neutral, and the hydrochloride salt, where this nitrogen is protonated to form a piperidinium chloride. This protonation event induces significant changes in the molecule's electronic environment, which are readily detectable by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for reaction monitoring, quality control, and ensuring the correct form of the compound is used in subsequent applications.

Experimental Protocol: Liberation of the Free Base

The conversion of the hydrochloride salt to the free base is a straightforward acid-base reaction. The following protocol outlines a reliable method for this transformation.

Workflow for Free Base Preparation

G cluster_0 Preparation of Methyl 2-(piperidin-4-yl)propanoate Free Base start Dissolve Hydrochloride Salt in Water basify Add 2M NaOH (aq) dropwise until pH > 10 start->basify Deprotonation extract Extract with Dichloromethane (3x) basify->extract Partitioning dry Dry organic layer over Na₂SO₄ extract->dry Removal of water evaporate Evaporate solvent under reduced pressure dry->evaporate Isolation product Obtain Free Base as an oil/solid evaporate->product

Caption: Workflow for the preparation of the free base from its hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-(piperidin-4-yl)propanoate hydrochloride in deionized water (approximately 10-20 mL per gram of salt) in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath to manage any potential exotherm. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) dropwise while swirling. Monitor the pH of the aqueous layer with pH paper or a pH meter, continuing the addition until the pH is greater than 10. This ensures complete deprotonation of the piperidinium ion.[1]

  • Extraction: Extract the resulting basic aqueous solution with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times, using a volume of organic solvent approximately one-third of the aqueous volume for each extraction, to ensure efficient recovery of the free base.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the Methyl 2-(piperidin-4-yl)propanoate free base, which is typically an oil or a low-melting solid.

Spectroscopic Comparison: Predicted Data

The following sections detail the expected spectroscopic differences between the hydrochloride salt and the free base of Methyl 2-(piperidin-4-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the piperidine nitrogen has a significant deshielding effect on the neighboring protons and carbons.

¹H NMR Spectroscopy:

The most notable differences are expected for the protons on the carbons adjacent to the nitrogen (α-protons) and the appearance of a new, often broad, signal for the N-H proton in the salt form.

Assignment Predicted δ (ppm) - Free Base (CDCl₃) Predicted δ (ppm) - Hydrochloride (D₂O or DMSO-d₆) Rationale for Change
Piperidine H2, H6 (α to N)~2.5 - 2.7~3.0 - 3.4Deshielding due to the positive charge on the adjacent nitrogen.
Piperidine H3, H5 (β to N)~1.6 - 1.8~1.8 - 2.0Minor deshielding effect.
Piperidine H4~1.4 - 1.6~1.6 - 1.8Minor deshielding effect.
-CH(CH₃)CO₂CH₃~2.3 - 2.5~2.4 - 2.6Minimal change, distant from the protonation site.
-CH(CH₃)CO₂CH₃~1.1 - 1.2 (d)~1.1 - 1.3 (d)Minimal change.
-CO₂CH₃~3.6 - 3.7 (s)~3.6 - 3.8 (s)Minimal change.
N-HNot presentBroad singlet, variable (may exchange in D₂O)Presence of the ammonium proton.

¹³C NMR Spectroscopy:

Similar to ¹H NMR, the carbon atoms of the piperidine ring, particularly those alpha to the nitrogen, will experience a downfield shift upon protonation.

Assignment Predicted δ (ppm) - Free Base (CDCl₃) Predicted δ (ppm) - Hydrochloride (CDCl₃ or DMSO-d₆) Rationale for Change
Piperidine C2, C6 (α to N)~46 - 48~43 - 45The positive charge on the nitrogen causes a downfield shift.
Piperidine C3, C5 (β to N)~32 - 34~29 - 31A smaller downfield shift is expected.
Piperidine C4~35 - 37~33 - 35Minor downfield shift.
-CH(CH₃)CO₂CH₃~41 - 43~40 - 42Minimal change.
-CH(CH₃)CO₂CH₃~18 - 20~17 - 19Minimal change.
-CO₂CH₃~51 - 52~51 - 53Minimal change.
C=O~174 - 176~173 - 175Minimal change.
Infrared (IR) Spectroscopy

The most significant differences in the IR spectra will be observed in the N-H stretching and bending regions.

Vibrational Mode Predicted Wavenumber (cm⁻¹) - Free Base Predicted Wavenumber (cm⁻¹) - Hydrochloride Rationale for Change
N-H StretchOne weak to medium band ~3300-3350Broad, strong envelope from ~2700-3000Formation of the N⁺-H bond, which is involved in hydrogen bonding.
C-H Stretch~2800-3000~2800-3000 (often obscured by the broad N-H stretch)Generally unchanged.
C=O Stretch (Ester)~1730-1740~1730-1740The ester carbonyl is relatively far from the site of protonation, so a significant shift is not expected.
N-H Bend~1590-1650 (scissoring)~1560-1620 (N⁺H₂ bend)Characteristic absorption for secondary amine salts.
Mass Spectrometry (MS)

The choice of ionization technique is critical when analyzing the two forms.

  • Free Base (Electron Ionization - EI): Under EI conditions, the free base is expected to show a molecular ion peak (M⁺). The fragmentation pattern will likely be dominated by α-cleavage, where the bond between C2-C3 (or C5-C6) of the piperidine ring breaks, leading to the formation of a stable iminium ion.[2]

  • Hydrochloride Salt (Electrospray Ionization - ESI): The hydrochloride salt is non-volatile and will not typically be analyzed by EI-MS. Using a soft ionization technique like ESI in positive ion mode, the compound will be detected as the protonated molecule [M+H]⁺, where M is the mass of the free base. The observed mass will be identical to that of the protonated free base. The chloride ion will not be observed in the positive ion mode spectrum.

Structural Representation

G cluster_0 Methyl 2-(piperidin-4-yl)propanoate (Free Base) cluster_1 Methyl 2-(piperidin-4-yl)propanoate Hydrochloride Free_Base Hydrochloride

Caption: 2D structures of the free base and the conceptual representation of the hydrochloride salt.

Conclusion

The differentiation between Methyl 2-(piperidin-4-yl)propanoate hydrochloride and its free base is readily achievable through a combination of standard spectroscopic techniques. The key indicators of the hydrochloride salt are the downfield shifts of the piperidine α-protons and carbons in NMR spectra, the appearance of a broad N-H stretching band in the IR spectrum, and its behavior in mass spectrometry, particularly with ESI. By understanding these characteristic spectroscopic fingerprints and employing the straightforward protocol for interconversion, researchers can confidently identify and utilize the appropriate form of this valuable synthetic intermediate.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1990).
  • Pandiarajan, K., Sabapathy Mohan, R. T., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.
  • Li, S., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14647–14655.
  • Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. (2018). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Qualification and Use of Methyl 2-piperidin-4-ylpropanoate hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical overview of the process of qualifying a new chemical reference standard, using Methyl 2-piperidin-4-ylpropanoate hydrochloride as a practical example. We will explore the necessary experimental framework, compare its performance attributes against other potential standards, and provide the scientific rationale behind these critical procedures.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and formulated drug products. The reliability of these standards directly impacts the quality and safety of medicines. The establishment of a new reference standard, such as Methyl 2-piperidin-4-ylpropanoate hydrochloride, is a rigorous process that requires a multi-faceted analytical approach to ensure its suitability for its intended use.

Qualification of Methyl 2-piperidin-4-ylpropanoate hydrochloride as a Reference Standard

The qualification of a new reference standard is a comprehensive process that involves confirming its identity, determining its purity, and assessing its stability over time. This section outlines the key experimental steps for qualifying Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to provide orthogonal data, ensuring a high degree of confidence in the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Purity Determination

Purity is a critical attribute of a reference standard. A combination of chromatographic and other analytical techniques should be used to assess purity and identify any potential impurities. A purity of 99.5% or higher is generally desirable for a reference standard used in assays[1].

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for determining the purity of Methyl 2-piperidin-4-ylpropanoate hydrochloride.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the Methyl 2-piperidin-4-ylpropanoate hydrochloride candidate material in the mobile phase to a concentration of 1 mg/mL.

4. Analysis:

  • Inject the sample and record the chromatogram.
  • Calculate the area percent of the main peak to determine the purity.
Impurity Profiling

Understanding the impurity profile is crucial for a reference standard. Forced degradation studies are performed to intentionally degrade the sample under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. This helps in developing a stability-indicating analytical method that can separate the main compound from all potential impurities.[2][3][4]

Experimental Protocol: Forced Degradation Study

1. Acid Hydrolysis:

  • Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.

2. Base Hydrolysis:

  • Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours.

3. Oxidation:

  • Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose the solid sample to 105 °C for 24 hours.

5. Photolytic Degradation:

  • Expose the sample to UV light (254 nm) and visible light for a specified duration.

6. Analysis:

  • Analyze all stressed samples using the developed HPLC method to assess the formation of degradation products.
Stability Assessment

The stability of a reference standard under defined storage conditions must be established to assign a retest date or shelf life.[5]

Experimental Protocol: Long-Term Stability Study

1. Storage Conditions:

  • Store aliquots of the qualified reference standard at controlled room temperature (25 °C / 60% RH) and refrigerated conditions (5 °C).

2. Testing Intervals:

  • Analyze the samples at 0, 3, 6, 9, 12, 18, and 24 months.

3. Analysis:

  • At each time point, perform purity analysis by HPLC and compare the results to the initial data. Any significant change in purity or the appearance of new impurities would indicate degradation.

Comparison with Alternative Standards

The performance of a newly qualified reference standard should be compared against other available materials to demonstrate its superiority and fitness for purpose. In the absence of an official pharmacopeial standard for Methyl 2-piperidin-4-ylpropanoate hydrochloride, we will compare our hypothetically qualified standard against two common alternatives: an "in-house" working standard and a commercially available, uncharacterized batch.

Parameter Qualified Reference Standard "In-House" Working Standard Uncharacterized Commercial Batch
Identity Confirmation Fully characterized by NMR, MS, IRCharacterized by one or two methods (e.g., IR and melting point)No independent confirmation of structure
Purity (by HPLC) ≥ 99.5%Typically 95-99%Unknown, may contain significant impurities
Impurity Profile Known and characterized through forced degradation studiesLimited or no information on potential degradation productsUnknown
Stability Established through a formal stability studyAssumed to be stable based on limited dataNo stability data available
Traceability Traceable to primary analytical methodsLimited traceabilityNo traceability

The use of a fully qualified reference standard provides a higher level of confidence in analytical results, leading to more reliable and reproducible data in research and quality control.

Visualization of the Qualification Workflow

The following diagram illustrates the key stages in the qualification of a new chemical reference standard.

G cluster_0 Candidate Material cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Stability Assessment cluster_4 Final Qualification A Source or Synthesize Methyl 2-piperidin-4-ylpropanoate hydrochloride B NMR Spectroscopy (¹H, ¹³C) A->B Characterization C Mass Spectrometry (HRMS) A->C Characterization D IR Spectroscopy A->D Characterization E HPLC Purity Determination B->E Confirmed Identity C->E Confirmed Identity D->E Confirmed Identity F Forced Degradation Studies E->F Purity ≥ 99.5% G Characterization of Impurities F->G Identify Degradants H Long-Term Stability Study G->H Stability-Indicating Method I Establish Retest Date H->I Monitor Purity J Qualified Reference Standard I->J Assign Shelf-life

Qualification workflow for a new reference standard.

Conclusion

The qualification of a chemical reference standard is a scientifically rigorous process that underpins the reliability of analytical data in the pharmaceutical industry. This guide has outlined a comprehensive framework for qualifying Methyl 2-piperidin-4-ylpropanoate hydrochloride as a reference standard, from initial characterization to long-term stability assessment. By adhering to these principles, researchers and drug development professionals can ensure the quality and integrity of their analytical measurements, ultimately contributing to the development of safe and effective medicines.

References

  • World Health Organization. (n.d.). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link][1]

  • ICH. (1995). Q2A: Text on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (1996). Q2B: Validation of Analytical Procedures: Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link][6]

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from [Link][5]

  • Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals. In Separation Science and Technology (Vol. 10, pp. 1-43). Academic Press.
  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-10.[4]

  • Jadhav, S. B., et al. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 5(12), 651-658.[7]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link][8]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link][9]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332.[10]

  • Baertschi, S. W., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41.[11]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link][12]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 2-piperidin-4-ylpropanoate hydrochloride, a compound frequently utilized in synthetic chemistry and drug development. Our focus is not merely on protocol, but on the underlying principles that ensure a self-validating system of safety and compliance.

Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. Methyl 2-piperidin-4-ylpropanoate hydrochloride possesses a multifaceted chemical nature that informs its handling and disposal.

Chemical AttributeHazard ImplicationMitigation and Disposal Considerations
Piperidine Moiety Piperidine and its derivatives are known to be strong local irritants.[1] Inhalation can lead to respiratory irritation, including sore throat, coughing, and labored breathing.[1]All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal Protective Equipment (PPE) is mandatory.
Hydrochloride Salt As a hydrochloride salt, this compound is acidic and can be corrosive, particularly to mucous membranes and skin upon contact.[4]Wear appropriate gloves, eye protection, and a lab coat.[2][3] Avoid generating dust. In case of spills, neutralization may be a necessary step in the cleanup process.
Ester Functionality While esters are generally less reactive than other functional groups, they can undergo hydrolysis under acidic or basic conditions.Avoid mixing with strong acids or bases in the waste container unless it is part of a specific neutralization protocol.[5]
Solid State The compound is typically a solid, which can pose an inhalation hazard if it becomes airborne dust.Handle carefully to minimize dust generation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of chemical handling is the correct and consistent use of PPE. The following table outlines the minimum required PPE for handling Methyl 2-piperidin-4-ylpropanoate hydrochloride during disposal procedures.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes of solutions or accidental contact with the solid compound.
Hand Protection Nitrile or other chemically resistant gloves.[6]Prevents skin contact with the corrosive and irritant compound.
Body Protection A buttoned laboratory coat.[3]Protects against spills and contamination of personal clothing.
Respiratory Protection Generally not required if handled in a fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]Minimizes the risk of inhaling the irritant piperidine derivative.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 2-piperidin-4-ylpropanoate hydrochloride is a multi-step process that must be followed diligently. The following workflow provides a logical sequence for managing this chemical waste.

Diagram: Disposal Decision Workflow

DisposalWorkflow Figure 1: Decision Workflow for Disposal A Start: Identify Waste Stream (Unused solid, solution, contaminated material) B Segregate Waste A->B C Is the waste a dilute aqueous solution? B->C D Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-8 C->D Yes E Package in a designated, labeled hazardous waste container C->E No (Solid, concentrated solution, contaminated items) D->E F Store in a designated satellite accumulation area E->F G Arrange for pickup by Environmental Health & Safety (EHS) F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision tree for the proper disposal of Methyl 2-piperidin-4-ylpropanoate hydrochloride waste streams.

Step 1: Waste Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] Do not mix Methyl 2-piperidin-4-ylpropanoate hydrochloride waste with other incompatible waste streams.

  • Action: Designate a specific, clearly labeled, and sealed container for this chemical waste.[7] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

Step 2: Managing Different Waste Forms
  • Unused or Expired Solid Compound:

    • Carefully transfer the solid material into the designated hazardous waste container. Avoid creating dust.

    • Ensure the container is tightly sealed and properly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Aqueous Solutions:

    • For dilute aqueous solutions, neutralization can be a viable pre-treatment step. In a well-ventilated fume hood, slowly add a weak base such as sodium bicarbonate until the pH is between 6 and 8.[6] This is analogous to the neutralization of hydrochloric acid.[6]

    • After neutralization, the solution should still be disposed of as hazardous chemical waste, as it contains the organic piperidine derivative.[9] Pour the neutralized solution into the designated aqueous hazardous waste container.

    • Never dispose of this chemical, neutralized or not, down the drain.[10] This is in line with the EPA's ban on sewering hazardous waste pharmaceuticals.[10]

  • Contaminated Labware and Materials:

    • Items such as pipette tips, gloves, and weighing paper that are contaminated with Methyl 2-piperidin-4-ylpropanoate hydrochloride must be disposed of as hazardous waste.

    • Place these items in a sealed, labeled bag or container designated for solid hazardous waste.[5]

Step 3: Container Management and Labeling

Accurate and clear labeling is mandated by OSHA and is essential for the safety of all personnel who may handle the waste.[11][12]

  • Labeling Requirements:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-piperidin-4-ylpropanoate hydrochloride"

    • The approximate concentration and volume

    • The date the waste was first added to the container

  • Container Integrity:

    • Keep waste containers closed at all times, except when adding waste.[5]

    • Store containers in a designated satellite accumulation area that is away from heat and ignition sources.[7]

Step 4: Disposal of Empty Containers

Empty containers that once held Methyl 2-piperidin-4-ylpropanoate hydrochloride must also be managed carefully.

  • Rinse the container with a suitable solvent (e.g., water or methanol) three times.[13]

  • The first rinseate must be collected and disposed of as hazardous waste.[13]

  • After thorough rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label.[13] Always consult your institution's specific guidelines.

Spill Management: Preparedness and Response

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

  • For Small Spills (<1 g or <100 mL of dilute solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5]

    • If the spilled material is acidic, cautiously neutralize it with sodium bicarbonate.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Clean the spill area with soap and water.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[4]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposition: The Role of EHS

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is your primary resource for waste disposal.[9] They will have established procedures for the collection, storage, and ultimate disposal of chemical waste.

  • Waste Pickup: Once your hazardous waste container is full, contact your EHS office to arrange for a pickup.[14]

  • Incineration: The most common and effective method for the final destruction of organic chemical waste is high-temperature incineration at a licensed facility.[7][12]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Methyl 2-piperidin-4-ylpropanoate hydrochloride, thereby protecting themselves, their colleagues, and the environment. This commitment to the full lifecycle of laboratory chemicals is a hallmark of scientific excellence and responsible stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of California San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-piperidin-4-ylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-piperidin-4-ylpropanoate hydrochloride, a compound of interest in pharmaceutical research. The following protocols are designed to be a self-validating system, grounded in established safety principles to protect both the researcher and the integrity of the experiment.

Understanding the Hazard Profile

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling Methyl 2-piperidin-4-ylpropanoate hydrochloride in various laboratory settings.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields and a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 respirator or higher, within a chemical fume hood or ventilated enclosure
Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if handled in a certified chemical fume hood
General Handling and Transfer Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
The "Why" Behind the PPE Choices
  • Eye and Face Protection : The use of splash goggles or a combination of safety glasses and a face shield is crucial to prevent contact with the chemical, which can cause serious eye irritation or damage.[1][5][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, provide a necessary barrier against skin contact, which could lead to irritation.[7] It is imperative to change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat protects against incidental splashes and spills.

  • Respiratory Protection : When handling the powdered form of the compound, the risk of inhaling airborne particles is highest.[3] Performing such tasks within a chemical fume hood or a ventilated weighing station is the primary engineering control.[4][7] An N95 respirator provides an additional layer of protection for the user.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Unpacking
  • Inspect : Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE : Before opening the package, at a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment : Open the package within a chemical fume hood or a designated containment area.

  • Verify : Check the integrity of the primary container.

  • Label and Store : Ensure the container is clearly labeled and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Handling and Use
  • Engineering Controls : All operations involving the handling of powdered Methyl 2-piperidin-4-ylpropanoate hydrochloride should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[8][9]

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.[10]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][11] Do not eat, drink, or smoke in the laboratory.[12]

Spill Management
  • Evacuate and Secure : If a significant spill occurs, evacuate the immediate area and restrict access.

  • Don Appropriate PPE : Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup : For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collection : Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontamination : Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal
  • Segregation : All waste materials contaminated with Methyl 2-piperidin-4-ylpropanoate hydrochloride, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Compliance : Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all applicable regulations.

Workflow for Safe Handling of Powdered API

The following diagram illustrates the critical decision points and workflow for safely handling powdered Methyl 2-piperidin-4-ylpropanoate hydrochloride.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling Powdered API ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe_check engineering_control Work within a Certified Chemical Fume Hood or Ventilated Enclosure ppe_check->engineering_control weighing Weighing and Aliquoting engineering_control->weighing dissolving Solution Preparation weighing->dissolving decontaminate Decontaminate Work Area dissolving->decontaminate dispose_waste Dispose of Contaminated Waste (PPE, materials) in Labeled Container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op

Caption: Workflow for Safe Handling of Powdered API.

Emergency Procedures

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

This guide is intended to provide a foundation for the safe handling of Methyl 2-piperidin-4-ylpropanoate hydrochloride. Always consult your institution's specific safety protocols and the most current safety data available. Your safety is paramount to your scientific success.

References

  • Cayman Chemical. (2025, August 28). Safety Data Sheet: 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride).
  • Thermo Fisher Scientific. (2010, October 23). Safety Data Sheet: 1-Methyl-4-piperidone.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet: 1-Methylpiperidin-4-ol.
  • Thermo Fisher Scientific. Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
  • BLD Pharmatech. Safety Data Sheet: Methyl 3-(4-methylpiperidin-1-yl)propanoate.
  • Erlab. (2025, June 19). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation.
  • Carbosynth Ltd. (2022, April 26). Safety Data Sheet: 4-Methylenepiperidine hydrochloride.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Canada Safety Training. PPE for Hazardous Chemicals.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Fisher Scientific. Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • NICNAS. (2016, February 5). Piperidine: Human health tier II assessment.
  • Thermo Fisher Scientific. Safety Data Sheet: Methyl propionate.
  • New Jersey Department of Health. (1999, September). Hazard Summary: Piperidine.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • University of Toledo. Handling of Hazardous Drugs (HD) Procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.